molecular formula C8H9BFNO3 B1387918 (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid CAS No. 849833-86-9

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B1387918
CAS No.: 849833-86-9
M. Wt: 196.97 g/mol
InChI Key: IVSXSBGNMOZTJR-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BFNO3 and its molecular weight is 196.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-fluoro-4-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSXSBGNMOZTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660187
Record name [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid
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Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849833-86-9
Record name [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(methylcarbamoyl)benzeneboronic acid
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Foundational & Exploratory

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We will detail its fundamental physicochemical properties, explore a validated synthetic pathway, and provide an in-depth protocol for its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document is designed to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules and the discovery of novel therapeutic agents. The central focus is on the compound's structure, reactivity, and strategic utility in constructing pharmaceutical candidates.

Introduction: The Strategic Importance of Functionalized Boronic Acids

In the landscape of pharmaceutical discovery, boronic acids are indispensable tools. Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have established them as foundational building blocks. The subject of this guide, this compound, is a sophisticated example, embodying three key structural motifs that are highly valued in drug design:

  • The Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura reaction, enabling the precise formation of carbon-carbon bonds to construct complex biaryl systems, which are common cores in many drug candidates.

  • The Fluorine Atom: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability. Its electron-withdrawing nature can profoundly influence the pharmacokinetic profile of a drug candidate.

  • The Methylcarbamoyl Group: This group provides a site for hydrogen bonding, which is often crucial for specific and high-affinity interactions with biological targets like enzymes and receptors.

The convergence of these three features makes this compound a high-value intermediate for developing targeted therapies.

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's properties are prerequisites for successful and reproducible research. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 849833-86-9
Molecular Formula C₈H₉BFNO₃
Molecular Weight 196.97 g/mol
IUPAC Name [3-fluoro-4-(methylcarbamoyl)phenyl]boronic acid
Synonyms 3-fluoro-4-[(methylamino)carbonyl]phenylboronic acid
SMILES CNC(=O)C1=C(F)C=C(C=C1)B(O)O
InChIKey IVSXSBGNMOZTJR-UHFFFAOYSA-N
Appearance Typically a white to off-white solid

Synthesis Pathway: A Validated Approach

While numerous proprietary methods exist, a common and logical synthetic route to this compound starts from a commercially available halogenated precursor. The following workflow illustrates a reliable method based on established organometallic principles.

Rationale: The core of this synthesis is the transformation of an aryl halide into a boronic acid. This is most efficiently achieved through a lithium-halogen exchange or Grignard formation, followed by quenching the resulting organometallic species with a trialkyl borate. This

A Technical Guide to the Solubility of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a key building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1][2] Its utility in drug discovery hinges on its solubility, which dictates reaction conditions, purification strategies, and formulation possibilities. This guide provides an in-depth analysis of the physicochemical properties governing the solubility of this compound. We present a qualitative solubility profile based on empirical data and theoretical principles, detail a rigorous experimental protocol for quantitative solubility determination, and offer expert insights into solvent selection for various research and development applications.

Introduction: The Significance of a Substituted Phenylboronic Acid

Boronic acids and their derivatives are indispensable tools in pharmaceutical research and development.[3] Their unique ability to act as stable, yet reactive, intermediates in carbon-carbon bond-forming reactions has accelerated the synthesis of novel drug candidates for a wide range of diseases, including cancer and viral infections.[2][4]

The subject of this guide, this compound (CAS 849833-86-9), incorporates several functional groups that enhance its utility:

  • The Boronic Acid Moiety (-B(OH)₂): The reactive center for cross-coupling reactions.

  • A Fluoro Group (-F): Often introduced to improve metabolic stability and binding affinity.[1]

  • A Methylcarbamoyl Group (-C(=O)NHCH₃): Provides a site for hydrogen bonding, influencing both solubility and interactions with biological targets.

Understanding and controlling the solubility of this molecule is a critical, non-trivial step in harnessing its synthetic potential. Poor solubility can lead to low reaction yields, challenging purifications, and unreliable results in biological assays.[5] This guide serves as a foundational resource for scientists and developers working with this versatile compound.

Physicochemical Profile

The solubility of a compound is a direct consequence of its molecular structure and properties. The key characteristics of this compound are detailed below.

PropertyValueSourceSignificance for Solubility
CAS Number 849833-86-9[6]Unique identifier for this specific chemical entity.
Molecular Formula C₈H₉BFNO₃[7]Indicates the elemental composition.
Molecular Weight 196.97 g/mol [7]A moderate molecular weight, not inherently limiting solubility.
Appearance White to off-white powder[8]Physical state at standard conditions.

Structural Analysis: The molecule's structure reveals a complex interplay of polar and non-polar features. The phenyl ring provides a hydrophobic backbone, while the boronic acid, fluoro, and methylcarbamoyl groups introduce significant polarity and hydrogen bonding capabilities.

  • Hydrogen Bond Donors: The boronic acid -OH groups and the amide -NH group.

  • Hydrogen Bond Acceptors: The boronic acid -OH groups, the amide carbonyl C=O, and the fluoro -F atom.

This amphiphilic nature suggests that solubility will be highly dependent on the specific characteristics of the chosen solvent. Boronic acids are known to form dimeric or trimeric structures through intermolecular hydrogen bonding, which can reduce solubility in non-polar solvents.[9] Solvents capable of disrupting this self-association are essential for effective solvation.

Solubility Profile in Common Organic Solvents

While precise quantitative solubility data for this specific molecule is not widely published, a qualitative profile can be constructed based on the behavior of similar substituted phenylboronic acids and general chemical principles.[10][11][12]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate These solvents are excellent hydrogen bond acceptors and have high dielectric constants, enabling them to disrupt the boronic acid's intermolecular hydrogen bonds and solvate the polar functional groups effectively.
Polar Protic Methanol, EthanolModerate Alcohols can act as both hydrogen bond donors and acceptors, allowing favorable interactions. However, they must compete with the compound's self-association, which may limit solubility compared to polar aprotic solvents.
Ethers THF, Diethyl EtherLow to Moderate Ethers are moderate hydrogen bond acceptors but have lower polarity. Phenylboronic acid itself shows high solubility in some ethers, but the added polar amide group may reduce compatibility.[10][11]
Chlorinated Dichloromethane (DCM)Low DCM has low polarity and cannot participate in hydrogen bonding, making it a poor solvent for this highly functionalized molecule.
Non-Polar Toluene, HexaneVery Low / Insoluble These solvents lack the polarity and hydrogen bonding capability required to overcome the strong intermolecular forces of the solute.

Experimental Determination of Thermodynamic Solubility

To obtain precise, reliable data, experimental measurement is essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its robustness and accuracy.[13][14]

Principle

An excess amount of the solid compound is agitated in a specific solvent for an extended period until the concentration of the dissolved solute in the solution reaches equilibrium with the remaining solid material. After separating the undissolved solid, the concentration of the supernatant is measured, representing the thermodynamic solubility.[14][15]

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to ensure solid material remains at the end of the experiment.[14]

    • Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

    • Prepare at least three replicate samples for each solvent to ensure reproducibility.[16]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or orbital agitator set to a consistent temperature (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. For some compounds, 48 hours may be necessary. Preliminary time-to-equilibrium studies are recommended.[13][16]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the suspended solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) into a clean analysis vial. This step is critical to remove all undissolved solid particles.[15]

  • Quantification:

    • Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

    • Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

    • Analyze the standards and the sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the concentration of the dissolved compound in the sample against the calibration curve. This value represents the solubility.[16]

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh Excess Solid prep2 Add Solvent (V) prep1->prep2 n > 3 replicates equil1 Seal & Agitate prep2->equil1 equil2 Incubate (24-48h, 25°C) equil1->equil2 sep1 Settle Suspension equil2->sep1 sep2 Filter Supernatant (0.45 µm) sep1->sep2 quant2 Analyze via HPLC-UV sep2->quant2 quant1 Prepare Standards quant1->quant2 quant3 Calculate Concentration (mg/mL or mM) quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Practical Implications and Solvent Selection Strategies

  • For Synthesis (e.g., Suzuki Coupling): A solvent that fully dissolves both the boronic acid and the coupling partner is ideal. DMF and Acetonitrile are excellent starting points. If a reaction requires lower temperatures, the solubility in solvents like THF should be experimentally verified.

  • For Purification (Crystallization): The ideal crystallization system involves a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A binary solvent system, such as Ethanol/Water or Toluene/Ethanol , could be effective. The compound would be dissolved in a minimal amount of the "good" solvent (Ethanol) at reflux, and the "anti-solvent" (Water or Toluene) would be added dropwise until turbidity appears, followed by slow cooling.

  • For Biological Screening: Assays are typically performed in aqueous buffers, often with a small percentage of DMSO used to create a stock solution. Ensuring the compound's solubility in DMSO is high enough (e.g., >10 mM) is crucial for creating concentrated stocks that can be diluted into the final assay without precipitation.[5]

Conclusion

This compound is a molecule with complex solubility characteristics driven by an interplay of polar, hydrogen-bonding functional groups and a non-polar aromatic core. Its solubility is predicted to be highest in polar aprotic solvents like DMSO and DMF, making them primary choices for reaction media and stock solution preparation. For purification, mixed-solvent systems are likely required. This guide provides both the theoretical framework and a practical, robust protocol to empower researchers to confidently measure and leverage the solubility properties of this important chemical building block, ensuring more reliable and successful outcomes in drug discovery and development.

References

A Comprehensive Guide to the Synthesis of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (CAS: 849833-86-9) is a highly functionalized organoboron compound that has emerged as a critical building block in medicinal chemistry and drug discovery.[1] Its strategic importance lies in its utility as a versatile coupling partner in palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, for the construction of complex biaryl structures that form the core of many modern pharmaceuticals.[1][2][3] The molecule's unique architecture, featuring a fluorine atom to enhance metabolic stability, a methylcarbamoyl group for potential hydrogen bonding interactions with biological targets, and the reactive boronic acid moiety, makes it an invaluable intermediate.[1][2][4] This guide provides an in-depth examination of a robust and scalable synthetic route to this key compound, intended for researchers and drug development professionals. We will dissect the strategic considerations behind the chosen pathway, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of its primary application.

Introduction: The Strategic Value of Functionalized Arylboronic Acids

The Role of Boronic Acids in Modern Drug Discovery

The advent of palladium-catalyzed cross-coupling reactions has revolutionized synthetic organic chemistry, and the Suzuki-Miyaura reaction stands as a pillar of this transformation.[5] Boronic acids are central to this chemistry, offering a unique combination of stability, low toxicity, and high functional group tolerance.[3][6] In drug discovery, the ability to rapidly and reliably form carbon-carbon bonds is paramount for generating molecular diversity and conducting structure-activity relationship (SAR) studies.[3] The incorporation of boronic acid moieties into drug candidates themselves has also proven to be a successful strategy, with five FDA-approved drugs to date, highlighting their favorable pharmacological properties.[7][8]

Profile of this compound: A Privileged Scaffold

The target molecule, also known as N-Methyl 4-borono-2-fluorobenzamide[1], is a trifunctional reagent of significant interest. Its value is derived from the synergistic interplay of its constituent parts:

  • The Boronic Acid [-B(OH)₂]: This functional group is the reactive handle for Suzuki-Miyaura cross-coupling, enabling the formation of a C-C bond at the 1-position of the phenyl ring.[6][9]

  • The Fluoro Group [-F]: Located at the 3-position, the fluorine atom serves as a bioisostere for hydrogen. Its high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block metabolic oxidation, often leading to improved pharmacokinetic profiles such as enhanced bioavailability and a longer in-vivo half-life.[2][4]

  • The Methylcarbamoyl Group [-C(=O)NHCH₃]: This amide group at the 4-position provides a site for hydrogen bonding, which can be crucial for specific, high-affinity interactions with protein targets like enzymes or receptors.[1]

This specific combination of functional groups makes this compound a sought-after intermediate for synthesizing targeted therapies in areas such as oncology.[2]

Synthetic Strategy and Pathway Selection

Retrosynthetic Analysis

The most logical and convergent approach to synthesizing substituted phenylboronic acids involves the formation of the carbon-boron bond as a key final step. A retrosynthetic analysis of the target molecule leads to the disconnection of the C-B bond, identifying a halogenated precursor as the logical starting point.

G Target This compound Disconnect C-B Bond Disconnection Target->Disconnect Precursor N-methyl-4-bromo-2-fluorobenzamide (Aryl Halide Precursor) Disconnect->Precursor G cluster_0 Step 1: Amidation cluster_1 Step 2: Lithiation-Borylation A 4-Bromo-2-fluorobenzoic Acid B N-methyl-4-bromo-2-fluorobenzamide (Intermediate) A->B  1. SOCl₂  2. MeNH₂·HCl, Base   C This compound (Final Product) B->C  1. n-BuLi, -78 °C  2. B(O-iPr)₃  3. HCl (aq)  

References

An In-Depth Technical Guide to (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a specialized organoboron compound that has emerged as a critical reagent in the synthesis of complex pharmaceutical agents. Its unique trifunctionalized structure—featuring a boronic acid, a fluorine atom, and a methylcarbamoyl group—provides a versatile platform for medicinal chemists. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is instrumental in the formation of carbon-carbon bonds. The strategic placement of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug candidate. Furthermore, the methylcarbamoyl group offers a site for hydrogen bonding, which can be pivotal for molecular recognition at the target protein. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this important synthetic building block.

Chemical Structure and IUPAC Name

The definitive chemical identity of this compound is established by its structure and systematic nomenclature.

Chemical Structure:

Chemical structure of this compound

IUPAC Name: [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid[1][2]

Synonyms: N-Methyl-4-borono-2-fluorobenzamide, 3-Fluoro-4-(methylcarbamoyl)benzeneboronic acid

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueSource
CAS Number 849833-86-9[1][2][3]
Molecular Formula C8H9BFNO3[1][2][4]
Molecular Weight 196.97 g/mol [1][2][4]
Appearance White to off-white solid[3]
Purity Typically ≥98%[3][4]
Storage Inert atmosphere, room temperature[5]

Synthesis and Characterization

Representative Synthetic Workflow

G A Start: 4-Bromo-2-fluorobenzoic acid B Amidation with Methylamine (e.g., using EDCI, HOBt) A->B C Intermediate: 4-Bromo-2-fluoro-N-methylbenzamide B->C D Lithiation (e.g., n-BuLi, -78 °C) C->D E Borylation with Trialkyl borate (e.g., B(OMe)3) D->E F Hydrolysis (Acidic workup) E->F G Final Product: this compound F->G G A This compound D Suzuki-Miyaura Coupling A->D B Aryl/Vinyl Halide or Triflate B->D C Pd Catalyst, Base C->D E Biaryl Product D->E

References

An In-Depth Technical Guide to Identifying Potential Biological Targets of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acid derivatives have emerged as a privileged scaffold in modern medicinal chemistry, with several FDA-approved drugs validating their therapeutic potential.[1][2] The unique electronic properties of the boron atom, particularly its ability to form reversible covalent bonds with biological nucleophiles, underpin their diverse pharmacological activities. This guide focuses on a specific, yet under-explored derivative, (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid, providing a comprehensive framework for the identification and validation of its potential biological targets. We will delve into the structural rationale for target hypotheses, present detailed, field-proven experimental protocols for target discovery and validation, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical, hands-on manual for researchers embarking on the characterization of this and similar boronic acid-based compounds.

Introduction: The Therapeutic Promise of the Boronic Acid Pharmacophore

The journey of boronic acids from chemical curiosities to clinical realities has been transformative for drug discovery.[1][3] The initial apprehension regarding the potential toxicity of boron-containing compounds has been largely overcome through strategic chemical modifications that enhance stability and selectivity.[2][3] The utility of this class of compounds is exemplified by drugs such as bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, crisaborole (Eucrisa®), a phosphodiesterase-4 (PDE4) inhibitor for atopic dermatitis, and vaborbactam (Vabomere®), a β-lactamase inhibitor.[1][4][5]

The key to the biological activity of boronic acids lies in the empty p-orbital of the boron atom, which allows it to act as a Lewis acid and interact with nucleophilic residues, most notably the serine hydroxyl group in the active sites of enzymes.[6] This interaction can lead to the formation of a stable, tetrahedral boronate adduct, which often mimics the transition state of the enzymatic reaction, resulting in potent and reversible inhibition.[4]

Structural Dissection of this compound

The subject of this guide, this compound, possesses distinct structural features that are predicted to modulate its biological activity:

  • Boronic Acid Moiety : This is the primary pharmacophore, capable of forming reversible covalent bonds with diols and, more importantly, with the active site serine residues of various enzymes.[7]

  • Fluorine Substitution : The ortho-fluorine atom is an electron-withdrawing group that can increase the Lewis acidity of the boron atom, potentially enhancing its reactivity with nucleophiles.[8] Fluorine can also improve metabolic stability and membrane permeability.[7] Furthermore, aromatic fluorine can participate in hydrogen bonding and electrostatic interactions with protein targets.[9]

  • Methylcarbamoyl Group : This group, positioned para to the boronic acid, can act as both a hydrogen bond donor and acceptor, providing additional anchor points for binding within a protein's active site.[7] This can contribute to both the affinity and selectivity of the compound.

Hypothesized Biological Target Classes

Based on extensive literature precedent for arylboronic acids, the most probable class of biological targets for this compound derivatives are serine proteases .

Arylboronic acids are well-documented as potent competitive inhibitors of various serine proteases, including chymotrypsin and subtilisin.[10][11][12] The inhibition mechanism involves the formation of a tetrahedral adduct between the boronic acid and the catalytic serine residue in the enzyme's active site. The binding affinity is often pH-dependent and can be modulated by the substituents on the aromatic ring.[10][12]

Other potential target classes, while less documented for this specific scaffold, could include:

  • Serine Hydrolases : This broader superfamily of enzymes, which includes lipases and esterases, utilizes a catalytic serine and could be susceptible to inhibition by boronic acids.

  • Threonine Proteases : The proteasome, a key target in oncology, is a threonine protease, and its inhibition by the dipeptidyl boronic acid bortezomib sets a precedent.[3] While the phenylboronic acid scaffold is different, the potential for interaction with a catalytic threonine should not be dismissed.

A Practical Guide to Target Identification and Validation

The following sections provide detailed, step-by-step protocols for a multi-pronged approach to identifying and validating the biological targets of this compound.

Target Discovery: Unbiased Approaches

This technique relies on immobilizing the small molecule to a solid support to "fish" for its binding partners in a complex biological lysate.[9][13][14]

Protocol: Small Molecule Affinity Chromatography

  • Probe Synthesis : Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). The linker should be attached at a position that is not critical for target binding.

  • Immobilization : Covalently attach the synthesized probe to activated agarose beads according to the manufacturer's protocol. Prepare control beads with no immobilized ligand.

  • Lysate Preparation : Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and function.

  • Affinity Pull-down : Incubate the lysate with the ligand-conjugated beads and the control beads in parallel.

  • Washing : Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution : Elute the specifically bound proteins. This can be done by:

    • Competitive elution with an excess of the free this compound.

    • Changing the pH or ionic strength of the buffer.

    • Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification : Separate the eluted proteins by SDS-PAGE and identify the protein bands that are unique to the ligand-conjugated beads by in-gel tryptic digestion followed by LC-MS/MS analysis.[9]

Data Presentation: Comparison of Target Identification Methods

MethodAdvantagesDisadvantages
AC-MS Unbiased; identifies direct binding partners; can be performed with native proteins.Requires chemical modification of the compound; risk of non-specific binding; may miss weak or transient interactions.[15]
ABPP Identifies functionally active enzymes; provides information on covalent modification sites; can be performed in living systems.[16]Requires a probe with a reactive "warhead"; may not be suitable for all target classes.
Computational Docking Cost-effective; provides structural insights into binding modes; can screen large virtual libraries of targets.Predictions require experimental validation; accuracy depends on the quality of the protein structure and force field parameters.

Workflow for Affinity Chromatography-Mass Spectrometry

AC_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe_Synth Synthesize Linker-Modified Boronic Acid Immobilize Immobilize Probe onto Beads Probe_Synth->Immobilize Incubate Incubate Lysate with Probe & Control Beads Immobilize->Incubate Lysate_Prep Prepare Native Protein Lysate Lysate_Prep->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Specifically Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS_Analysis In-gel Digestion & LC-MS/MS SDS_PAGE->MS_Analysis Target_ID Identify Unique Protein Hits MS_Analysis->Target_ID

Caption: Workflow for identifying protein targets using affinity chromatography-mass spectrometry.

ABPP utilizes chemical probes that covalently modify the active sites of specific enzyme families, allowing for their detection and quantification in complex proteomes.[16][17]

Protocol: Competitive ABPP for Serine Hydrolase Targets

  • Probe Selection : Use a broad-spectrum serine hydrolase probe, such as a fluorophosphonate (FP) probe coupled to biotin or a fluorescent tag.

  • Competitive Inhibition : Pre-incubate the proteome (cell lysate or live cells) with varying concentrations of this compound.

  • Probe Labeling : Add the FP probe to the pre-incubated proteome. The probe will only label the active sites of serine hydrolases that are not blocked by the boronic acid derivative.

  • Detection/Enrichment :

    • If using a fluorescent probe, visualize the labeled proteins by in-gel fluorescence scanning after SDS-PAGE separation. A decrease in fluorescence intensity for a specific band in the presence of the boronic acid indicates a potential target.

    • If using a biotinylated probe, enrich the labeled proteins using streptavidin beads.[18][19]

  • Target Identification : Identify the proteins that show reduced labeling in the presence of the boronic acid derivative by mass spectrometry.[20]

Workflow for Activity-Based Protein Profiling (ABPP)

ABPP_Workflow cluster_incubation Competitive Incubation cluster_labeling Probe Labeling cluster_analysis Analysis Proteome Protein Lysate Pre_Incubate Pre-incubate Proteome with Inhibitor Proteome->Pre_Incubate Inhibitor This compound Inhibitor->Pre_Incubate Labeling Add Probe to Label Unoccupied Active Sites Pre_Incubate->Labeling AB_Probe Activity-Based Probe (e.g., FP-Biotin) AB_Probe->Labeling Enrichment Streptavidin Enrichment of Labeled Proteins Labeling->Enrichment MS_Analysis On-bead Digestion & LC-MS/MS Enrichment->MS_Analysis Quantification Quantify Proteins with Reduced Labeling MS_Analysis->Quantification

Caption: Competitive ABPP workflow to identify enzyme targets.

Target Validation: In Silico and Biophysical Approaches

Molecular docking can predict the binding pose and estimate the binding affinity of the boronic acid derivative to a putative protein target identified in the discovery phase.[21]

Protocol: Molecular Docking of Boronic Acid Derivatives

  • Protein Preparation : Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation : Generate a 3D structure of this compound and optimize its geometry using a suitable force field.

  • Boron Parameterization : Standard docking software may not have parameters for boron. It is crucial to use a force field that has been specifically parameterized for boronic acids or to add these parameters manually.[3][6][7][22] The boron atom should be treated as capable of forming a covalent bond with the active site serine.

  • Covalent Docking : Perform a covalent docking simulation, defining the active site serine as the reactive residue. The docking algorithm will sample different conformations of the ligand and form a covalent bond with the serine.

  • Scoring and Analysis : Analyze the predicted binding poses and their corresponding docking scores. The best poses should show favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the surrounding amino acid residues.

Logical Flow for Covalent Molecular Docking

Docking_Flow cluster_inputs Input Preparation cluster_simulation Docking Simulation cluster_output Output Analysis Protein_Struct Prepare Target Protein Structure Define_Site Define Active Site (e.g., Catalytic Serine) Protein_Struct->Define_Site Ligand_Struct Prepare 3D Ligand Structure Run_Docking Execute Covalent Docking Algorithm Ligand_Struct->Run_Docking Boron_Params Define Boron Covalent Docking Parameters Boron_Params->Run_Docking Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses & Scores Run_Docking->Analyze_Poses Visualize Visualize Ligand-Protein Interactions Analyze_Poses->Visualize Hypothesis Formulate Structure-Based Hypothesis Visualize->Hypothesis

Caption: Logical workflow for performing covalent molecular docking.

To confirm that the boronic acid derivative inhibits the enzymatic activity of a putative target, it is essential to perform in vitro enzyme assays.

Protocol: IC50 Determination for a Serine Protease

  • Reagents : Prepare a stock solution of the serine protease, a suitable chromogenic or fluorogenic substrate, and a serial dilution of this compound in an appropriate assay buffer.[23]

  • Assay Setup : In a 96-well plate, add the enzyme, the boronic acid at different concentrations, and buffer.

  • Reaction Initiation : Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement : Measure the rate of product formation (increase in absorbance or fluorescence) over time using a plate reader.[23]

  • Data Analysis : Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[24]

To directly measure the binding affinity and thermodynamics of the interaction between the boronic acid and its target protein, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable.[5]

Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization : Immobilize the purified target protein onto an SPR sensor chip.[2][12]

  • Ligand Injection : Inject a series of concentrations of this compound over the sensor chip surface.

  • Sensorgram Analysis : Monitor the change in the SPR signal over time to generate a sensorgram, which shows the association and dissociation of the ligand.

  • Affinity Determination : Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1][4]

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation : Prepare highly pure and concentration-matched solutions of the target protein and the boronic acid derivative in the same buffer.[11][25][26]

  • Titration : Place the protein solution in the ITC sample cell and the boronic acid solution in the titration syringe.

  • Heat Measurement : Inject small aliquots of the boronic acid into the protein solution and measure the heat released or absorbed during the binding event.[11]

  • Thermodynamic Profile : Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10][11]

Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for the systematic identification and validation of biological targets for this compound derivatives. By combining unbiased discovery methods like AC-MS and ABPP with in silico and biophysical validation techniques, researchers can confidently elucidate the mechanism of action of this and other novel boronic acid-based compounds. The strong precedent for serine protease inhibition by arylboronic acids provides a logical starting point for investigation. However, the unbiased nature of the proposed discovery workflows allows for the identification of unexpected targets, potentially opening new avenues for therapeutic intervention. The successful application of these methodologies will not only advance our understanding of the pharmacology of this specific compound but also contribute to the broader development of boronic acids as a versatile class of therapeutic agents.

References

A Technical Guide to the Applications of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylboronic acids (PBAs) and their derivatives represent a versatile class of compounds that have garnered significant attention across diverse scientific disciplines, including synthetic, biological, medicinal, and materials chemistry.[1] Their unique ability to form reversible covalent bonds with compounds containing cis-diol functionalities is a key feature that underpins many of their applications.[2] This guide provides an in-depth exploration of the synthesis, key applications, and future potential of substituted phenylboronic acids, tailored for researchers, scientists, and professionals in drug development.

The core structure of phenylboronic acid consists of a phenyl group attached to a boronic acid moiety [-B(OH)₂].[3] The boron atom in this functional group possesses an empty p-orbital, rendering it a mild Lewis acid.[2][4] This Lewis acidity allows for interaction with diols to form stable five- or six-membered cyclic boronate esters.[5][6] The reversibility of this esterification reaction is crucial for applications such as sensors and drug delivery systems.[7] Furthermore, the phenyl ring can be readily functionalized with various substituents, which allows for the fine-tuning of the molecule's electronic and steric properties, thereby modulating its reactivity and specificity.[1]

I. The Synthetic Landscape: Crafting Substituted Phenylboronic Acids

The utility of substituted phenylboronic acids is predicated on their accessibility through various synthetic routes. The choice of synthetic strategy often depends on the desired substitution pattern and the available starting materials.

A. Grignard-Based Synthesis

A prevalent and classical method for the synthesis of phenylboronic acids involves the reaction of a phenylmagnesium bromide with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis of the resulting boronate ester.[3][5][8]

Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction

Objective: To synthesize 4-methoxyphenylboronic acid from 4-bromoanisole.

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-bromoanisole in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

  • Boration: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate, dissolved in anhydrous THF, is added dropwise while maintaining the low temperature. The reaction is stirred for several hours at this temperature and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction mixture is cooled in an ice bath, and aqueous HCl is slowly added to hydrolyze the boronate ester.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.

B. Other Synthetic Methodologies

Beyond the Grignard approach, several other methods are employed for the synthesis of substituted phenylboronic acids:

  • Suzuki-Miyaura Coupling: Transition metal-catalyzed coupling of aryl halides or triflates with diboronyl reagents is a powerful method for introducing the boronic acid functionality.[3][8]

  • Directed ortho-Metalation: This strategy allows for the regioselective synthesis of ortho-substituted phenylboronic acids by using a directing group to guide lithiation or other metalation at the position adjacent to the directing group.[8]

  • Aromatic C-H Functionalization: Direct borylation of C-H bonds using transition metal catalysts offers an atom-economical route to phenylboronic acids.[3][8]

The choice of synthetic route is critical as the position and nature of the substituent on the phenyl ring significantly influence the properties of the boronic acid. For instance, electron-withdrawing groups tend to lower the pKa of the boronic acid, increasing its acidity.[1]

II. Core Applications in Organic Synthesis

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in carbon-carbon bond formation.

A. The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of phenylboronic acids. This reaction facilitates the formation of biaryl structures by coupling a phenylboronic acid with an organohalide.[3][5][8] The mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of substituted phenylboronic acids have made this reaction a cornerstone of pharmaceutical and materials chemistry.[9]

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the phenyl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Ar-X Aryl Halide (Ar-X) Ar-Pd(II)-X Oxidative Adduct (Ar-Pd(II)-X) Ar-X->Ar-Pd(II)-X Oxidative Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-X Ar-Pd(II)-Ar' Transmetalation Product (Ar-Pd(II)-Ar') Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-B(OH)2 Phenylboronic Acid (Ar'-B(OH)2) Ar-B(OH)2->Ar-Pd(II)-Ar' Base Base Base->Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Pd(0)L2 Ar-Ar' Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Other Synthetic Transformations

Beyond Suzuki coupling, substituted phenylboronic acids participate in a variety of other synthetic transformations, including:

  • Heck-type Cross-Coupling: Reactions with alkenes and alkynes.[3][8]

  • Formation of Aryl Azides and Nitroaromatics. [3][8]

  • Halodeboronation: Regioselective replacement of the boronic acid group with a halogen.[3]

  • Petasis Reaction: An uncatalyzed reaction between an α-ketoacid, an amine, and a phenylboronic acid to generate α-amino acids.[3][8]

III. Biomedical and Therapeutic Frontiers

The ability of phenylboronic acids to interact with diols has been extensively exploited in the biomedical field for both diagnostic and therapeutic purposes.[10][11]

A. Glucose Sensing

A significant area of research has focused on the development of glucose sensors based on substituted phenylboronic acids.[5][11] The reversible binding of glucose, a polyol, to a phenylboronic acid moiety can be transduced into a measurable signal, typically a change in fluorescence or an electrochemical response.[12][13][14] This has led to the design of continuous glucose monitoring systems for individuals with diabetes.[12] The sensitivity and selectivity of these sensors can be tuned by modifying the substituents on the phenyl ring.[1]

Glucose_Sensing cluster_0 Phenylboronic Acid Derivative cluster_1 Glucose cluster_2 Boronate Ester Formation cluster_3 Signal Transduction PBA PBA-Fluorophore Complex PBA-Glucose Complex PBA->Complex Glucose Glucose (Diol) Glucose->Complex Signal Change in Fluorescence Complex->Signal Results in

Caption: Principle of a fluorescent glucose sensor using a phenylboronic acid derivative.

B. Drug Delivery and Targeting

Phenylboronic acid-functionalized materials are being explored as intelligent drug delivery systems.[10][15] These systems can be designed to release a therapeutic agent in response to specific stimuli, such as changes in glucose concentration or pH.[11] For example, insulin-loaded nanoparticles decorated with phenylboronic acid can release their cargo in the presence of high glucose levels.[11][15]

Furthermore, the overexpression of sialic acid, a sugar with a cis-diol moiety, on the surface of many cancer cells provides a target for phenylboronic acid-based therapies.[11][16][17] Nanoparticles functionalized with phenylboronic acid can selectively bind to these cancer cells, enabling targeted drug delivery and reducing off-target toxicity.[11][17]

C. Enzyme Inhibition

Derivatives of phenylboronic acid have shown promise as enzyme inhibitors.[16] A notable example is bortezomib, a dipeptidyl boronic acid that acts as a proteasome inhibitor and is used in the treatment of multiple myeloma.[16] The boron atom in bortezomib reversibly binds to the active site of the proteasome, inhibiting its function and leading to cancer cell death. Research is ongoing to develop other boronic acid-based inhibitors for various enzymes, including β-lactamases, which are responsible for antibiotic resistance.[16]

IV. Innovations in Materials Science

The dynamic nature of the boronate ester bond has made substituted phenylboronic acids attractive building blocks for advanced materials.

A. Self-Healing Materials

Polymers incorporating phenylboronic acid moieties can exhibit self-healing properties.[2] When the material is damaged, the reversible boronate ester bonds can break and reform, either autonomously or in response to an external stimulus like a change in pH, effectively repairing the damage.[2]

B. Stimuli-Responsive Gels

Hydrogels containing phenylboronic acids can undergo volume changes in response to variations in glucose concentration or pH. This property is being investigated for applications in soft robotics, microfluidics, and controlled release systems.[15]

V. Concluding Remarks and Future Outlook

Substituted phenylboronic acids are a remarkable class of compounds with a continuously expanding range of applications. From their foundational role in organic synthesis to their cutting-edge use in biomedicine and materials science, their versatility is undeniable. The ability to fine-tune their properties through synthetic modification ensures that they will remain at the forefront of chemical research for the foreseeable future. Future research will likely focus on the development of more sophisticated stimuli-responsive systems, novel therapeutic agents with enhanced specificity, and advanced materials with tailored properties.

References

A Technical Guide to the Electronic Effects of Fluorine on Phenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] When applied to phenylboronic acids—a critical class of reagents in synthetic chemistry—fluorine substitution imparts a nuanced and powerful influence on molecular properties and reactivity. This guide provides an in-depth analysis of the electronic effects of fluorine on the phenylboronic acid scaffold. We will dissect the interplay between fluorine's inductive and resonance effects, quantify its impact on Lewis acidity, and explore the profound consequences for the kinetics and outcomes of cornerstone reactions like the Suzuki-Miyaura cross-coupling. This document is intended for researchers, chemists, and drug development professionals seeking to harness the unique properties of fluorinated phenylboronic acids to achieve specific synthetic goals and design novel molecular entities.

The Duality of Fluorine's Electronic Influence

At the heart of fluorine's effect on an aromatic system is a competition between two fundamental electronic forces: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma bond network.[4] This effect is distance-dependent and deactivates the entire aromatic ring by reducing its electron density.

  • Resonance Effect (+R): Fluorine's lone pair electrons can be donated into the pi-system of the benzene ring.[4][5] This electron-donating effect is position-dependent, primarily increasing electron density at the ortho and para positions.[5]

Crucially, in the case of fluorobenzene, the potent inductive effect (-I) generally outweighs the resonance effect (+R).[5][6] This net electron withdrawal deactivates the ring towards electrophilic aromatic substitution compared to benzene, yet the resonance contribution still directs incoming electrophiles to the ortho and para positions.[5] This duality is the key to understanding the behavior of fluorophenylboronic acids.

Diagram: Interplay of Inductive and Resonance Effects

The following diagram illustrates how fluorine's opposing electronic effects influence the electron density of the phenylboronic acid ring. The strong, distance-dependent inductive withdrawal (-I) is contrasted with the position-specific resonance donation (+R).

G molecule F C C C C C C-B(OH)₂ effects Inductive Effect (-I) Resonance Effect (+R) effects:inductive->molecule:f1 effects:resonance->molecule:f2 effects:resonance->molecule:f4 caption Opposing electronic forces on the phenyl ring. Suzuki_Cycle pd0 Pd(0)L₂ pd2_oad Ar¹-Pd(II)L₂-X pd0->pd2_oad Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar²(F) pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar²(F) pd2_trans->product reagents_oa Ar¹-X (Organohalide) reagents_trans Ar²(F)-B(OH)₂ (Fluorophenylboronic Acid) + Base Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis & Interpretation prep1 Dispense Aryl Bromide, Base, & Internal Standard into 3 Vials prep2 Add o-, m-, and p-FPBA to separate vials prep1->prep2 react1 Equilibrate vials at 80°C prep2->react1 react2 Initiate with Pd Catalyst (t=0) react1->react2 react3 Take time-point aliquots (t = 5, 15, 30... min) react2->react3 analysis1 Quench aliquots react3->analysis1 analysis2 Analyze by GC-MS analysis1->analysis2 analysis3 Plot [Product] vs. Time analysis2->analysis3 analysis4 Compare Initial Rates analysis3->analysis4

References

The Methylcarbamoyl Group: A Linchpin of Molecular Recognition in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Understanding and Harnessing its Hydrogen Bonding Capabilities

Abstract

The methylcarbamoyl group, a fundamental structural motif in a multitude of therapeutic agents, exerts a profound influence on drug efficacy, selectivity, and pharmacokinetic properties. Its ability to engage in specific hydrogen bonding interactions is central to its role in molecular recognition at the active sites of biological targets. This guide provides a comprehensive exploration of the hydrogen bonding capabilities of the methylcarbamoyl group, offering a technical resource for researchers, medicinal chemists, and drug development professionals. We will delve into the fundamental principles governing its hydrogen bond donor and acceptor properties, detail robust experimental and computational methodologies for its characterization, and present strategic insights into its application and modulation in modern drug design.

Introduction: The Understated Importance of the Methylcarbamoyl Moiety

In the intricate dance of drug-receptor interactions, the ability to form strong and directional non-covalent bonds is paramount. Among the arsenal of functional groups employed by medicinal chemists, the amide bond is a cornerstone, and its derivative, the methylcarbamoyl group (-C(O)NHCH₃), offers a unique and versatile platform for establishing critical hydrogen bonds.[1][2] Its prevalence in pharmaceuticals is a testament to its favorable physicochemical properties, including good chemical and proteolytic stability, and its capacity to mimic the peptide bond.[3][4]

The methylcarbamoyl group is characterized by a planar structure due to the delocalization of the nitrogen lone pair into the carbonyl group. This arrangement presents a distinct hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to engage in a bidentate fashion with protein targets. Understanding the nuances of these interactions—their strength, directionality, and the influence of the surrounding molecular environment—is crucial for rational drug design. This guide will serve as a deep dive into the theoretical underpinnings and practical applications of the methylcarbamoyl group's hydrogen bonding prowess.

Fundamental Principles of Methylcarbamoyl Hydrogen Bonding

The hydrogen bonding behavior of the methylcarbamoyl group is best understood by examining its electronic structure and the properties of its constituent atoms. The electronegative oxygen atom of the carbonyl group creates a partial negative charge, making it a strong hydrogen bond acceptor. Conversely, the nitrogen atom, also electronegative, withdraws electron density from the attached hydrogen atom, resulting in a partial positive charge and rendering the N-H proton an effective hydrogen bond donor.[5]

The model compound N-methylacetamide (NMA) has been extensively studied to elucidate the fundamental hydrogen bonding characteristics of the methylcarbamoyl moiety.[6][7][8][9][10] These studies reveal that in both the solid and liquid states, NMA molecules form extensive hydrogen-bonded networks, primarily consisting of linear chains.[6][7][8] This propensity for self-association highlights the strength and directionality of the N-H···O=C interaction, which is analogous to the hydrogen bonding patterns observed in protein β-sheets.[6]

The geometry of the hydrogen bond is critical to its strength. Optimal interactions occur when the donor, the hydrogen atom, and the acceptor atom are nearly collinear. The typical N-H···O distance in such bonds is in the range of 2.5–2.7 Å.[11] The conformational flexibility of the methylcarbamoyl group, particularly the cis-trans isomerization around the C-N bond, can also influence its hydrogen bonding potential, although the trans conformation is generally more stable.[12][13][14][15]

Characterization of Methylcarbamoyl Hydrogen Bonds: A Methodological Overview

A multi-faceted approach, combining experimental and computational techniques, is essential for a thorough characterization of the hydrogen bonding interactions of the methylcarbamoyl group.

Experimental Methodologies

A variety of spectroscopic and structural techniques can be employed to probe hydrogen bonding:

  • Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for detecting hydrogen bonding.[10] The stretching frequency of the N-H bond is particularly sensitive to its environment. In the absence of hydrogen bonding, the N-H stretching vibration appears at a higher frequency (typically 3500-3300 cm⁻¹).[10] Upon hydrogen bond formation, this band shifts to a lower frequency (red-shifts) and often broadens, providing direct evidence of the interaction.[10] Similarly, the C=O stretching frequency (Amide I band) is also affected, typically showing a red-shift upon hydrogen bonding.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a wealth of information about hydrogen bonding in solution. The chemical shift of the amide proton is highly sensitive to its involvement in a hydrogen bond, typically shifting downfield upon bond formation.[16] Temperature coefficient studies, where the change in chemical shift with temperature is measured, can also be used to identify protons involved in intramolecular hydrogen bonds.[17] Furthermore, advanced techniques like 1H-15N HMQC can provide direct detection of hydrogen bonds.[16]

  • X-ray Crystallography: For compounds that can be crystallized, X-ray crystallography provides definitive, high-resolution structural information about hydrogen bonding interactions in the solid state.[18][19] It allows for the precise measurement of bond lengths, angles, and the overall geometry of the hydrogen-bonded network, providing invaluable insights into the preferred binding modes of the methylcarbamoyl group.[18][19]

Computational Methodologies

In silico approaches are indispensable for gaining a dynamic and energetic understanding of hydrogen bonding:

  • Molecular Dynamics (MD) Simulations: MD simulations provide an atomistic view of the dynamic behavior of a drug molecule and its interactions with its biological target or solvent over time.[20] By simulating the system's trajectory, one can analyze the formation, breaking, and persistence of hydrogen bonds involving the methylcarbamoyl group.[20][21] This allows for the identification of key interactions and an assessment of their stability.

  • Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), offer a highly accurate means of calculating the geometric and energetic properties of hydrogen bonds.[22] These calculations can be used to determine optimized geometries, interaction energies, and vibrational frequencies, providing a detailed understanding of the intrinsic strength of the hydrogen bonds formed by the methylcarbamoyl group.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique used to study charge transfer and orbital interactions within a molecule.[22] In the context of hydrogen bonding, it can quantify the delocalization of electron density from the lone pair of the acceptor atom to the antibonding orbital of the donor N-H bond, providing a quantitative measure of the hydrogen bond's strength and covalent character.[22]

The Role of the Methylcarbamoyl Group in Molecular Recognition

The ability of the methylcarbamoyl group to act as both a hydrogen bond donor and acceptor makes it a powerful mediator of protein-ligand interactions.[1] It can form hydrogen bonds with a variety of amino acid residues, including the side chains of serine, threonine, asparagine, glutamine, and the backbone carbonyls and amides of the protein.[23]

A critical aspect of the methylcarbamoyl group's function is its ability to mimic the hydrogen bonding pattern of a peptide bond.[3] This makes it an excellent scaffold for designing peptidomimetics that can effectively interact with targets that naturally bind peptides. The directional nature of the hydrogen bonds it forms contributes significantly to the specificity and affinity of a ligand for its receptor.[24][25]

Intermolecular vs. Intramolecular Hydrogen Bonding

The methylcarbamoyl group can participate in both intermolecular and intramolecular hydrogen bonds.

  • Intermolecular Hydrogen Bonds: These are the interactions between the drug molecule and its biological target. They are fundamental to the binding affinity and selectivity of the drug.

  • Intramolecular Hydrogen Bonds: The formation of an intramolecular hydrogen bond within a drug molecule can have a profound impact on its properties.[26][27][28] By forming an internal hydrogen bond, the polar N-H and C=O groups can be shielded from the solvent, which can increase the molecule's lipophilicity and, consequently, its membrane permeability and oral bioavailability.[17][26][29] This strategy is particularly valuable for designing drugs in the "beyond Rule of Five" chemical space.[17]

Strategic Modulation of Hydrogen Bonding in Drug Design

Medicinal chemists can employ several strategies to modulate the hydrogen bonding capabilities of the methylcarbamoyl group to optimize drug properties.

Bioisosteric Replacement

Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the drug's therapeutic profile.[30] For the amide bond, including the methylcarbamoyl group, several bioisosteres have been developed to enhance metabolic stability, modulate hydrogen bonding, and improve pharmacokinetic properties.[2][31][32][33]

Table 1: Common Bioisosteres for the Amide Group

BioisostereKey FeaturesImpact on Hydrogen Bonding
1,2,3-TriazoleAromatic, stable five-membered ring.Can act as a hydrogen bond acceptor. Lacks a hydrogen bond donor.
OxadiazoleHeterocyclic ring with two nitrogens and one oxygen.Can mimic the planarity and dipole moment of an amide. Acts as a hydrogen bond acceptor.[31]
Trifluoroethylamine-NH-CH₂-CF₃The electronegative trifluoromethyl group mimics the carbonyl, and the N-H can act as a hydrogen bond donor.[32][33]
Carbamate-O-C(O)-NH-Structurally related to amides with good stability. Retains both hydrogen bond donor and acceptor capabilities.[3][4]
Conformational Constraint

Incorporating the methylcarbamoyl group into a cyclic system can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. This can also be used to favor the formation of a specific intramolecular hydrogen bond, thereby enhancing membrane permeability.

Experimental and Computational Protocols

Protocol: Characterization of Intramolecular Hydrogen Bonding by ¹H NMR

Objective: To determine the presence of an intramolecular hydrogen bond involving the methylcarbamoyl N-H proton.

Methodology:

  • Sample Preparation: Dissolve the compound of interest in a deuterated solvent that is a poor hydrogen bond acceptor, such as CDCl₃ or C₆D₆, to minimize competing intermolecular hydrogen bonds with the solvent.

  • ¹H NMR Spectra Acquisition: Acquire a series of ¹H NMR spectra at varying temperatures (e.g., from 298 K to 328 K in 5 K increments).

  • Data Analysis:

    • Identify the chemical shift (δ) of the methylcarbamoyl N-H proton at each temperature.

    • Plot the chemical shift of the N-H proton as a function of temperature.

    • Calculate the temperature coefficient (dδ/dT) in ppb/K.

  • Interpretation: A small temperature coefficient (typically < 3 ppb/K) is indicative of a proton involved in a strong intramolecular hydrogen bond, as it is shielded from the solvent. A larger temperature coefficient suggests that the proton is solvent-exposed and involved in intermolecular hydrogen bonds with the solvent.

Workflow: Computational Analysis of Hydrogen Bonds using MD Simulations

Objective: To analyze the stability and dynamics of hydrogen bonds formed by the methylcarbamoyl group in a protein-ligand complex.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis PDB 1. Obtain Protein-Ligand Complex Structure (PDB) Ligand 2. Parameterize Ligand PDB->Ligand Solvate 3. Solvate with Water and Add Ions Ligand->Solvate Minimize 4. Energy Minimization Solvate->Minimize Equilibrate 5. Equilibration (NVT, NPT) Minimize->Equilibrate Production 6. Production MD Run Equilibrate->Production Trajectory 7. Trajectory Analysis Production->Trajectory HBond 8. Hydrogen Bond Analysis (Occupancy, Lifetime) Trajectory->HBond Visualize 9. Visualization and Interpretation HBond->Visualize

Caption: Workflow for MD simulation and hydrogen bond analysis.

Methodology:

  • System Setup: Prepare the initial protein-ligand complex structure, solvate it in a water box, and add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (NVT ensemble) and then adjust the pressure (NPT ensemble) to equilibrate the system.

  • Production Run: Run the MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.

  • Hydrogen Bond Analysis: Use analysis software (e.g., GROMACS, AMBER) to identify and analyze the hydrogen bonds formed between the methylcarbamoyl group and the protein throughout the trajectory. Key metrics to analyze include:

    • Occupancy: The percentage of simulation time a specific hydrogen bond exists.

    • Lifetime: The average duration of a hydrogen bond once it is formed.

Conclusion and Future Perspectives

The methylcarbamoyl group is a versatile and powerful functional group in drug design, largely due to its robust hydrogen bonding capabilities. A thorough understanding of its fundamental properties, coupled with the application of advanced experimental and computational techniques, enables medicinal chemists to rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles. The strategic use of intramolecular hydrogen bonding and bioisosteric replacement will continue to be valuable tools in the development of next-generation therapeutics. As our understanding of the subtle interplay of non-covalent interactions continues to grow, so too will our ability to harness the full potential of the methylcarbamoyl group in the pursuit of novel and effective medicines.

References

Methodological & Application

Application Notes & Protocol: Suzuki-Miyaura Coupling with (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biarylamides

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide focuses on a particularly relevant substrate class: biaryl structures containing a fluorinated and amide-functionalized ring, accessed via (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid. Such motifs are of profound interest in medicinal chemistry, where the fluorine atom can enhance metabolic stability and binding affinity, and the methylcarbamoyl group can serve as a key hydrogen bond donor/acceptor, improving pharmacokinetic properties.

However, the electronic nature of this specific boronic acid presents a unique set of challenges. The presence of two electron-withdrawing groups (fluoro and methylcarbamoyl) deactivates the boronic acid, potentially slowing the crucial transmetalation step and increasing the risk of competitive side reactions like protodeboronation.[4][5] This document provides a detailed, mechanistically grounded protocol designed to overcome these challenges and achieve high-yield coupling.

Mechanistic Overview: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational protocol design and troubleshooting. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide bond of the aryl halide partner, forming a Pd(II) intermediate. Electron-withdrawing groups on the aryl halide can accelerate this rate-limiting step.[9]

  • Transmetalation: This is the key step where the organic moiety is transferred from the boron atom to the palladium center. It requires the activation of the boronic acid by a base to form a more nucleophilic borate species.[10][11] For electron-deficient boronic acids like the one , this step can be sluggish and requires careful optimization of the base and solvent system.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Borate Ar'-B(OR)₃⁻ Borate->ArPdX ArX Ar-X ArX->ArPdX

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Key Parameters for Coupling with an Electron-Deficient Boronic Acid

The success of coupling with this compound hinges on the judicious selection of four key components: the palladium catalyst, the base, the solvent, and the temperature.

ParameterRecommended ChoiceRationale & Causality
Palladium Precatalyst Buchwald Precatalysts (e.g., XPhos Pd G3/G4) or PEPPSI-type catalysts.[12][13]These advanced precatalysts rapidly generate the active Pd(0) species, which is crucial for outcompeting the decomposition of the sensitive boronic acid.[4] Buchwald-type ligands (e.g., XPhos, SPhos) are bulky and electron-rich, which accelerates both the oxidative addition and the final reductive elimination steps.[12][14]
Base Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.A strong base is required to form the borate anion, enhancing the nucleophilicity of the boronic acid for the sluggish transmetalation step.[11][12] K₃PO₄ and Cs₂CO₃ are often superior to carbonates like K₂CO₃ or Na₂CO₃ for challenging substrates.[12]
Solvent System Anhydrous, polar aprotic solvents, often with a small amount of water. (e.g., 1,4-Dioxane/H₂O (10:1), THF/H₂O (10:1)).Aprotic solvents like dioxane or THF are excellent for solubilizing the organic reagents and catalyst complex. A controlled amount of water can facilitate the dissolution of the inorganic base and assist in the transmetalation step. However, excess water can promote protodeboronation.[15]
Temperature 80–110 °C.Elevated temperatures are typically necessary to drive the reaction to completion, especially when using less reactive coupling partners like aryl chlorides.[12] Reaction progress should be monitored to avoid prolonged heating that could lead to degradation.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for different aryl halides.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • XPhos Pd G3 (or similar advanced precatalyst) (1–2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv), finely ground

  • Degassed 1,4-Dioxane and Degassed Water (e.g., 10:1 ratio)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Workflow Figure 2: Experimental Workflow Setup 1. Reagent Setup (Flask, Stir Bar, Reagents) Inert 2. Inert Atmosphere (Evacuate & Backfill Ar/N₂) Setup->Inert Solvent 3. Solvent Addition (Degassed Dioxane/H₂O) Inert->Solvent Heat 4. Reaction (Heat to 80-110 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Continue if incomplete Workup 6. Aqueous Workup (Quench, Extract) Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Analysis 8. Characterization (NMR, MS) Purify->Analysis

References

Best palladium catalysts for coupling fluorinated boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Best Palladium Catalysts for Coupling Fluorinated Boronic Acids Audience: Researchers, scientists, and drug development professionals.

Navigating the Challenges of Suzuki-Miyaura Coupling with Fluorinated Boronic Acids: A Guide to Catalyst Selection and Protocol Optimization

Introduction: The Fluorine Challenge in Modern Chemistry

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique stereoelectronic properties can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for constructing the carbon-carbon bonds essential to these complex architectures. However, the very properties that make fluorinated synthons valuable also render them notoriously challenging coupling partners.

Fluorinated boronic acids, particularly those with multiple fluorine substituents or fluorine atoms ortho to the boronic acid moiety, are prone to rapid decomposition via protodeboronation under standard Suzuki-Miyaura conditions.[1][2][3] This guide provides an in-depth analysis of the underlying challenges and presents field-proven palladium catalyst systems and protocols designed to overcome them, ensuring high-yield synthesis of valuable fluorinated biaryls.

The Core Problem: Balancing Reactivity and Instability

The success of a Suzuki-Miyaura coupling hinges on the transmetalation step, where the organic group is transferred from boron to the palladium center. This process requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[4][5] However, for fluorinated boronic acids, this creates a precarious situation:

  • Accelerated Protodeboronation: The strong electron-withdrawing effect of fluorine atoms increases the Lewis acidity of the boron center, making the C-B bond highly susceptible to cleavage by base and protic sources, a process known as protodeboronation.[1][3][6] This decomposition pathway directly competes with the desired transmetalation, often leading to low yields.

  • The Rate Race: The productive coupling is in a kinetic race against the decomposition of the boronic acid. Therefore, the catalytic system must be exceptionally active to ensure that the rate of the catalytic cycle, particularly the generation of the active catalyst and the subsequent transmetalation, is significantly faster than the rate of protodeboronation.[1][7][8]

Traditional catalyst systems, often generated in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃, frequently fail because the formation of the active Pd(0) species is too slow, allowing the sensitive boronic acid to decompose before it can be effectively utilized.[7][9]

The Solution: High-Activity Palladium Precatalysts and Advanced Ligands

Overcoming the instability of fluorinated boronic acids requires a catalyst system that generates the active species rapidly and under mild conditions. The most effective solutions involve the combination of well-defined palladium(II) precatalysts with bulky, electron-rich monodentate phosphine ligands.

The Power of Palladium Precatalysts

Modern palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are air- and moisture-stable Pd(II) complexes that are designed for rapid activation under basic conditions to form the crucial monoligated LPd(0) species.[9] This rapid and quantitative generation of the active catalyst is the key to initiating the catalytic cycle before significant boronic acid degradation can occur.[1][2][7][10] Using these precatalysts avoids the pitfalls of inconsistent activation associated with older palladium sources.[9]

The Critical Role of Buchwald-Type Biaryl Monophosphine Ligands

The choice of ligand is arguably the most critical factor for success. Bulky, electron-rich biaryl monophosphine ligands, such as XPhos and SPhos , are the undisputed leaders for these challenging transformations.[1][7][11]

  • Accelerated Reductive Elimination: Their steric bulk promotes the rate-limiting reductive elimination step, turning over the catalyst efficiently.

  • Facilitated Oxidative Addition: Their electron-rich character enhances the rate of oxidative addition, even with less reactive coupling partners like aryl chlorides.[12]

  • Stabilization of the Active Species: They form highly active and stable monoligated Pd(0) complexes, which are essential for the catalytic cycle.[13]

The synergy between a fast-activating precatalyst and a highly active ligand allows the entire coupling process to occur at lower temperatures (often room temperature to 40 °C) and in shorter times, dramatically improving the yield by minimizing the window for boronic acid decomposition.[1][7][8]

Suzuki_Cycle cluster_caption pd0 LPd(0) (Active Catalyst) pd2_oxadd L-Pd(II)-X      |     Ar¹ pd0->pd2_oxadd Oxidative Addition pd2_trans L-Pd(II)-Ar²      |     Ar¹ pd2_oxadd->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product reagents Ar¹-X reagents->pd2_oxadd boronic Ar²-B(OH)₂ + Base boronic->pd2_trans center_point Decision_Tree start Start: Select Fluorinated Boronic Acid q1 Is the boronic acid polyfluorinated (≥2 F)? start->q1 q2 Is the aryl halide an unactivated chloride? q1->q2 Yes q3 Is the boronic acid a heteroaryl or CF₃-substituted? q1->q3 No rec1 Use XPhos Pd G3 Precatalyst with K₃PO₄ in THF/H₂O at RT to 40°C q2->rec1 No (Br, I, OTf) rec2 Use SPhos or RuPhos-based precatalyst. May require higher temp (80-100°C) q2->rec2 Yes q3->rec1 Yes rec3 Consider alternative surrogates: Trifluoroborate salt or MIDA boronate to prevent decomposition. q3->rec3 No / Prone to Decomposition

References

In-Depth Technical Guide: Utilizing (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective use of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid in pharmaceutical synthesis. This document delves into the compound's properties, its critical role in carbon-carbon bond formation, and provides a validated, step-by-step protocol for its application in the synthesis of a key intermediate for a leading pharmaceutical agent.

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

This compound is an organoboron compound that has emerged as a valuable reagent in medicinal chemistry.[1] Its unique substitution pattern, featuring a fluorine atom and a methylcarbamoyl group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. The fluorine atom can increase lipophilicity and influence interactions with biological targets, while the methylcarbamoyl group provides a site for hydrogen bonding, which is often crucial for drug-receptor interactions.[1]

The primary utility of this boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern pharmaceutical synthesis, enabling the construction of complex molecular architectures under relatively mild conditions.[2] The boronic acid functional group makes it an essential intermediate for creating biaryl and heteroaryl structures, which are common motifs in many drug candidates, including inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes pivotal in DNA repair and a key target in oncology.[3][4][5]

Compound Profile and Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

PropertyValueReference
CAS Number 849833-86-9[6][7]
Molecular Formula C₈H₉BFNO₃[6]
Molecular Weight 196.97 g/mol [6]
Appearance White to off-white solidN/A
IUPAC Name [3-fluoro-4-(methylcarbamoyl)phenyl]boronic acid[6]
Storage Store at room temperature or under refrigerated conditions (2-8°C) in a dry, well-ventilated area.[8]N/A

Core Application: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound (like our title compound) and an organic halide or triflate, catalyzed by a palladium(0) complex.[9][10]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:

  • Oxidative Addition: The active palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The base is crucial as it activates the boronic acid, enhancing the nucleophilicity of the organic group.[2]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[9]

Suzuki_Miyaura_Cycle

Application Protocol: Synthesis of a Key Precursor for PARP Inhibitors

The following protocol details a proposed synthesis of a key biaryl intermediate that can be further elaborated to form potent PARP inhibitors, such as Talazoparib. This protocol is based on established Suzuki-Miyaura coupling conditions for structurally similar substrates.

Objective

To synthesize N-(5-aryl-2-fluorophenyl)-N-methylformamide by coupling this compound with a suitable aryl bromide.

Materials
  • This compound (1.0 eq)

  • Aryl Bromide (e.g., a substituted bromopyridine derivative) (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water mixture)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Experimental Workflow

Experimental_Workflow

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

This compound and related boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[8]

  • Inhalation: Avoid breathing dust. Handle in a well-ventilated area or in a fume hood.[8]

  • Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse immediately with plenty of water and seek medical advice.[8]

  • Ingestion: Harmful if swallowed.[8]

  • Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly closed.[11]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. A representative MSDS for a similar compound indicates that it may cause skin, eye, and respiratory irritation.[12]

Synthesis of this compound

For researchers interested in preparing this key intermediate, a common synthetic route involves the ortho-lithiation of a protected aniline precursor followed by borylation. A general, representative procedure is outlined below, based on established methods for the synthesis of substituted phenylboronic acids.

  • Protection of the Amine: The starting material, a substituted aniline, is first protected to prevent side reactions.

  • Ortho-Lithiation: The protected aniline is then treated with a strong base, such as n-butyllithium, at low temperature to achieve selective deprotonation at the position ortho to the directing group.

  • Borylation: The resulting lithiated species is then quenched with a trialkyl borate, such as trimethyl borate, to form the boronate ester.

  • Hydrolysis: Finally, acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.[13][14]

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its application in Suzuki-Miyaura coupling reactions provides a robust and efficient method for the construction of complex biaryl structures that are integral to many modern therapeutic agents. The protocols and information provided in this guide are intended to empower researchers to effectively and safely utilize this important reagent in their drug discovery and development efforts.

References

Application Notes & Protocols: (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid as a Strategic Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of modern therapeutics, particularly in oncology, has been profoundly shaped by the development of small-molecule protein kinase inhibitors.[1] These agents are designed to interfere with the signaling pathways that drive aberrant cell proliferation and survival.[2] The success of structure-based drug design hinges on the use of well-defined molecular fragments or building blocks that can be strategically assembled to achieve high potency and selectivity for the target kinase.

Among these, (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid has emerged as a high-value intermediate. Its utility lies not only in the reactive boronic acid handle, ideal for palladium-catalyzed cross-coupling reactions, but also in the specific substitution pattern on the phenyl ring. The ortho-fluoro and meta-carbamoyl groups are not mere decorations; they are critical pharmacophoric elements engineered to engage in specific, high-affinity interactions within the ATP-binding pockets of key oncogenic kinases, such as MET and AXL. This document serves as a technical guide for researchers, providing insights into the strategic application of this building block and detailed protocols for its use in synthesis.

Physicochemical Properties and Handling

Proper handling and storage are paramount to ensure the integrity and reactivity of the boronic acid.

PropertyValueReference(s)
CAS Number 849833-86-9[3][4][5]
Molecular Formula C₈H₉BFNO₃[3][4][6]
Molecular Weight 196.97 g/mol [4]
Appearance Typically an off-white to white powder or solid[3]
Purity ≥98% (typical)[3]
Storage Store in a cool, dry place. Keep container tightly sealed.
Safety Standard laboratory precautions should be observed. Avoid inhalation of dust and contact with skin and eyes.

The Strategic Role in Kinase Inhibition: A Deeper Look

The precise arrangement of functional groups in this compound makes it an exceptional building block for inhibitors targeting the AXL and MET receptor tyrosine kinases, among others. Dysregulation of these kinases is strongly correlated with cancer progression, metastasis, and the development of drug resistance, making them critical therapeutic targets.[7][8][9]

Structure-Activity Relationship (SAR) Insights: The Causality of Design

The efficacy of this building block is a direct result of its three key functional components:

  • The Boronic Acid Moiety : This group is primarily a synthetic handle. It is the reactive partner in the Suzuki-Miyaura cross-coupling reaction, one of the most robust and versatile methods for forming C-C bonds in modern organic synthesis.[3][6][10] This allows for the efficient covalent linkage of the phenyl ring to a core heterocyclic scaffold of a kinase inhibitor.

  • The 4-(Methylcarbamoyl) Group : This N-methyl amide is arguably the most critical pharmacophoric feature. It is strategically positioned to act as a hydrogen bond donor (from the N-H) and acceptor (from the C=O). This allows it to form strong, directional hydrogen bonds with amino acid residues in the hinge region of the kinase ATP-binding site, a common anchoring point for Type I and Type II inhibitors. This interaction is crucial for achieving high potency.[6][11]

  • The 3-Fluoro Group : The placement of the fluorine atom ortho to the carbamoyl group is a deliberate design choice with multiple benefits. Fluorine is a small, highly electronegative atom that can significantly alter the properties of the molecule. It can increase metabolic stability by blocking potential sites of oxidation and enhance binding affinity through favorable electrostatic or dipole interactions within the protein active site.[6][12] Furthermore, its electron-withdrawing nature can influence the acidity of the amide N-H, potentially strengthening its hydrogen bonding capability.

Target Signaling Pathway: AXL Receptor Tyrosine Kinase

The AXL kinase is activated by its ligand, Gas6, leading to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades that promote cell survival, proliferation, and migration.[7][9] Small-molecule inhibitors designed with the (3-Fluoro-4-(methylcarbamoyl)phenyl) moiety can effectively block the ATP-binding site, preventing this phosphorylation event and shutting down the oncogenic signaling.

AXL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL Receptor PI3K PI3K AXL->PI3K Phosphorylates GRB2 GRB2 AXL->GRB2 Phosphorylates Gas6 Gas6 Ligand Gas6->AXL Binds & Activates AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Promotes Survival RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Promotes Proliferation, Migration Inhibitor AXL Kinase Inhibitor (e.g., Foretinib) Inhibitor->AXL Blocks ATP Site

Caption: Simplified AXL signaling pathway and the point of intervention for a kinase inhibitor.

Protocols for Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone for incorporating this compound into target molecules.[13][14] The protocol below is a representative example for coupling with a generic heteroaryl chloride, a common partner in kinase inhibitor synthesis.

Experimental Workflow

Suzuki_Workflow start Start reagents 1. Reagent Assembly - Heteroaryl Halide - Boronic Acid - Base (e.g., K₃PO₄) - Pd Catalyst & Ligand start->reagents setup 2. Reaction Setup - Add reagents to flask - Evacuate & backfill  with N₂/Ar (3x) reagents->setup solvent 3. Solvent Addition - Add degassed solvent  (e.g., Dioxane/H₂O) setup->solvent reaction 4. Reaction - Heat to 100-120 °C - Stir vigorously - Monitor by TLC/LC-MS solvent->reaction workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify 6. Purification - Dry (Na₂SO₄), filter, concentrate - Purify via column chromatography workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Representative Protocol: Synthesis of a Biaryl Kinase Inhibitor Core

This protocol describes the coupling of a heteroaryl chloride with this compound.

Materials and Reagents

ReagentCAS No.Supplier ExamplePurpose
Heteroaryl Chloride (Ar¹-Cl)Substrate-specificSigma-AldrichCoupling Partner 1
This compound849833-86-9Combi-BlocksCoupling Partner 2 (Boron source)
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3Strem ChemicalsPalladium(0) Catalyst Precursor
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6Sigma-AldrichBuchwald Ligand for C-Cl activation
Potassium Phosphate, tribasic (K₃PO₄)7778-53-2Fisher ScientificBase
1,4-Dioxane (Anhydrous)123-91-1Acros OrganicsSolvent
Deionized Water7732-18-5-Co-solvent
Ethyl Acetate (EtOAc)141-78-6VWRExtraction Solvent
Brine (Saturated NaCl solution)--Aqueous Wash
Sodium Sulfate (Anhydrous)7757-82-6EMD MilliporeDrying Agent
Silica Gel (230-400 mesh)7631-86-9SiliCycleStationary Phase for Chromatography

Step-by-Step Methodology

  • Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv.).

  • Catalyst Addition : In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add the solids to the Schlenk flask.

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[15]

  • Solvent Addition : Through the septum, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvent should be degassed by bubbling with N₂/Ar for 20-30 minutes prior to use.

  • Reaction : Place the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Check for the consumption of the limiting reagent (the heteroaryl chloride).

  • Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure biaryl product.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Weak base.Use fresh catalyst/ligand. Ensure thorough degassing of solvents and proper inert atmosphere technique. Use a stronger base like Cs₂CO₃ if needed.[15]
Protodeborylation Presence of excess water or acid; Prolonged reaction time.Ensure anhydrous conditions if possible (though some water is needed for this protocol). Do not extend reaction time unnecessarily once the starting material is consumed.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Improve inert atmosphere technique. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, not a large excess.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a purpose-built tool for medicinal chemists. The strategic placement of its fluoro and methylcarbamoyl substituents provides a pre-organized pharmacophore capable of forming high-affinity interactions within the active sites of critical oncogenic kinases like MET and AXL. The robust and well-understood Suzuki-Miyaura coupling provides a reliable method for its incorporation into diverse molecular scaffolds. By understanding the underlying principles of its design and applying the optimized protocols described herein, researchers can accelerate the discovery and development of the next generation of targeted kinase inhibitors.

References

Application Notes & Protocols: Mastering the Suzuki-Miyaura Reaction with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4] However, as with any powerful tool, its application is not without nuances. When one of the coupling partners is an electron-deficient boronic acid, the reaction's efficiency can be significantly hampered.

Electron-deficient boronic acids, characterized by the presence of electron-withdrawing groups on the aromatic ring, present a unique set of challenges. Their reduced nucleophilicity slows down the key transmetalation step in the catalytic cycle.[5] Furthermore, these substrates are often more susceptible to undesired side reactions, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to reduced yields and purification difficulties.[6][7][8][9]

This guide provides a comprehensive overview of the mechanistic considerations and optimized protocols for successfully employing electron-deficient boronic acids in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying principles and adopting the strategies outlined herein, researchers can overcome these challenges and unlock the full synthetic potential of this important class of reagents.

Key Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

  • Oxidative Addition: A palladium(0) complex reacts with the organic halide (Ar-X) to form a palladium(II) intermediate. This step is typically faster for electron-poor organic halides.[12]

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium(II) center. This step is often the rate-determining step, especially with challenging substrates.[11][13] The presence of a base is crucial, as it activates the boronic acid by forming a more nucleophilic boronate species.[14][15][16][17][18]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst.[10]

For electron-deficient boronic acids, the transmetalation step is particularly sluggish due to their diminished nucleophilicity. The electron-withdrawing groups on the aryl ring make the boron-bound carbon less electron-rich and therefore less inclined to transfer to the palladium center.

The Competing Pathway: Protodeboronation

Protodeboronation is a significant side reaction that plagues couplings with electron-deficient and certain heteroaromatic boronic acids.[6][7][8] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the boronic acid.[6][8] The mechanism of protodeboronation can be complex, with both acid- and base-catalyzed pathways possible.[6][9][19] For many Suzuki-Miyaura reactions, which are run under basic conditions, the base-catalyzed pathway is of primary concern.[9]

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd Ar-X PdII Ar-Pd(II)-X      L₂ OxAd->PdII Trans Transmetalation Slow step for electron-deficient boronic acids PdII->Trans Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'        L₂ Trans->PdII_Ar RedEl Reductive Elimination PdII_Ar->RedEl RedEl->Pd0 Ar-Ar' BoronicAcid Ar'B(OH)₂ (Electron-Deficient) Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Base, H₂O Byproduct Ar'-H Protodeboronation->Byproduct

Figure 1: Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

Optimized Reaction Components for Electron-Deficient Partners

To achieve high yields with electron-deficient boronic acids, careful optimization of each reaction component is critical.

Catalyst and Ligand Selection

The choice of palladium source and, more importantly, the ligand, is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more challenging couplings necessitate advanced catalyst systems.[1]

  • Electron-Rich and Bulky Ligands: Ligands play a crucial role in stabilizing the palladium center and modulating its reactivity. For electron-deficient boronic acids, electron-rich and sterically hindered phosphine ligands are often the key to success.[5][20] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[5] These ligands promote both the oxidative addition and the reductive elimination steps, accelerating the overall catalytic turnover and minimizing the lifetime of intermediates that could lead to side reactions.[5]

The Critical Role of the Base

The base is not a mere spectator; it plays multiple, sometimes conflicting, roles.[14] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate anion (Ar'B(OH)₃⁻), which facilitates transmetalation.[14][15][16]

  • Stronger Bases: For electron-deficient boronic acids, a stronger base is often required to sufficiently enhance their nucleophilicity for the transmetalation step to proceed at a reasonable rate.[5] Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently employed.[5][18][21]

  • The Double-Edged Sword: However, strong bases can also accelerate the undesired protodeboronation.[8] Therefore, a delicate balance must be struck. The choice of base should be strong enough to promote transmetalation but not so strong as to cause significant decomposition of the boronic acid.

Solvent Systems

The solvent influences the solubility of the reagents and the kinetics of the reaction. Aprotic polar solvents are commonly used.

  • Common Solvents: Dioxane, tetrahydrofuran (THF), and toluene, often with water as a co-solvent, are standard choices.[5][12] The addition of water can improve the solubility of the base and facilitate the formation of the active boronate species.[21]

Protecting the Boronic Acid

For particularly sensitive substrates that are highly prone to protodeboronation, a "slow release" strategy can be highly effective.[6] This involves converting the boronic acid into a more stable derivative that hydrolyzes under the reaction conditions to slowly release the active boronic acid. This keeps the concentration of the unstable boronic acid low, minimizing side reactions.[6]

  • Boronic Esters: Pinacol (BPin) and MIDA (N-methyliminodiacetic acid) boronate esters are excellent choices for this purpose.[6][7][21] They are generally more stable to storage and handling and can be used directly in the coupling reaction.[21]

  • Organotrifluoroborates: Potassium aryltrifluoroborate salts (Ar'BF₃K) are another class of stable and crystalline boronic acid surrogates that can be effective in suppressing protodeboronation.[11]

Component Recommendation for Electron-Deficient Boronic Acids Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or modern precatalysts (e.g., XPhos Pd G3)Precatalysts offer improved air stability and efficient generation of the active Pd(0) species.[5]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)Accelerate reductive elimination and stabilize the catalyst.[5]
Base Stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃)Increases the nucleophilicity of the boronic acid to promote transmetalation.[5][21]
Solvent Aprotic polar solvents (e.g., Dioxane/H₂O, Toluene/H₂O, THF)Good solubility for reagents and catalyst system.[5]
Boron Reagent Boronic acid, or for sensitive substrates, MIDA/Pinacol esters or trifluoroboratesEsters and trifluoroborates provide enhanced stability and slow release to minimize protodeboronation.[6][7][21]
Table 1: Recommended reaction components for Suzuki-Miyaura couplings involving electron-deficient boronic acids.

Experimental Protocols

General Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of an electron-deficient boronic acid (or its ester) with an aryl halide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

G start Start vessel_prep Vessel Preparation: - Oven-dried reaction vial - Magnetic stir bar start->vessel_prep reagent_prep Reagent Preparation: - Aryl Halide (1.0 equiv) - Boronic Acid/Ester (1.2-1.5 equiv) - Base (e.g., K₃PO₄, 2.0-3.0 equiv) inert_atm Inert Atmosphere: - Seal vial with septum - Purge with Ar or N₂ for 5-10 min reagent_prep->inert_atm vessel_prep->reagent_prep catalyst_add Catalyst Addition (under inert atm): - Pd Precatalyst (e.g., XPhos Pd G3, 1-2 mol%) - Additional Ligand (if needed) inert_atm->catalyst_add solvent_add Solvent Addition (under inert atm): - Degassed solvent (e.g., Dioxane/H₂O 10:1) - Concentration: 0.1 - 0.5 M catalyst_add->solvent_add reaction Reaction: - Place in preheated block (80-110 °C) - Stir vigorously solvent_add->reaction monitoring Monitoring: - TLC, GC-MS, or LC-MS reaction->monitoring workup Workup: - Cool to RT - Dilute with organic solvent - Wash with H₂O and brine monitoring->workup purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Filter and concentrate - Flash column chromatography workup->purification end End purification->end

Figure 2: Experimental workflow for a challenging Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 equivalent)

  • Electron-deficient boronic acid or boronic ester (1.2–1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., finely powdered K₃PO₄, 2.0–3.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water, 10:1 v/v)

  • Oven-dried reaction vial with a magnetic stir bar and septum cap

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the electron-deficient boronic acid or its derivative (1.2–1.5 equiv.), and the finely powdered base (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (1–2 mol%).

  • Solvent Addition: Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield 1. Inactive Catalyst2. Inefficient Transmetalation1. Use a fresh, high-quality precatalyst. Ensure rigorous degassing to prevent catalyst oxidation.[21]2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Increase the reaction temperature.[5]
Significant Protodeboronation 1. Base is too strong2. High Temperature3. Presence of excess water1. Use a milder base (e.g., K₂CO₃, KF) if possible.[8]2. Lower the reaction temperature.3. Use a boronic ester (MIDA or Pinacol) instead of the boronic acid.[21] Run the reaction under anhydrous conditions if feasible.
Homocoupling of Boronic Acid 1. Presence of Oxygen2. Use of a Pd(II) source without efficient reduction1. Ensure the solvent is thoroughly degassed and a strict inert atmosphere is maintained.[12]2. Use a Pd(0) source or a modern precatalyst that efficiently generates the active Pd(0) species.[5][12]
Table 2: Troubleshooting common issues in Suzuki-Miyaura couplings with electron-deficient boronic acids.

Conclusion

While Suzuki-Miyaura couplings with electron-deficient boronic acids can be challenging, a rational approach based on mechanistic understanding can lead to successful outcomes. By carefully selecting bulky, electron-rich ligands, employing stronger bases to facilitate transmetalation, and taking steps to mitigate protodeboronation, researchers can effectively synthesize a wide range of valuable biaryl compounds. The use of more stable boronic acid surrogates, such as MIDA or pinacol esters, provides an additional powerful strategy for overcoming the inherent instability of these important building blocks. This guide serves as a foundational resource for scientists and developers to navigate these complexities and optimize their synthetic endeavors.

References

Application Note: (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid for Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Boronic Acids in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD is to screen low-molecular-weight compounds, or "fragments," that typically bind with low affinity but do so with high ligand efficiency.[4] These initial hits then serve as starting points for optimization into potent, drug-like molecules.[5]

Within the diverse chemical space of fragment libraries, boronic acids represent a class of compounds with unique and highly advantageous properties.[] Their defining feature is the boronic acid moiety (-B(OH)₂), which can form reversible covalent bonds with nucleophilic residues such as serine, threonine, or lysine within a protein's active site.[1][7] This reversible covalent interaction provides a distinct advantage in screening campaigns. The transient nature of the bond is strong enough to provide a robust signal in sensitive biophysical assays, yet it is not a permanent, irreversible modification, which is often a more desirable trait in initial drug discovery phases.[8]

This application note provides a detailed guide to the use of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (CAS 849833-86-9) as a high-value fragment in FBDD campaigns. We will explore its physicochemical characteristics, outline detailed protocols for its application in primary and orthogonal screening assays, and discuss its potential as a versatile starting point for medicinal chemistry efforts.

Fragment Profile: this compound

This fragment has been strategically designed to incorporate several key features that enhance its utility in FBDD.

  • The Boronic Acid "Warhead": The boron atom in the boronic acid group is electron-deficient, making it an electrophile that can be attacked by nucleophilic residues in an enzyme active site, such as the hydroxyl group of a serine or threonine.[8][9] This interaction leads to the formation of a tetrahedral boronate anion, a stable intermediate that can effectively mimic the transition state of enzymatic reactions, particularly in serine proteases and hydrolases.[8][10][11]

  • Structural Features for Recognition: The phenyl ring provides a rigid scaffold for presenting other functional groups. The methylcarbamoyl group can act as both a hydrogen bond donor and acceptor, while the fluorine atom can enhance lipophilicity and modulate electronic properties, potentially influencing binding interactions.[12]

  • "Rule of Three" Compliance: A critical guideline in FBDD is the "Rule of Three," which helps ensure that fragments have favorable properties for optimization.[13] This fragment aligns well with these principles.

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" GuidelineSource
CAS Number 849833-86-9N/A[14][15][16]
Molecular Formula C₈H₉BFNO₃N/A[12][15]
Molecular Weight 196.97 g/mol ≤ 300 Da[15][16]
cLogP (Predicted) ~1.5 - 2.0≤ 3N/A
Hydrogen Bond Donors 2 (from -B(OH)₂ and -NH)≤ 3N/A
Hydrogen Bond Acceptors 3 (from -C=O and -B(OH)₂)≤ 3N/A
Rotatable Bonds 2≤ 3N/A

FBDD Workflow and Experimental Protocols

The successful application of this fragment in a screening campaign involves a multi-stage process designed to identify, validate, and characterize its interaction with the target protein.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Optimization FragLib This compound in Fragment Library PrimaryScreen Primary Screen (e.g., SPR, TSA) FragLib->PrimaryScreen HitIdent Initial Hit Identification PrimaryScreen->HitIdent OrthoScreen Orthogonal Screen (e.g., NMR) HitIdent->OrthoScreen Validated Hits Affinity Affinity & Kinetic Determination (SPR) OrthoScreen->Affinity Structural Structural Biology (X-ray Crystallography) Affinity->Structural SAR Structure-Activity Relationship (SAR) Structural->SAR Structural Insights LeadOpt Hit-to-Lead Optimization SAR->LeadOpt

Figure 1: A typical Fragment-Based Drug Discovery workflow.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions typical of fragments.[17][18] It measures changes in the refractive index at the surface of a sensor chip as the fragment binds to an immobilized target protein, providing real-time kinetic data.[19]

Objective: To identify initial binding events between the boronic acid fragment and the target protein.

Materials:

  • Purified target protein of high purity (>95%).

  • SPR instrument (e.g., Biacore, Cytiva).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • This compound, solubilized in 100% DMSO.

  • SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO).

Methodology:

  • Chip Preparation:

    • Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a density that will yield a response of ~100-200 RU for the fragment.

    • Activate a reference flow cell with EDC/NHS and immediately deactivate it with ethanolamine to serve as a negative control surface.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Create a working solution by diluting the stock solution in SPR running buffer to a final concentration of 200 µM. The final DMSO concentration should be matched across all samples and the running buffer (typically 1%).

  • Screening Assay:

    • Inject the 200 µM fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds).

    • Follow with a dissociation phase using running buffer (e.g., 120 seconds).

    • Regenerate the surface if necessary with a mild buffer (e.g., a short pulse of low pH glycine).

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • A binding response significantly above the noise level is considered an initial hit.

Causality Behind Choices:

  • Amine Coupling: This is a robust and widely used method for immobilizing proteins.

  • Reference Cell: Crucial for distinguishing true binding events from non-specific interactions or buffer effects.

  • DMSO Concentration: Maintaining a consistent, low percentage of DMSO is critical as high concentrations can denature proteins and cause significant bulk effects in SPR.

Protocol 2: Orthogonal Validation and Characterization using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal method to validate hits from primary screens.[20][21] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, can confirm binding and map the interaction site on the protein.[22][23]

Objective: To confirm the binding of the fragment and identify the location of the binding site on the target protein.

Materials:

  • Isotopically labeled (¹⁵N) target protein.

  • High-field NMR spectrometer (≥600 MHz) with a cryoprobe.

  • NMR buffer (e.g., 25 mM Phosphate pH 7.0, 50 mM NaCl, 1 mM DTT, 10% D₂O).

  • This compound stock solution in d6-DMSO.

Methodology:

  • Protein Preparation: Prepare a sample of ¹⁵N-labeled protein at a concentration of 50-100 µM in NMR buffer.

  • Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide backbone proton-nitrogen pair.

  • Titration:

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve a desired protein:fragment molar ratio (e.g., 1:5 or 1:10).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the reference and titration spectra.

    • Identify peaks that show a significant chemical shift perturbation (CSP) or line broadening. These changes indicate that the corresponding amino acid residues are in or near the fragment's binding site.

Causality Behind Choices:

  • ¹⁵N Labeling: Necessary to generate the ¹H-¹⁵N HSQC spectrum, which provides a unique fingerprint of the protein backbone.

  • HSQC Experiment: This is the most robust and common NMR experiment for fragment screening as it directly observes the protein target.[13]

  • Chemical Shift Perturbation (CSP): A change in the chemical environment of a nucleus upon ligand binding causes its resonance frequency to shift. This provides direct evidence of an interaction and pinpoints the location.

Figure 2: Reversible covalent binding of boronic acid to a serine residue.

Hit-to-Lead Optimization

Once validated, this compound serves as an excellent starting point for structure-guided drug design. The phenyl ring provides multiple vectors for synthetic elaboration. For instance, Suzuki coupling reactions can be employed to grow the fragment into unoccupied pockets of the binding site, thereby increasing affinity and selectivity.[1] The fluorine and methylcarbamoyl groups can be modified to optimize interactions and improve pharmacokinetic properties.

Conclusion

This compound is a high-quality fragment with significant potential in FBDD campaigns. Its compliance with the "Rule of Three," combined with the unique reactive potential of the boronic acid moiety, makes it a valuable tool for probing the active sites of enzymes, particularly serine hydrolases. The detailed protocols provided herein for SPR and NMR screening offer a robust workflow for identifying and validating its interactions with protein targets, paving the way for efficient hit-to-lead development.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid with Heteroaryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biarylcarboxamides in Medicinal Chemistry

The synthesis of complex biaryl and heteroaryl-aryl structures is a cornerstone of modern drug discovery. These scaffolds are prevalent in a multitude of clinically significant molecules, where they often serve as key pharmacophoric elements. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C(sp²)–C(sp²) bonds, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of building blocks.[1][2] This application note provides a detailed guide for the palladium-catalyzed cross-coupling of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid with a range of heteroaryl bromides. The resulting 3-fluoro-4-(methylcarbamoyl)-substituted biaryl compounds are of significant interest in medicinal chemistry, as the fluoro and methylcarbamoyl moieties can profoundly influence physicochemical properties such as solubility, metabolic stability, and target engagement.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the heteroaryl bromide to a Pd(0) complex, forming a Pd(II) species.[3][5] The reactivity of the heteroaryl bromide is influenced by the nature of the heteroaromatic ring and the position of the bromide. Electron-deficient heteroaryl bromides generally undergo oxidative addition more readily.[1]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6] The choice of base is critical and can significantly impact the reaction rate and yield.[3]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][3]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' Product_output Coupled Product PdII_Diaryl->Product_output RedElim->Product HeteroarylBr Heteroaryl-Br BoronicAcid Ar'-B(OH)₂ + Base HeteroarylBr_input Heteroaryl Bromide (Electrophile) HeteroarylBr_input->PdII_Aryl BoronicAcid_input This compound (Nucleophile) BoronicAcid_input->PdII_Diaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of heteroaryl bromides. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Reagents and Equipment
  • This compound

  • Heteroaryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst)

  • Phosphine ligand (e.g., SPhos, XPhos, or PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.2 equivalents), the heteroaryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), the phosphine ligand (e.g., SPhos; 4 mol%), and the base (e.g., K₃PO₄; 2.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) and degassed water to the reaction vessel via syringe. A common solvent ratio is 5:1 organic solvent to water.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of oxygen, which can lead to catalyst deactivation and side reactions.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: - Boronic Acid - Heteroaryl Bromide - Catalyst & Ligand - Base Setup Combine Reagents under Inert Atmosphere Reagents->Setup Glassware Flame-dry Glassware (Schlenk Flask) Glassware->Setup Solvents Add Anhydrous Solvent & Degassed Water Setup->Solvents Degas Degas Mixture (Vacuum/Inert Gas Cycles) Solvents->Degas Heat Heat with Stirring (e.g., 80-110 °C) Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Extract Dilute & Extract (e.g., EtOAc, Water, Brine) Cool->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Filter & Concentrate Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A general workflow for Suzuki-Miyaura cross-coupling reactions.

Key Considerations and Troubleshooting

The success of the Suzuki-Miyaura coupling is highly dependent on several factors. The following table outlines common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst or catalyst poisoning.[7] - Inefficient oxidative addition. - Poor solubility of reagents.- Use a pre-catalyst or a more robust ligand (e.g., Buchwald-type ligands like SPhos or XPhos).[8][9] - Ensure rigorous degassing to remove oxygen. - Screen different solvent systems to improve solubility.[10]
Protodeboronation - The boronic acid is converted to the corresponding arene. - Can be exacerbated by high temperatures, prolonged reaction times, or the presence of excess water.[7]- Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). - Minimize the amount of water in the reaction mixture. - Use the boronic acid ester (e.g., pinacol ester) which can be more stable.[1]
Homocoupling - Coupling of two boronic acid molecules. - Often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1]- Ensure thorough degassing of the reaction mixture. - Use a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species.
Dehalogenation - The heteroaryl bromide is reduced to the corresponding arene.- Use a milder base. - Shorten the reaction time.

The Role of the Fluoro Substituent

The presence of a fluorine atom on the boronic acid can influence the reaction in several ways. Fluoride ions are known to play a triple role in palladium-catalyzed cross-coupling reactions.[11] They can facilitate transmetalation by forming a more reactive palladium-fluoride complex.[11][12] However, an excess of fluoride can also lead to the formation of unreactive anionic boronate species.[11] While the covalently bound fluorine in the starting material is not a free fluoride ion, its electron-withdrawing nature can impact the electronic properties of the boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with heteroaryl bromides is a highly effective method for the synthesis of valuable biaryl structures for drug discovery and development. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists working in this field.

References

The Strategic Integration of Fluorinated Boronic Acids in the Genesis of Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of fluorine chemistry and boronic acid utility has unlocked a new frontier in materials science. Fluorinated boronic acids, as versatile building blocks, offer an unparalleled ability to fine-tune the electronic, physical, and biological properties of advanced materials. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis and application of these remarkable compounds. We will delve into the mechanistic principles, provide field-proven experimental protocols, and explore the causal relationships between molecular structure and material performance. This document is designed to be a self-validating system, grounded in authoritative references, to empower innovation in the synthesis of next-generation polymers, organic electronics, and therapeutic agents.

The Ascendancy of Fluorinated Boronic Acids: A Symphony of Stability and Reactivity

Boronic acids, characterized by the -B(OH)₂ functional group, have long been celebrated for their pivotal role in synthetic organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The strategic introduction of fluorine atoms onto the boronic acid scaffold dramatically amplifies their utility, creating a class of reagents with unique and highly desirable properties.

The high electronegativity of fluorine profoundly influences the electronic character of the boronic acid. This electron-withdrawing effect enhances the Lewis acidity of the boron center, which can modulate its reactivity in crucial bond-forming reactions.[2][3] Furthermore, the incorporation of fluorine can significantly alter the physicochemical properties of the resulting materials, including:

  • Thermal and Oxidative Stability: The strength of the C-F bond imparts exceptional stability to the material, a critical attribute for organic electronics and other demanding applications.[4][5]

  • Electronic Properties: Fluorination provides a powerful tool to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of conjugated materials, enabling precise control over their optoelectronic characteristics.[4][5]

  • Intermolecular Interactions: The unique polarity of the C-F bond can influence crystal packing and thin-film morphology through non-covalent interactions, impacting charge transport and device performance.[5]

  • Biological Properties: In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

The synthesis of fluorinated boronic acids themselves is a critical first step. Various methods have been developed, including the C–H borylation of fluorinated arenes and the defluoroborylation of polyfluoroarenes, providing access to a diverse library of building blocks.[6]

Core Application: Suzuki-Miyaura Cross-Coupling for Advanced Material Synthesis

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and heteroaryl structures, which are prevalent in advanced materials.[6] Fluorinated boronic acids are exceptional coupling partners in these reactions, enabling the creation of materials with tailored properties.

Causality in Experimental Design: The "Why" Behind the Protocol

A successful Suzuki-Miyaura coupling hinges on the judicious selection of reaction parameters. Here, we dissect the rationale behind these choices:

  • Catalyst Selection: Palladium complexes, such as Pd(PPh₃)₄ and Pd(dppf)Cl₂, are the most common catalysts. The choice of ligand (e.g., triphenylphosphine, dppf) is critical as it influences the stability and reactivity of the palladium center, impacting reaction efficiency and substrate scope.

  • Base: A base is required to activate the boronic acid by forming a more nucleophilic boronate species. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The strength and solubility of the base can significantly affect the reaction rate and yield.

  • Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are often employed, sometimes in combination with water to aid in the dissolution of the base and promote the transmetalation step.

  • Temperature and Reaction Time: Reaction kinetics are temperature-dependent. While conventional heating is effective, microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Fluorinated Boronic Acid, Aryl Halide, and Base Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Inert Establish Inert Atmosphere (Argon or Nitrogen) Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Extraction and Washing Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Characterize Final Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol 1: Synthesis of a Fluorinated Biphenyl Derivative via Conventional Heating

This protocol details the synthesis of 4-fluoro-4'-methoxybiphenyl from 4-fluorophenylboronic acid and 4-bromoanisole.

Materials:

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 4-fluorophenylboronic acid, 4-bromoanisole, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-fluoro-4'-methoxybiphenyl.

Protocol 2: Rapid Synthesis of a Fluorinated Heteroaryl Compound via Microwave Irradiation

This protocol describes the synthesis of 2-(4-fluorophenyl)pyridine from 4-fluorophenylboronic acid and 2-bromopyridine using microwave heating.

Materials:

  • 4-Fluorophenylboronic acid (1.5 equiv)

  • 2-Bromopyridine (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Microwave synthesis vial and reactor

Procedure:

  • In a microwave synthesis vial, combine 4-fluorophenylboronic acid, 2-bromopyridine, Pd(dppf)Cl₂, and cesium carbonate.

  • Add degassed 1,4-dioxane.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 10-30 minutes.

  • Monitor for completion using TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to obtain 2-(4-fluorophenyl)pyridine.

Application in Advanced Polymeric Materials

Fluorinated boronic acids are instrumental in the synthesis of advanced polymers with tailored properties for a range of applications, from organic electronics to self-healing materials.

Conductive Polymers: Tuning Electronic Properties

The incorporation of fluorinated units into the backbone of conjugated polymers, such as poly(p-phenylenevinylene)s (PPVs) and polythiophenes, is a powerful strategy to modulate their electronic properties.[5]

The Causality of Fluorination:

  • Lowering HOMO/LUMO Levels: The strong electron-withdrawing nature of fluorine lowers both the HOMO and LUMO energy levels of the polymer.[4][5] This can improve air stability (by making oxidation more difficult) and facilitate electron injection in electronic devices.

  • Controlling Interchain Packing: C-F···H and C-F···π interactions can influence the solid-state packing of polymer chains, which is crucial for efficient charge transport.[5]

The following table summarizes the effect of fluorination on the electronic properties of a representative conjugated polymer.

PolymerFluorine SubstitutionHOMO (eV)LUMO (eV)Band Gap (eV)
P1None-5.20-3.002.20
P2Monofluoro-5.35-3.152.20
P3Difluoro-5.50-3.302.20

Table 1: Impact of Fluorination on the Energy Levels of a Conjugated Polymer. Data is illustrative and based on trends reported in the literature.

Protocol 3: Synthesis of a Fluorinated Poly(p-phenylenevinylene) (PPV) via Suzuki Polymerization

This protocol provides a general method for the synthesis of a fluorinated PPV derivative.

Materials:

  • 1,4-Dibromo-2,5-difluorobenzene (1.0 equiv)

  • 1,4-Divinylbenzenebis(boronic acid pinacol ester) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene/Water (10:1 v/v), degassed

Procedure:

  • In a Schlenk flask, dissolve 1,4-dibromo-2,5-difluorobenzene and 1,4-divinylbenzenebis(boronic acid pinacol ester) in degassed toluene.

  • Add the aqueous solution of potassium carbonate.

  • Add the palladium catalyst and thoroughly degas the mixture.

  • Heat the reaction to 90-100 °C under an inert atmosphere for 24-48 hours.

  • Precipitate the polymer by pouring the cooled reaction mixture into methanol.

  • Filter the polymer and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with appropriate solvents to remove oligomers and catalyst residues.

  • Dry the polymer under vacuum.

Self-Healing Polymers: Dynamic Covalent Networks

Boronic acids can form reversible covalent bonds with diols to create dynamic boronate esters. This dynamic chemistry is the foundation for self-healing polymers and hydrogels.[7][8] Fluorination of the phenylboronic acid moiety can enhance the Lewis acidity of the boron center, thereby influencing the kinetics and equilibrium of the boronate ester formation and, consequently, the self-healing properties.[9]

Mechanism of Self-Healing:

Self_Healing cluster_intact Intact Material cluster_damage Damage cluster_healing Healing Network Crosslinked Polymer Network (Boronate Esters) Fracture Mechanical Fracture (Broken Boronate Esters) Network->Fracture Stress Reformation Reformation of Boronate Esters Across the Interface Fracture->Reformation Contact Reformation->Network Restored Integrity

Caption: Mechanism of Boronic Ester-Based Self-Healing.

Protocol 4: Preparation of a Self-Healing Hydrogel with a Fluorinated Boronic Acid Crosslinker

This protocol outlines the synthesis of a self-healing hydrogel using a polymer with pendant diol groups and a fluorinated diboronic acid crosslinker.

Materials:

  • Poly(vinyl alcohol) (PVA), 10 wt% aqueous solution

  • 4,4'-Difluoro-3,3'-biphenyldiboronic acid (1-5 mol% relative to PVA monomer units)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a 10 wt% aqueous solution of PVA by heating in water until fully dissolved, then cool to room temperature.

  • Prepare a stock solution of the fluorinated diboronic acid in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with PBS (pH 7.4).

  • Mix the PVA solution and the fluorinated diboronic acid solution in the desired ratio.

  • Stir the mixture gently until a homogeneous hydrogel is formed.

  • The self-healing properties can be demonstrated by cutting the hydrogel and then bringing the pieces back into contact.

Functional Dyes and Sensors

The unique electronic properties of fluorinated boronic acids make them valuable components in the design of functional dyes, including those for near-infrared (NIR) imaging and chemosensors.[10] The boron center can act as a recognition site for analytes like fluoride ions or saccharides, while the fluorinated aromatic system can be part of the chromophore, influencing its absorption and emission properties.

Protocol 5: Synthesis of a Fluorinated BODIPY Dye

BODIPY (boron-dipyrromethene) dyes are known for their sharp absorption and emission peaks and high fluorescence quantum yields. Fluorination can be used to fine-tune their photophysical properties.

Materials:

  • 2,4-Dimethyl-3-ethyl-pyrrole

  • 4-Fluorobenzaldehyde

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (TEA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM) and toluene

Procedure:

  • Dipyrromethane Synthesis: Dissolve 2,4-dimethyl-3-ethyl-pyrrole and 4-fluorobenzaldehyde in anhydrous DCM. Add a catalytic amount of TFA and stir at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC).

  • Oxidation: Add a solution of DDQ in DCM to the reaction mixture and stir for a short period.

  • Complexation: Add triethylamine followed by boron trifluoride diethyl etherate to the mixture. Stir at room temperature.

  • Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the fluorinated BODIPY dye.

Conclusion

Fluorinated boronic acids represent a powerful and versatile class of building blocks for the synthesis of advanced materials. Their unique combination of stability, reactivity, and the ability to impart specific electronic and physical properties makes them indispensable tools for chemists and material scientists. The protocols and insights provided in this guide are intended to serve as a foundation for further innovation, enabling the development of next-generation materials with unprecedented performance characteristics for a wide array of applications.

References

Troubleshooting & Optimization

How to improve low yields in Suzuki reactions with (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: How to Improve Low Yields in Suzuki Reactions with (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically when using the electron-deficient substrate, this compound. As Senior Application Scientists, we have curated this resource to provide in-depth troubleshooting advice, backed by mechanistic insights and field-proven protocols.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields with this compound are often rooted in the electronic properties of the molecule. The presence of both a fluorine atom and a methylcarbamoyl group makes the boronic acid electron-deficient. This characteristic can lead to several complications, most notably a high susceptibility to a side reaction called protodeboronation, where the boronic acid is replaced by a hydrogen atom before it can couple with your reaction partner.[1][2][3]

This guide provides a logical, step-by-step approach to diagnosing and resolving common issues.

Question 1: My reaction has stalled, or the yield is very low. What are the most critical initial checks?

When a Suzuki coupling fails, a systematic review of the foundational parameters is the first step. Often, the issue lies in the integrity of the reagents or the reaction environment.

Answer:

Start by verifying the following key parameters:

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are active. Palladium(II) precatalysts can degrade, and phosphine ligands are notoriously sensitive to air oxidation.[4] Use fresh reagents or those stored rigorously under an inert atmosphere. For consistency, consider using modern, air-stable precatalysts like Buchwald's G3 or G4 palladacycles, which are designed for reliable activation.[5]

  • Exclusion of Oxygen: The presence of oxygen is highly detrimental. It can lead to the oxidative homocoupling of the boronic acid and decomposition of the active Pd(0) catalyst.[4][5][6] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[5][6]

  • Reagent Purity and Stoichiometry: Verify the purity of your aryl halide and base. Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents) to help drive the reaction to completion, but be aware that a large excess can sometimes lead to purification challenges.[6]

Question 2: I suspect protodeboronation is consuming my boronic acid. How can I confirm this and, more importantly, prevent it?

Protodeboronation is the primary unproductive pathway for electron-deficient boronic acids.[1][3] It is a reaction where a proton source (often water) cleaves the C–B bond, converting your valuable starting material into 2-fluoro-N-methylbenzamide.

Answer:

To address protodeboronation, you must control the factors that promote it:

  • Analysis: Monitor your reaction by LC-MS. The presence of a mass corresponding to the protodeboronated byproduct (2-fluoro-N-methylbenzamide) is a clear indicator of this side reaction.

  • Prevention Strategies:

    • Protect the Boronic Acid: The most robust strategy is to convert the boronic acid into a more stable derivative that acts as a "slow-release" source.[1][2] This keeps the concentration of the sensitive free boronic acid low at any given time, minimizing decomposition.[1][2]

      • Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that are less prone to protodeboronation.[2][5]

      • MIDA Boronates: These are exceptionally stable and can be used in sequential couplings.[2][5]

    • Optimize the Base: While base is required to activate the boronic acid for transmetalation, strong bases and the presence of water can accelerate protodeboronation.[6][7][8]

      • Switch to a weaker, non-hydroxide base. Mild bases are often sufficient for the coupling while minimizing the side reaction.[8]

      • Consider using anhydrous conditions with bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][8] Fluoride bases like CsF can also be effective.[9]

    • Control Temperature: Higher temperatures can accelerate the rate of protodeboronation.[6][8] Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., starting at 60–80 °C).[8][10]

Workflow: Mitigating Protodeboronation

Below is a decision tree to guide your experimental approach to solving protodeboronation.

G cluster_0 cluster_1 cluster_2 cluster_3 start Low Yield with High Protodeboronation Detected protect Strategy 1: Protect Boronic Acid (Recommended First Step) start->protect Implement base Strategy 2: Optimize Base and Conditions start->base Alternatively, or in combination bf3k Convert to BF3K Salt protect->bf3k mida Convert to MIDA Boronate protect->mida end Improved Yield bf3k->end mida->end weaker_base Switch to Weaker Base (e.g., K3PO4, Cs2CO3) base->weaker_base anhydrous Use Anhydrous Conditions base->anhydrous lower_temp Lower Reaction Temperature (60-80°C) base->lower_temp weaker_base->end anhydrous->end lower_temp->end

A decision tree for troubleshooting protodeboronation.
Question 3: My reaction is clean but slow, and I'm not seeing full conversion. How can I accelerate the catalytic cycle?

A sluggish reaction suggests a bottleneck in the catalytic cycle. For an electron-deficient boronic acid, the transmetalation step is often slow. The choice of ligand and base is critical to overcoming this barrier.

Answer:

To accelerate the reaction, focus on optimizing the catalyst system and reaction parameters:

  • Use Electron-Rich, Bulky Ligands: The transmetalation step is often the rate-determining step.[11] Electron-rich phosphine ligands can accelerate this step and also promote the final reductive elimination. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed for challenging couplings and are highly effective.[5][12]

  • Select a Stronger, Non-Nucleophilic Base: The base's role is to form the more nucleophilic "ate" complex of the boronic acid, which is necessary for transmetalation.[6][7] With electron-deficient systems, a stronger base may be required to facilitate this.

    • Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings.

    • Cesium Carbonate (Cs₂CO₃): A strong and effective base, often used for difficult substrates.

    • Cesium Fluoride (CsF): The fluoride ion can play a unique role in promoting transmetalation by interacting with both the palladium center and the boron atom.[9][13][14]

  • Increase Reaction Temperature: If lower temperatures do not yield results, cautiously increasing the temperature (e.g., to 80–110 °C) can overcome the activation energy barrier.[5][6] However, monitor closely for signs of decomposition or increased side products.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommendationRationale
Palladium Source XPhos Pd G3 (1-2 mol%)Air-stable, highly active precatalyst for reliable Pd(0) formation.[5]
Ligand XPhos (1-2 mol%)Electron-rich, bulky ligand that promotes both transmetalation and reductive elimination.[12]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, effective bases for activating electron-deficient boronic acids.[6][8]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OCommon solvent systems that balance solubility and reactivity.[5][6]
Temperature 80–110 °CA typical temperature range to ensure sufficient reaction rate.[6]
Boronic Acid form Trifluoroborate saltOffers superior stability against protodeboronation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the specific role of the fluorine substituent in my boronic acid?

The fluorine atom is a strongly electron-withdrawing group. This has two main effects:

  • It increases the Lewis acidity of the boron atom, which can make the boronic acid more susceptible to protodeboronation.[3]

  • It can influence the electronic properties of the palladium intermediates in the catalytic cycle. In some cases, fluoride ions in the reaction (from a base like CsF) can interact with palladium to form complexes that are highly reactive in the transmetalation step.[13][14]

Q2: Can the amide group in my molecule cause problems?

Yes, the N-H of the secondary amide is weakly acidic and the carbonyl oxygen is a Lewis base. While generally compatible with Suzuki conditions, under certain circumstances, the amide could coordinate to the palladium center, potentially inhibiting the catalyst.[6] However, this is less common than issues related to the boronic acid's electronic nature. Using bulky ligands helps create a sterically shielded environment around the palladium, minimizing such unwanted coordination.

Q3: Is water absolutely necessary in my Suzuki reaction?

Not always. While many classic Suzuki protocols use aqueous bases to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex, water can also be the proton source for the detrimental protodeboronation side reaction.[4][6][8] For highly sensitive substrates like yours, exploring anhydrous conditions with an organic-soluble base (e.g., potassium trimethylsilanolate, TMSOK) or a finely powdered inorganic base can be a highly effective strategy.[6][15]

Q4: I see a homocoupling byproduct of my boronic acid. What causes this?

The formation of a biaryl product derived from two molecules of your boronic acid is called homocoupling. This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[5][6] The oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote this undesired reaction. The solution is rigorous and thorough degassing of all solvents and maintaining a strict inert atmosphere throughout the experiment.[4][6]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination. Low yields are typically due to a disruption or slowing of one of these key steps, or due to off-cycle decomposition pathways.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X (Complex A) OxAdd->PdII Step 1 Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) PdII_Ar Ar-Pd(II)-Ar' (Complex B) Transmetalation->PdII_Ar Step 2 (Often Rate-Limiting) BoronicAcid Ar'-B(OH)₂ Transmetalation->BoronicAcid RedElim Reductive Elimination RedElim->Pd0 Step 3 Product Ar-Ar' (Desired Product) RedElim->Product Protodeboronation Protodeboronation (+ H₂O, Base) BoronicAcid->Protodeboronation Byproduct Ar'-H (Unwanted Byproduct) Protodeboronation->Byproduct

The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

General Experimental Protocol

This protocol provides a robust starting point. Optimization will be necessary based on your specific aryl halide.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound or its trifluoroborate salt (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Degassing: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%) and any additional ligand if required. Then, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 5 mL) via syringe.[5][6]

  • Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Preventing protodeboronation of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (CAS 849833-86-9). This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile reagent in their synthetic endeavors. We will address the common and often frustrating issue of protodeboronation in aqueous media, providing in-depth FAQs, troubleshooting protocols, and preventative strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond, resulting in the formation of a de-borylated byproduct.[1] In the context of using this compound, this reaction consumes your starting material and generates 2-fluoro-N-methylbenzamide, reducing the yield of your desired cross-coupling product and complicating purification.

Q2: Why is this compound particularly susceptible to this side reaction?

The susceptibility of an arylboronic acid to protodeboronation is influenced by several factors, including the electronic nature of the substituents on the aromatic ring.[1] Electron-deficient arylboronic acids, particularly those with ortho-substituents to the boronic acid group, can be highly prone to decomposition under basic conditions.[2][3] The fluorine atom ortho to the boronic acid in this specific molecule increases its susceptibility. Mechanistic studies have identified multiple pathways for protodeboronation, which can be catalyzed by acid, base, or even certain metals.[1][4][5]

Q3: What are the primary drivers of protodeboronation in a typical Suzuki-Miyaura coupling reaction?

Several factors in a standard Suzuki-Miyaura reaction can accelerate protodeboronation:

  • High pH: Most protodeboronation mechanisms for non-basic arylboronic acids are base-catalyzed.[6] The reaction proceeds through the formation of a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which is more susceptible to cleavage.[4][6]

  • Elevated Temperature: Higher reaction temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[7] If the catalytic cycle of the cross-coupling is slow, the boronic acid spends more time exposed to decomposition-favoring conditions.

  • Aqueous Media: Water acts as the proton source for the C-H bond formation in protodeboronation.[1]

  • Slow Catalysis: If the transmetalation step in the Suzuki-Miyaura cycle is slow relative to the rate of protodeboronation, a significant portion of the boronic acid can decompose before it has a chance to couple.[8]

Troubleshooting Guide: Low Yield & Presence of 2-Fluoro-N-methylbenzamide

Observing the protodeboronated byproduct is the most direct indicator that your reaction conditions need optimization. This guide provides a logical workflow to diagnose and solve the issue.

TroubleshootingWorkflow start Problem: Low Yield & Protodeboronated Byproduct Detected check_base Step 1: Evaluate the Base start->check_base sol_base Solution A: - Switch to a weaker base (K₃PO₄, K₂CO₃, CsF). - Use the minimum effective stoichiometry (1.5-2.0 eq.). check_base->sol_base Is the base strong (e.g., NaOH, Cs₂CO₃)? check_temp Step 2: Assess Reaction Temperature & Time sol_temp Solution B: - Lower temperature to 60-80 °C. - Monitor reaction closely; stop when starting material is consumed. - Run kinetics to find optimal time. check_temp->sol_temp Is the reaction run at high temp (>100 °C) for extended periods? check_catalyst Step 3: Optimize Catalyst System sol_catalyst Solution C: - Use a modern, highly active precatalyst (e.g., XPhos-Pd-G3). - Increase catalyst loading slightly (2-3 mol%). - Ensure catalyst is fresh and properly handled. check_catalyst->sol_catalyst Is the catalyst system slow or deactivated (e.g., Pd(PPh₃)₄)? check_reagent Step 4: Consider Reagent Protection Strategy sol_reagent Solution D: - Convert boronic acid to a more stable MIDA boronate or trifluoroborate salt for slow release. check_reagent->sol_reagent Is protodeboronation still significant after optimization? sol_base->check_temp sol_temp->check_catalyst sol_catalyst->check_reagent end Resolution: High Yield, Minimal Byproduct sol_reagent->end

Caption: A decision tree for troubleshooting protodeboronation.
Detailed Actionable Steps:

  • Re-evaluate the Base : Strong bases significantly accelerate protodeboronation.[6]

    • Action : Switch from strong bases like NaOH, KOH, or even Cs₂CO₃ to weaker inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective at promoting transmetalation without excessively raising the pH. Potassium carbonate (K₂CO₃) is another viable alternative.[9]

    • Causality : Weaker bases establish a lower concentration of the highly reactive boronate species at any given time, tipping the kinetic balance in favor of the desired Suzuki coupling over the decomposition pathway.[4][10]

  • Moderate the Temperature and Time :

    • Action : Attempt the reaction at a lower temperature (e.g., 60-80 °C). Monitor the reaction progress diligently by TLC or LC-MS every 30-60 minutes. The goal is to apply heat for the minimum time necessary to achieve full conversion of the limiting reagent.

    • Causality : While lower temperatures slow all reaction rates, the activation energy for protodeboronation may be such that this reduction has a more pronounced effect on the side reaction than on the desired catalytic cycle, especially if a highly active catalyst is used.[8]

  • Enhance Catalytic Efficiency : A sluggish catalyst is a primary culprit, as it allows the boronic acid to decompose while waiting to enter the catalytic cycle.

    • Action : Replace older generation catalysts like Pd(PPh₃)₄ with modern, highly active Buchwald-type phosphine ligand precatalysts (e.g., those based on SPhos, XPhos, or RuPhos). These systems are designed for rapid oxidative addition and transmetalation.[8]

    • Causality : A more active catalyst will have a higher turnover frequency, meaning it processes the boronic acid into the cross-coupling cycle faster than the rate of protodeboronation. This ensures the concentration of free, vulnerable boronic acid is kept to a minimum.[1][8]

Preventative Strategies & Best Practices

Proactively designing your experiment to disfavor protodeboronation is the most effective strategy.

The "Slow-Release" Strategy

For particularly challenging substrates where the free boronic acid is exceptionally unstable, the best approach is to prevent its accumulation in the reaction medium. This is achieved by using a stable derivative that slowly hydrolyzes in situ to generate a low, steady-state concentration of the active boronic acid.[9][11]

SlowRelease cluster_flask Reaction Flask (Aqueous Base) StableDeriv Stable Derivative (e.g., MIDA Boronate) FreeBA Free Boronic Acid (Low Concentration) StableDeriv->FreeBA Slow Hydrolysis (Rate-Limiting) Catalyst Pd(0)Lₙ Catalytic Cycle FreeBA->Catalyst Fast Transmetalation Decomposition Protodeboronation (Minimized) FreeBA->Decomposition Competing Pathway Product Desired Product Catalyst->Product Product Formation

Caption: The slow-release strategy minimizes free boronic acid concentration.

Recommended Stable Derivatives:

DerivativeStructureKey Advantages
MIDA Boronates N-methyliminodiacetic acid estersExceptionally stable, often crystalline solids. Ideal for slow, controlled release under basic conditions.[12]
Potassium Trifluoroborates R-BF₃KAir-stable, crystalline salts. Generally more robust against protodeboronation than boronic acids.[13][14]
Pinacol Esters Boronic acid esters of pinacolMore stable than the free acid, commercially available, and a common first-line alternative.[15]
Reagent Storage and Handling
  • Storage : Store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (argon or nitrogen).[16][17] Boronic acids can form cyclic trimers (boroxines) upon dehydration, which can affect stoichiometry.[18]

  • Handling : Avoid prolonged exposure to atmospheric moisture and air.[18] When weighing, do so quickly and in a low-humidity environment if possible. Use fresh, high-purity material for best results.

Optimized Experimental Protocol

This protocol incorporates the principles discussed above for a robust Suzuki-Miyaura coupling that minimizes protodeboronation.

Reaction: this compound with a generic Aryl Bromide (Ar-Br)

  • Reagent Preparation :

    • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

    • Scientist's Note: Using a slight excess of the boronic acid can help drive the reaction to completion, but a large excess should be avoided as it increases the potential for byproduct formation.

  • Catalyst Addition :

    • In a glovebox or under a strong stream of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%).

    • Scientist's Note: The choice of ligand is crucial. Biarylphosphine ligands like XPhos are generally superior for coupling electron-deficient boronic acids.[8]

  • Solvent Addition :

    • Add degassed solvent. A mixture of an organic solvent and water (e.g., Dioxane/H₂O 10:1 or CPME/H₂O 10:1) is typical. Ensure solvents are sparged with nitrogen or argon for at least 30 minutes prior to use.

    • Scientist's Note: Minimizing dissolved oxygen is critical to prevent catalyst oxidation and oxidative degradation of the boronic acid.[19]

  • Reaction Execution :

    • Seal the vessel and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 70 °C).

    • Monitor the reaction by TLC or LC-MS every hour.

  • Workup and Purification :

    • Upon completion, cool the reaction to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the crude product by column chromatography.

By understanding the mechanisms of protodeboronation and implementing these targeted troubleshooting and preventative strategies, you can significantly improve the outcome of your reactions involving this compound.

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the Suzuki-Miyaura cross-coupling reaction, with a specific focus on a challenging yet increasingly important building block: (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid .

The unique electronic properties of this substrate, stemming from the ortho-fluoro substituent and the para-methylcarbamoyl group, present specific challenges that require careful consideration of reaction parameters. This guide will provide a framework for understanding these challenges and systematically optimizing your reaction conditions to achieve high yields and purity.

Understanding the Substrate: this compound

This compound (CAS 849833-86-9) is a valuable reagent in medicinal chemistry and materials science.[1][2][3] Its structure, featuring both an electron-withdrawing fluorine atom and an amide group, introduces electronic effects that can significantly influence the outcome of the Suzuki-Miyaura coupling. The fluorine atom can impact the acidity of the boronic acid and the electronic nature of the aryl ring, while the amide group can potentially coordinate with the palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the likely causes?

A1: Low yields with this substrate often stem from a few key factors:

  • Suboptimal Base Selection: The choice of base is critical. A base that is too weak may not efficiently promote the formation of the reactive boronate species, while a base that is too strong could lead to decomposition of the starting materials or the product.[4][5]

  • Inappropriate Solvent System: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic species.[6][7][8] The polarity of the solvent can significantly impact the reaction rate and selectivity.[6][9]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[10][11] This is often promoted by the presence of excess water or certain bases.

  • Catalyst Deactivation: The presence of oxygen or other impurities can lead to the deactivation of the palladium catalyst.[10][12]

Q2: How does the ortho-fluoro substituent affect the reactivity of the boronic acid?

A2: The ortho-fluoro group is electron-withdrawing, which can have several effects. It can increase the Lewis acidity of the boron atom, potentially influencing the rate of transmetalation.[13] However, electron-withdrawing groups can also make the boronic acid more susceptible to certain side reactions if conditions are not optimized.[14][15][16][17][18]

Q3: Can the amide group in this compound interfere with the reaction?

A3: Yes, the amide functionality can potentially coordinate to the palladium center, which could inhibit catalysis.[19][20] The choice of ligand and reaction conditions should be considered to minimize any potential inhibitory effects.

Troubleshooting Guide: A Systematic Approach

When encountering issues with your Suzuki-Miyaura coupling using this compound, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve common problems.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Step 1: Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Inertness Step 2: Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inertness Reagents OK Optimize_Base Step 3: Screen Different Bases Check_Inertness->Optimize_Base Atmosphere OK Optimize_Solvent Step 4: Screen Solvent Systems Optimize_Base->Optimize_Solvent Improvement Seen Success High Yield Achieved Optimize_Base->Success Problem Solved Optimize_Temp Step 5: Vary Reaction Temperature Optimize_Solvent->Optimize_Temp Further Improvement Optimize_Solvent->Success Problem Solved Ligand_Screen Step 6: Consider Ligand Variation Optimize_Temp->Ligand_Screen Still Suboptimal Optimize_Temp->Success Problem Solved Ligand_Screen->Success Problem Solved

Caption: A stepwise troubleshooting workflow for optimizing the Suzuki-Miyaura coupling.

In-Depth Guide to Optimizing Base and Solvent
The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation with the palladium(II) complex.[21][22][23]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Boronic_Acid Ar'B(OH)2 Base Base Boronic_Acid->Base Boronate [Ar'B(OH)3]⁻ Base->Boronate Boronate->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle highlighting the role of the base.

For this compound, a careful selection of the base is paramount. Due to the electron-withdrawing nature of the substituents, a moderately strong base is often required to facilitate the formation of the boronate. However, overly strong bases can promote protodeboronation or degradation of the amide functionality.

Recommended Base Screening Protocol:

  • Set up parallel reactions: In an array of reaction vials, add this compound (1.0 equiv), your aryl halide coupling partner (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., 1,4-dioxane/water 4:1).

  • Add different bases: To each vial, add a different base (2.0 equiv). A good starting point for screening includes:

    • Inorganic Carbonates: K₂CO₃, Cs₂CO₃

    • Inorganic Phosphates: K₃PO₄

    • Organic Bases: Et₃N, DIPEA

  • Run and monitor: Heat the reactions to a standard temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Analyze the results: Compare the conversion to the desired product and the formation of byproducts for each base.

BaseTypical StrengthRecommended forPotential Issues
K₂CO₃ ModerateGeneral purposeMay not be strong enough for challenging couplings.
Cs₂CO₃ StrongElectron-deficient boronic acidsCan promote side reactions if not carefully controlled.
K₃PO₄ StrongOften provides good results with a wide range of substrates.Can be less soluble in some organic solvents.
Et₃N / DIPEA Weak/ModerateBase-sensitive substratesMay require higher temperatures or longer reaction times.
The Influence of the Solvent

The solvent system must be chosen to ensure adequate solubility of all reactants and to facilitate the interaction between the organic and aqueous phases if a two-phase system is used.[6][7][8] The polarity of the solvent can also influence the rate of the key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6][9]

Recommended Solvent Screening Protocol:

  • Set up parallel reactions: Similar to the base screening, set up a series of reactions with your optimized base.

  • Vary the solvent system: Use a range of solvents and solvent mixtures, including:

    • Ethereal Solvents: 1,4-Dioxane, THF (often with water)

    • Aromatic Solvents: Toluene

    • Polar Aprotic Solvents: DMF, DMSO

  • Run and monitor: Execute the reactions under the same conditions and monitor their progress.

  • Analyze the results: Evaluate the impact of each solvent system on the reaction rate and final yield.

Solvent SystemPolarityCharacteristics
1,4-Dioxane/H₂O PolarA common and often effective system for a wide range of Suzuki couplings.
Toluene/H₂O Nonpolar/BiphasicCan be beneficial for some catalyst systems.
DMF or DMSO Highly PolarCan accelerate the reaction but may also lead to side reactions at high temperatures.
THF/H₂O PolarA good alternative to 1,4-dioxane, but its lower boiling point limits the reaction temperature.
Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Further optimization of the base, solvent, and temperature will likely be necessary for your specific aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl halide, and K₂CO₃.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water (4:1 v/v) to achieve a final concentration of approximately 0.1 M with respect to the boronic acid.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Strategies to minimize homocoupling side products of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies to Minimize Homocoupling Side Products of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction from the Senior Application Scientist

Welcome to the technical support center. My goal is to provide you with not just protocols, but a deeper understanding of the Suzuki-Miyaura reaction, specifically when working with challenging substrates like this compound. This particular boronic acid is electron-deficient due to the fluorine and methylcarbamoyl groups, which can make it more susceptible to side reactions, most notably homocoupling. This guide is structured to help you diagnose issues, understand the underlying chemical principles, and implement robust strategies to maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Homocoupling is an undesired side reaction in which two molecules of the boronic acid couple with each other to form a symmetrical biaryl. In the context of your substrate, this would result in the formation of 5,5'-difluoro-4,4'-bis(methylcarbamoyl)-1,1'-biphenyl. This byproduct consumes your starting material, reduces the yield of the intended product, and can often be difficult to separate during purification due to similar polarity.

Q2: What are the primary causes of homocoupling with an electron-deficient boronic acid?

A2: The primary culprit for homocoupling is the presence of dissolved oxygen in the reaction mixture.[1][2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[1][2][5] Electron-deficient arylboronic acids, like the one , have been shown to be particularly prone to this side reaction.[6][7]

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: While visual identification is not definitive, the first indication is often during reaction monitoring by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You will observe a significant spot or peak corresponding to a symmetrical biaryl byproduct.[4] This byproduct will have a molecular weight double that of the aryl portion of your boronic acid. For this compound, the homocoupled product would have an M.W. of 320.29 g/mol .

Q4: What is the single most critical step to prevent homocoupling?

A4: The rigorous exclusion of oxygen is the most crucial action you can take.[2][4] This involves thoroughly degassing all solvents and ensuring the reaction is maintained under a positive pressure of an inert atmosphere (Nitrogen or Argon) from setup to completion.[8]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting common issues encountered with this compound.

Issue 1: High Levels of Homocoupling Product Detected

If LC-MS or NMR analysis of your crude product shows significant amounts of the symmetrical biaryl, address the following potential causes in order.

Potential Cause A: Presence of Dissolved Oxygen

  • Causality: As established, oxygen promotes the formation of Pd(II), which is a key intermediate in the homocoupling pathway.[1][4] Even trace amounts of oxygen can be detrimental. Standard inerting procedures, like a simple balloon of nitrogen, are often insufficient. A subsurface sparge is a much more effective method for removing dissolved oxygen.[2]

  • Solution: Implement Rigorous Degassing and Inert Atmosphere

    Detailed Protocol for Oxygen Exclusion:

    • Assemble Glassware: Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of nitrogen or argon.

    • Add Solids: Add the this compound, aryl halide, base, and any solid ligand to the reaction flask.

    • Seal and Purge: Seal the flask with a septum and purge with an inert gas for 5-10 minutes.

    • Degas Solvent: Degas the solvent(s) separately before addition. The most effective method is subsurface sparging: bubble an inert gas (Nitrogen or Argon) through the solvent via a long needle for at least 30 minutes.[8]

    • Add Solvent & Reagents: Add the degassed solvent to the reaction flask via a cannula or syringe. If any reagents are liquid, ensure they are also degassed.

    • Final Sparge: Sparge the entire reaction mixture via a long needle for another 10-15 minutes.

    • Add Catalyst: Finally, add the palladium catalyst under a positive flow of inert gas.

    • Maintain Atmosphere: Maintain a positive pressure of inert gas (e.g., using a balloon or a manifold) throughout the reaction.

Potential Cause B: Inappropriate Catalyst System

  • Causality: The choice of palladium source and ligand is critical.

    • Pd(II) Precatalysts: Common sources like Pd(OAc)₂ or PdCl₂(dppf) start in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) catalyst. This reduction step can itself be a source of homocoupling. [1] * Ligands: The ligand stabilizes the palladium center and modulates its reactivity. Insufficiently bulky or electron-rich ligands may not promote the desired reductive elimination step of the main cycle efficiently, allowing side reactions to compete. [9]

  • Solution: Select an Optimal Catalyst/Ligand System

    • Use a Pd(0) Source: Consider using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the problematic in situ reduction step. [10] 2. Employ Modern Precatalysts: Buchwald G3 or G4 precatalysts are designed for clean and efficient generation of the active Pd(0) species, which can significantly suppress homocoupling.

    • Choose Bulky, Electron-Rich Ligands: These ligands accelerate the rate-determining oxidative addition and the final reductive elimination step, outcompeting the pathways leading to homocoupling. [9] | Catalyst/Ligand System | Key Features | When to Use | | :--- | :--- | :--- | | Pd₂(dba)₃ / SPhos | SPhos is a bulky, electron-rich biaryl phosphine ligand. | A robust, general-purpose system for challenging couplings. [6]| | XPhos Pd G3/G4 | Pre-formed precatalyst for reliable activation. XPhos is highly active. | Excellent for electron-deficient substrates and when reproducibility is key. | | Pd(OAc)₂ / P(t-Bu)₃ | Tri(tert-butyl)phosphine is a very electron-rich and bulky ligand. | Effective for promoting oxidative addition with less reactive halides (e.g., chlorides). [11]|

Potential Cause C: Suboptimal Base Selection

  • Causality: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can participate in transmetalation. [11][12]However, a base that is too strong or too weak can be detrimental. For an electron-deficient boronic acid, finding the right balance is key to promote the desired reaction without accelerating decomposition or side reactions.

  • Solution: Screen Different Bases

    The optimal base is often substrate-dependent and requires empirical screening. [9]Aqueous inorganic bases are most common.

    BaseStrengthTypical SolventComments
    K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OA very common first choice for many Suzuki reactions. [13]
    K₃PO₄ StrongerDioxane/H₂O, THF/H₂OOften effective for less reactive or sterically hindered partners. [14]
    Cs₂CO₃ StrongTHF, DioxaneCan be very effective but is more expensive. Its high solubility in organic solvents can be an advantage.
    KF WeakTHF, DioxaneUseful when substrates are sensitive to stronger bases, which may help prevent protodeboronation. [11]
Issue 2: Low Yield of Desired Product with Protodeboronation

Sometimes, even with minimal homocoupling, the yield is low. A common cause is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.

  • Causality: Electron-deficient arylboronic acids can be particularly susceptible to protodeboronation, especially in the presence of water and base at elevated temperatures. [1]

  • Solution: Mitigate Boronic Acid Decomposition

    • Use a Milder Base: Switch to a weaker base like KF or NaHCO₃, which can be sufficient for activation without promoting excessive protodeboronation. [11][13] 2. Lower the Reaction Temperature: Optimize the temperature. While heat increases the reaction rate, it also accelerates decomposition. Find the lowest temperature at which the reaction proceeds at a reasonable rate.

    • Use a More Stable Boronic Acid Derivative: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate. [1]MIDA boronates are particularly stable and can be used directly in the coupling reaction, releasing the boronic acid slowly under the reaction conditions. [1]

Mechanistic Insight: The Competing Pathways

To effectively troubleshoot, it is crucial to understand the catalytic cycle. The desired cross-coupling pathway competes with the oxygen-induced homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 L-Pd(0) OA Oxidative Addition (Ar-X) Pd0->OA Ar-X O2 O₂ (Oxygen) Pd0->O2 Oxidation PdII_ArX L-Pd(II)(Ar)(X) OA->PdII_ArX TM Transmetalation (R-B(OH)₂ + Base) PdII_ArX->TM R-B(OH)₃⁻ PdII_ArR L-Pd(II)(Ar)(R) TM->PdII_ArR RE Reductive Elimination PdII_ArR->RE RE->Pd0 Regenerated Product Ar-R RE->Product PdII_Free Pd(II) Species O2->PdII_Free HC_TM1 Transmetalation 1 (R-B(OH)₂) PdII_Free->HC_TM1 PdII_R Pd(II)-R HC_TM1->PdII_R HC_TM2 Transmetalation 2 (R-B(OH)₂) PdII_R->HC_TM2 PdII_R2 Pd(II)-R₂ HC_TM2->PdII_R2 HC_RE Reductive Elimination PdII_R2->HC_RE HC_RE->Pd0 Regenerated HC_Product R-R (Homocoupling) HC_RE->HC_Product

Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.

References

Technical Support Center: Assessing the Thermal Stability of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the thermal stability of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (CAS: 849833-86-9). Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your experimental data accurately, and ensure the integrity of your results.

Section 1: Foundational Knowledge & Proper Handling

This section addresses the fundamental properties and essential handling procedures to maintain the chemical integrity of this compound before any thermal analysis is performed.

FAQ 1: What are the primary degradation pathways for arylboronic acids that can be thermally induced?

Arylboronic acids, while more stable than many organometallic reagents, are susceptible to several degradation pathways, particularly when subjected to heat.[1] Understanding these pathways is critical for interpreting thermal analysis data.

  • Dehydration to Boroxines: This is the most common thermally-induced transformation for boronic acids in the solid state.[2][3] Three molecules of the boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[4][5] This process is often reversible in the presence of water.[6][7] The formation of boroxine is an entropically driven process and is favored at higher temperatures.[8]

  • Protodeboronation: This pathway involves the cleavage of the C-B bond, which is replaced by a C-H bond. While often associated with aqueous media under specific pH conditions, it can be accelerated by heat, especially in the presence of protic impurities.[4][6]

  • Oxidation: The boronic acid moiety can be susceptible to oxidation, particularly at elevated temperatures in the presence of air.[4][9] This can lead to the formation of the corresponding phenol. While some boronic acids are relatively stable in air, oxidative instability can be a significant issue.[9]

Dehydration_Pathway cluster_reactants Boronic Acid Monomers cluster_products Products BA1 This compound Boroxine Corresponding Boroxine (Cyclic Trimer) BA2 This compound BA2->Boroxine Δ (Heat) -3 H₂O BA3 This compound Boroxine->BA2 +3 H₂O (Hydrolysis) Water 3 H₂O

Caption: Reversible dehydration of boronic acid to its boroxine.

FAQ 2: What are the best practices for storing and handling this compound to prevent premature degradation?

Proper storage and handling are paramount to ensure the stability and reactivity of your boronic acid.[10] Neglecting these practices can lead to the introduction of impurities (e.g., water, oxygen) that will compromise your thermal analysis.

ParameterRecommendationRationale
Temperature Store refrigerated or at room temperature (15–25°C / 59–77°F).[10] Avoid high heat.High temperatures can accelerate decomposition pathways, particularly dehydration to boroxine.[10]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[11]Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[4]
Container Keep in a tightly sealed container, preferably the original packaging.[11][12]Prevents absorption of moisture (hygroscopicity) which can lead to caking and hydrolysis.[10][12]
Handling Handle in a dry, well-ventilated area or a glovebox. Avoid creating dust.[11]Reduces exposure to ambient moisture and prevents inhalation.[11]
Compatibility Store away from strong oxidizing agents, strong bases, and protic solvents.Boronic acids can react with these substances, leading to degradation.[6]

Section 2: Methodologies for Thermal Stability Assessment

This section provides detailed protocols for the two most common thermoanalytical techniques used to assess the stability of solid-state materials: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

FAQ 3: How do I perform a Thermogravimetric Analysis (TGA) to evaluate the decomposition temperature?

TGA measures the change in mass of a sample as a function of temperature. It is an excellent technique for determining decomposition temperatures and observing dehydration events.

Experimental Protocol: TGA of this compound

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both temperature and mass.

    • Run a blank scan with an empty pan to establish a stable baseline.

  • Sample Preparation:

    • Weigh 5-10 mg of the boronic acid powder directly into a clean, tared TGA pan (ceramic or platinum).

    • Handle the sample quickly in a low-humidity environment to minimize water absorption.

  • TGA Method Parameters:

    • Purge Gas: Nitrogen (or Argon) at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate is essential for resolving thermal events.[13][14]

    • Data Collection: Record mass (%), derivative of mass (%/°C), and temperature (°C).

  • Data Analysis:

    • Examine the TGA curve (mass vs. temperature). The onset temperature of a significant weight loss step indicates the beginning of decomposition.

    • Analyze the derivative thermogravimetry (DTG) curve. The peak of the DTG curve corresponds to the temperature of the maximum rate of weight loss.

    • Look for an initial, subtle weight loss at temperatures below 150°C, which often corresponds to the loss of water during boroxine formation.[13][15]

FAQ 4: What information can Differential Scanning Calorimetry (DSC) provide about the thermal stability?

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[16] It is used to detect thermal events like melting, crystallization, and glass transitions, which provide insights into the physical stability and purity of the compound.[17]

Experimental Protocol: DSC of this compound

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Run a baseline scan with two empty, sealed aluminum pans.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the boronic acid powder into a hermetically sealed aluminum pan.

    • Sealing the pan is critical to contain any evolved water during dehydration and prevent its evaporation, which would create a broad, interfering endotherm.

  • DSC Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp from 25°C to 250°C (or above the expected melting point) at a heating rate of 10°C/min.

    • Data Collection: Record heat flow (mW) as a function of temperature (°C).

  • Data Analysis:

    • Melting Point (Tm): Identify the sharp endothermic peak. The onset temperature of this peak is typically reported as the melting point. A sharp peak indicates high purity.

    • Decomposition: If decomposition occurs during melting, the peak may be broad, irregularly shaped, or immediately followed by an exothermic event.

    • Other Events: Look for other endothermic or exothermic events prior to melting, which could indicate phase transitions or the onset of decomposition.

Section 3: Troubleshooting and Advanced Topics

Even with robust protocols, unexpected results can occur. This section provides guidance on interpreting ambiguous data and discusses strategies for handling inherently unstable compounds.

Troubleshooting_Workflow Start Start Thermal Analysis TGA Run TGA Experiment Start->TGA TGA_Check Weight loss below 150°C? TGA->TGA_Check Dehydration Likely Dehydration: Boronic Acid → Boroxine (Loss of H₂O) TGA_Check->Dehydration Yes No_Dehydration Proceed to analyze high-temp decomposition TGA_Check->No_Dehydration No DSC Run DSC Experiment Dehydration->DSC No_Dehydration->DSC DSC_Check Sharp melting peak? DSC->DSC_Check Pure Indicates high purity. Report melting point. DSC_Check->Pure Yes Impure Broad or multiple peaks? Consider impurity or decomposition during melting. DSC_Check->Impure No Verify Verify sample purity (e.g., NMR, LC-MS). Check storage conditions. Impure->Verify

Caption: Troubleshooting workflow for thermal analysis of boronic acids.

FAQ 5: My TGA curve shows a weight loss of ~9% at around 100-150°C, well before the main decomposition. What does this signify?

This is a classic signature of the dehydration of the boronic acid to its corresponding boroxine.[2][15] The theoretical weight loss for the conversion of three moles of this compound (MW: 196.97 g/mol ) to one mole of its boroxine and three moles of water (MW: 18.02 g/mol ) can be calculated:

  • Mass of 3 H₂O / Mass of 3 Boronic Acid Molecules = (3 * 18.02) / (3 * 196.97) ≈ 9.15%

A weight loss in this range strongly suggests boroxine formation, not premature decomposition of the carbon skeleton. This event is a key aspect of the compound's thermal behavior.

FAQ 6: My melting point from DSC is broad, or I get inconsistent values between batches. What are the likely causes?

Inconsistent or broad melting points are typically due to one of two issues:

  • Impurities: The most common impurity is water, which can depress and broaden the melting point. Residual solvents from synthesis can have a similar effect. The presence of the boroxine form in equilibrium with the boronic acid can also lead to complex melting behavior.[2]

  • Decomposition during Melting: If the compound begins to decompose at or near its melting point, the energy change measured by the DSC will be a combination of the enthalpy of fusion and the enthalpy of decomposition, resulting in a distorted and non-reproducible peak. A simultaneous TGA run can confirm if weight loss occurs in the same temperature range as the DSC event.

Actionable Advice: Always verify the purity of your sample by an orthogonal technique (e.g., NMR, LC-MS) before thermal analysis. Ensure the sample is thoroughly dried under vacuum without excessive heat before analysis.

FAQ 7: For high-temperature applications like Suzuki coupling, are there more stable alternatives to using the free boronic acid?

Yes. If the thermal lability of the boronic acid is a concern for a specific application (e.g., a high-temperature reaction where protodeboronation is a risk), converting it to a more stable derivative is a common and effective strategy.[4][6]

  • Boronate Esters (e.g., Pinacol Esters): Formed by reacting the boronic acid with a diol like pinacol, these esters are generally more robust and less prone to dehydration.[4][18][19] They protect the boronic acid functionality, which can be released under the reaction conditions.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and air-stable solids.[20] They are particularly useful for stabilizing otherwise unstable boronic acids (e.g., certain heterocyclic or vinyl boronic acids) and can release the active boronic acid slowly under basic conditions, which is ideal for cross-coupling reactions.[20]

By understanding the inherent thermal properties of this compound and employing rigorous analytical techniques, researchers can ensure the quality and reliability of their work.

References

Technical Support Center: Flash Chromatography Purification of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid and related compounds via flash chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this important building block. Boronic acids, while invaluable in synthesis, present unique challenges in silica gel chromatography due to their polarity and potential for strong interactions with the stationary phase. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve high purity and yield in your purifications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by flash chromatography?

A1: The primary challenges stem from the inherent properties of many boronic acids. These include strong, often irreversible, binding to the silica gel stationary phase, which can lead to poor recovery and significant peak tailing.[1][2][3] The polarity of this compound, conferred by the boronic acid, fluoro, and methylcarbamoyl functional groups, exacerbates these issues.[4][5][6] Additionally, boronic acids can be susceptible to on-column degradation.[7]

Q2: What is a good starting solvent system for the flash chromatography of this compound?

A2: A good starting point for moderately polar compounds like this compound is a solvent system of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexanes. Given the polarity of this specific molecule, a DCM:MeOH system is often a more suitable starting point.[8] Begin with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. It is crucial to first assess the separation by Thin Layer Chromatography (TLC) to determine an appropriate solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.35 for the target compound.

Q3: My boronic acid seems to be streaking badly on the TLC plate. What does this indicate?

A3: Streaking on a TLC plate is a strong indicator of strong interactions between your compound and the silica gel. This is a common observation for boronic acids and often translates to poor performance in flash chromatography, such as peak tailing and low recovery.[2][3] This behavior is due to the acidic nature of the silanol groups on the silica surface interacting with the boronic acid moiety.

Q4: Can I use reversed-phase flash chromatography for this purification?

A4: Yes, reversed-phase (RP) flash chromatography using a C18-functionalized silica gel is an excellent alternative, particularly if you are facing insurmountable challenges with normal-phase chromatography. The separation mechanism is based on hydrophobicity, which can mitigate the strong polar interactions seen with bare silica. A typical mobile phase for RP flash chromatography would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Troubleshooting Guides

Issue 1: Severe Peak Tailing and Poor Resolution

Peak tailing is arguably the most common issue when purifying boronic acids on silica gel. It results from non-ideal interactions between the analyte and the stationary phase.[9][10][11]

Possible Causes and Solutions:

  • Strong Analyte-Silica Interaction: The Lewis acidic boron atom and the hydroxyl groups of the boronic acid can interact strongly with the acidic silanol groups on the silica surface.

    • Solution 1: Mobile Phase Modification. The addition of a small amount of a polar, acidic modifier to the mobile phase can help to improve peak shape. Acetic acid or formic acid (typically 0.1-1%) can saturate the sites on the silica gel that strongly bind to your compound, leading to more symmetrical peaks.

    • Solution 2: Silica Gel Deactivation. You can deactivate the silica gel by pre-treating it with a base. A common method is to flush the packed column with your starting eluent containing 1-2% triethylamine (TEA) before loading your sample.[12] Be sure to re-equilibrate with your initial mobile phase (without TEA) before loading the sample to avoid altering the retention of your compound.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9]

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb for flash chromatography is to load 1-5% of the column's silica gel mass, but for challenging separations, this may need to be reduced to less than 1%.

Below is a decision-making workflow for addressing peak tailing:

G start Peak Tailing Observed cause1 Strong Analyte-Silica Interaction? start->cause1 cause2 Column Overload? cause1->cause2 No solution1 Add Acidic Modifier to Mobile Phase (e.g., 0.5% Acetic Acid) cause1->solution1 Yes solution2 Deactivate Silica Gel (e.g., with Triethylamine) cause1->solution2 Yes solution3 Reduce Sample Load cause2->solution3 Yes end_node Improved Peak Shape cause2->end_node No solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Low or No Recovery of the Product

Another frequent and frustrating issue is the apparent loss of the compound on the column.

Possible Causes and Solutions:

  • Irreversible Adsorption: The interaction with the silica gel may be so strong that the compound does not elute, even with a highly polar mobile phase.

    • Solution 1: Use of Boric Acid-Treated Silica. Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic acids and their esters.[13][14] This can be prepared in the lab or is available from some commercial suppliers.

    • Solution 2: Switch to an Alternative Stationary Phase. If irreversible binding is suspected, changing the stationary phase is often the best solution. Consider using neutral or basic alumina, or for a more significant change in selectivity, a diol- or amine-functionalized silica phase.[12] Reversed-phase (C18) chromatography is also a very effective alternative.

  • On-Column Decomposition: The acidic surface of the silica gel can catalyze the degradation of sensitive compounds.[7]

    • Solution: Test the stability of your compound on silica gel using a simple TLC experiment. Spot your compound on a TLC plate, and then let it sit for a few hours before eluting. If a new spot appears or the original spot diminishes, on-column degradation is likely. In this case, using a deactivated silica gel or a different stationary phase is recommended.

Issue 3: Co-elution with Polar Impurities

Often, the impurities in a reaction mixture are structurally similar to the product and have similar polarities, making separation difficult.

Possible Causes and Solutions:

  • Insufficient Selectivity of the Mobile Phase: The chosen solvent system may not be optimal for resolving the target compound from a closely eluting impurity.

    • Solution 1: Solvent System Optimization. Systematically screen different solvent combinations. For example, if you are using a hexanes/ethyl acetate system, try switching to a dichloromethane/methanol system. Sometimes, a three-component mobile phase (e.g., hexanes/ethyl acetate/dichloromethane) can provide the necessary selectivity.

    • Solution 2: Isocratic vs. Gradient Elution. If you are using a steep gradient, closely eluting compounds may not have enough time to separate. Try using a shallower gradient or even an isocratic elution (a constant solvent composition) if the Rf values of your compound and the impurity are sufficiently different.

Experimental Protocols

Protocol 1: Sample Loading for Flash Chromatography

Proper sample loading is critical for achieving good separation.

Liquid Loading:

  • Dissolve the crude product in a minimum amount of a suitable solvent. Ideally, this should be the mobile phase itself or a less polar solvent.

  • Using a pipette or syringe, carefully apply the solution to the top of the column, ensuring not to disturb the silica bed.

  • Allow the sample solution to fully adsorb onto the silica before starting the elution.

Dry Loading (Recommended for compounds with poor solubility in the mobile phase): [8][15]

  • Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (typically 2-3 times the mass of the crude product) to the solution.

  • Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a free-flowing powder is obtained.

  • Carefully load the dry powder onto the top of the packed column.

G start Crude Product dissolve Dissolve in Volatile Solvent start->dissolve add_silica Add Silica Gel dissolve->add_silica rotovap Evaporate to Dryness add_silica->rotovap load Load onto Column rotovap->load elute Begin Elution load->elute

References

Technical Support Center: Enhancing Palladium Catalyst Performance with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and expert insights into leveraging substituted phenylboronic acids to significantly improve palladium catalyst turnover in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles for proactive optimization.

Section 1: The Core Challenge: Maximizing Catalyst Turnover

The Suzuki-Miyaura cross-coupling is a fundamental tool for creating carbon-carbon bonds, essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] A critical metric of success is the catalyst's turnover number (TON) and turnover frequency (TOF), which reflect its efficiency and longevity. Low turnover leads to increased costs, higher palladium contamination in the final product, and overall process inefficiency. This guide focuses on a key strategy for enhancing turnover: the judicious selection and use of substituted phenylboronic acids.

Q1: I'm experiencing low yields in my Suzuki-Miyaura coupling. What are the first things I should check?

Low yields are a frequent issue and can often be traced back to several key factors.[3][4] A systematic check is the most effective approach:

  • Reagent Quality and Stability :

    • Boronic Acid Integrity : Boronic acids, particularly electron-deficient ones, are susceptible to degradation, most commonly through protodeboronation where the boronic acid group is replaced by a hydrogen atom.[5] Using fresh, high-purity boronic acids is crucial. For particularly sensitive substrates, consider converting the boronic acid to a more stable form like a pinacol ester or an MIDA boronate.[5]

    • Aryl Halide Reactivity : The reactivity of your coupling partner is paramount. The general trend is I > Br > OTf >> Cl.[6] Reactions with aryl chlorides are notably more challenging and often necessitate specialized, highly active catalyst systems.[6]

    • Catalyst and Ligand Condition : Palladium catalysts and phosphine ligands can degrade over time, especially with exposure to air.[5] Ensure they have been stored correctly under an inert atmosphere.

  • Reaction Conditions :

    • Inert Atmosphere : The presence of oxygen can deactivate the palladium catalyst.[5][7] It is essential to thoroughly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

    • Solvent and Base Purity : Use anhydrous and degassed solvents. Ensure the base is of high purity and appropriate for the specific reaction.

Section 2: Troubleshooting Specific Issues

This section addresses more specific problems you might encounter and provides targeted solutions based on the role of substituted phenylboronic acids.

Q2: My reaction is slow and gives a low yield, especially with an electron-deficient aryl halide. How can a substituted phenylboronic acid help?

The electronic properties of the phenylboronic acid play a significant role in the transmetalation step of the catalytic cycle, which is often rate-determining.

  • The Role of Electron-Donating Groups (EDGs) : Phenylboronic acids bearing electron-donating groups (e.g., -OCH3, -CH3) on the aromatic ring generally accelerate the reaction and improve yields.[1][8] These groups increase the electron density on the boron-bearing carbon, making the aryl group more nucleophilic and facilitating its transfer to the palladium center.

  • The Challenge of Electron-Withdrawing Groups (EWGs) : Conversely, phenylboronic acids with electron-withdrawing groups (e.g., -NO2, -CF3) can slow down the transmetalation step.[1] However, this is not always a definitive rule, as the overall success depends on a balance of electronic effects in both coupling partners and the specific reaction conditions.[1]

Troubleshooting Strategy : If you are using an electron-deficient aryl halide, pairing it with a phenylboronic acid that has an electron-donating group can often lead to a significant improvement in reaction rate and yield.

Q3: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

Homocoupling, the reaction of two boronic acid molecules to form a biaryl byproduct, is a common side reaction that consumes your starting material and complicates purification.[7] This is often promoted by the presence of Pd(II) species and oxygen.[7]

Mitigation Strategies :

  • Rigorous Inert Conditions : As mentioned, scrupulous exclusion of oxygen is the first line of defense against homocoupling.[7]

  • Controlled Addition : In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

  • Choice of Palladium Precatalyst : Using a Pd(0) source directly, such as Pd(PPh3)4, can sometimes be advantageous over Pd(II) sources like Pd(OAc)2, which require an in-situ reduction step that can be complex.

Q4: My catalyst seems to be deactivating during the reaction. What are the common causes and solutions?

Catalyst deactivation is a major contributor to low turnover numbers.[9] Several factors can lead to the formation of inactive palladium species.

  • Palladium Black Formation : The aggregation of Pd(0) species into inactive palladium black is a well-known deactivation pathway.[10]

    • Ligand Choice : Bulky, electron-rich phosphine ligands are crucial for stabilizing the active Pd(0) species and preventing aggregation.[6] Ligands like SPhos, XPhos, or RuPhos are often effective.

    • Low Catalyst Loading : Using the minimum effective amount of palladium can paradoxically improve stability, as it can favor the catalytic cycle over aggregation pathways.[10]

  • Product Inhibition : In some cases, the biphenyl product can strongly adsorb to the surface of heterogeneous catalysts, leading to deactivation.[9] Thorough washing of recycled catalysts with an appropriate solvent can sometimes restore activity.[9]

The Suzuki-Miyaura Catalytic Cycle: A Visual Guide

Understanding the catalytic cycle is key to effective troubleshooting.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X L_n OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Section 3: Data-Driven Insights: The Impact of Substituents

The electronic nature of the substituent on the phenylboronic acid has a quantifiable impact on reaction yields.

Phenylboronic Acid SubstituentElectronic EffectTypical Impact on YieldReference Example
4-Methoxy (-OCH3)Electron-DonatingGenerally increases yield[1]
4-Methyl (-CH3)Electron-DonatingGenerally increases yield[1]
Unsubstituted (-H)NeutralBaseline[1]
4-Trifluoromethyl (-CF3)Electron-WithdrawingCan decrease yield[1]
2-Nitro (-NO2)Electron-WithdrawingCan significantly decrease yield[1]

Note : These are general trends, and the optimal choice will depend on the specific aryl halide and reaction conditions.

Visualizing the Effect of Substituents on Transmetalation

Substituent_Effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) EDG_Boronic_Acid Ar(EDG)-B(OR)₂ Increased_Nucleophilicity Increased Nucleophilicity of Ar group EDG_Boronic_Acid->Increased_Nucleophilicity Faster_Transmetalation Faster Transmetalation Increased_Nucleophilicity->Faster_Transmetalation EWG_Boronic_Acid Ar(EWG)-B(OR)₂ Decreased_Nucleophilicity Decreased Nucleophilicity of Ar group EWG_Boronic_Acid->Decreased_Nucleophilicity Slower_Transmetalation Slower Transmetalation Decreased_Nucleophilicity->Slower_Transmetalation caption Figure 2. Influence of Substituents on Transmetalation Rate.

Caption: Figure 2. Influence of Substituents on Transmetalation Rate.

Section 4: Experimental Protocol for High-Turnover Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimizing your reaction.

Materials :

  • Aryl halide (1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)2, 0.01 mol%)

  • Ligand (e.g., SPhos, 0.02 mol%)

  • Base (e.g., K3PO4, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane/water 4:1, 5 mL)

Procedure :

  • Reaction Setup : To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, and base.

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst and ligand.

  • Solvent Addition : Add the degassed solvent via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow: A Decision Tree

Troubleshooting_Workflow Start Low Yield or Slow Reaction Check_Reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst) Start->Check_Reagents Check_Conditions Verify Inert Atmosphere & Solvent Purity Start->Check_Conditions Homocoupling Significant Homocoupling? Check_Reagents->Homocoupling Check_Conditions->Homocoupling Catalyst_Deactivation Evidence of Catalyst Deactivation? Homocoupling->Catalyst_Deactivation No Improve_Inertness Improve Degassing & Inert Gas Flow Homocoupling->Improve_Inertness Yes Optimize_Boronic_Acid Optimize Boronic Acid (Consider EDGs) Catalyst_Deactivation->Optimize_Boronic_Acid No Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Catalyst_Deactivation->Optimize_Ligand Yes caption Figure 3. A Decision Tree for Troubleshooting Suzuki-Miyaura Reactions.

References

Technical Support Center: Effective Solvent Degassing for Robust Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding solvent degassing for the Suzuki-Miyaura cross-coupling reaction. As a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds, the success of this palladium-catalyzed reaction is critically dependent on maintaining an oxygen-free environment.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to atmospheric contamination, ensuring higher yields and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is solvent degassing absolutely critical for the Suzuki-Miyaura coupling?

The primary reason is the extreme sensitivity of the active palladium catalyst to oxygen. The catalytic cycle of the Suzuki-Miyaura reaction relies on a Palladium(0) species.[1][4] Dissolved oxygen in reaction solvents readily oxidizes this active Pd(0) catalyst to an inactive Pd(II) state, effectively halting the catalytic cycle and killing the reaction.[5]

Beyond direct catalyst deactivation, the presence of oxygen can promote undesirable side reactions. The most common of these is the oxidative homocoupling of boronic acids, which consumes the starting material and complicates the purification of the desired product.[2][5] Therefore, rigorous removal of dissolved oxygen from solvents is not just a recommendation but a prerequisite for achieving high yields and reaction efficiency. For many organometallic reactions, providing an oxygen-free environment is essential.[6]

Q2: What are the principal methods for degassing solvents for my reaction?

There are three primary techniques used in research laboratories to remove dissolved gases from solvents. Each has its own advantages and is suited for different experimental needs. The methods are:

  • Inert Gas Sparging (or Purging): This involves bubbling a stream of inert gas, such as argon or nitrogen, through the solvent for an extended period.[6][7]

  • Freeze-Pump-Thaw: This is a highly effective method that involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing the solvent to release dissolved gases. This cycle is typically repeated three times.[6][8][9]

  • Ultrasonication: This method uses the energy of ultrasonic waves to cause the formation and collapse of microscopic bubbles (cavitation), which helps to drive dissolved gases out of the solution.[10][11]

Q3: How do I select the most appropriate degassing method for my specific experiment?

Choosing the right method depends on several factors: the scale of your reaction, the volatility of your solvent, the required level of oxygen removal, and the equipment available in your lab.

  • For large volumes (>200 mL) or less sensitive reactions, Inert Gas Sparging is often sufficient and practical.[6]

  • For highly oxygen-sensitive catalysts, small-scale reactions, or when the highest degree of degassing is required, Freeze-Pump-Thaw is the gold standard.[6][7] It is also the preferred method for expensive deuterated solvents or volatile liquids to minimize evaporative loss.[7][8]

  • For quickly degassing small volumes of solvents for applications like HPLC or some reactions, Sonication can be a convenient and rapid option.[6]

Below is a workflow to guide your decision and a table summarizing the key characteristics of each method.

G start Start: Need to Degas Solvent q1 Is the reaction highly sensitive to O2? start->q1 q2 What is the solvent volume? q1->q2 No method_fpt Use Freeze-Pump-Thaw (FPT) q1->method_fpt Yes q3 Is the solvent volatile or expensive? q2->q3 < 50 mL method_sparge Use Inert Gas Sparging q2->method_sparge > 50 mL q3->method_fpt Yes method_sonicate Use Sonication q3->method_sonicate No

Caption: Workflow for selecting a degassing method.

Comparison of Solvent Degassing Methods
FeatureInert Gas SpargingFreeze-Pump-Thaw (FPT)Sonication
Effectiveness Good; sufficient for many applications but may not remove all traces of O2.[6]Excellent; considered the most thorough method for complete gas removal.[6][7]Moderate; effective for small volumes but generally less thorough than FPT.[6]
Speed Slow (30-60 min).[6]Very Slow (can take >1 hour depending on solvent and volume).Fast (5-15 min).[6]
Best For Large volumes, routine reactions.Highly air-sensitive reactions, volatile solvents, NMR solvents.[7]Small volumes, rapid degassing needs.
Pros Simple setup, scalable to large volumes.Highest efficiency of gas removal.[6]Fast, simple equipment.
Cons Significant solvent loss with volatile solvents, less effective than FPT.[6][8]Requires liquid N2, risk of glassware cracking from thermal shock, time-consuming.[12]Can heat the sample, less effective for larger volumes or viscous liquids.[11]

Troubleshooting Guide & Detailed Protocols

Even with careful planning, Suzuki-Miyaura reactions can be challenging. This section provides detailed protocols for each degassing method and a troubleshooting guide for when your reaction doesn't work as expected.

The Suzuki-Miyaura Catalytic Cycle and the Role of Oxygen

Understanding the reaction mechanism is key to troubleshooting. The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. Following transmetalation with the boronic acid derivative, reductive elimination yields the desired product and regenerates the Pd(0) catalyst. Oxygen intercepts and oxidizes the active Pd(0) to Pd(II), effectively removing it from the cycle and forming inactive palladium oxides.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Catalyst Deactivation pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa + R-X oxygen O2 (Dissolved Oxygen) pd0->oxygen Oxidation pd2_complex R-Pd(II)L2-X oa->pd2_complex trans Transmetalation pd2_complex->trans + R'-B(OR)2 pd2_complex2 R-Pd(II)L2-R' trans->pd2_complex2 re Reductive Elimination pd2_complex2->re re->pd0 + R-R' pd_inactive Inactive Pd(II) Oxides oxygen->pd_inactive

Caption: Oxygen deactivates the Pd(0) catalyst.

Experimental Protocols

Method 1: Inert Gas Sparging

This method is suitable for degassing large volumes of solvent where ultra-low oxygen levels are not strictly necessary.

Step-by-Step Protocol:

  • Setup: Place the solvent in a Schlenk flask equipped with a magnetic stir bar. The flask should be connected to a dual-manifold Schlenk line or have a gas inlet and outlet.[7] The outlet should lead to a bubbler to monitor gas flow.

  • Insert Needle: Use a long, clean, and dry stainless-steel needle connected to the inert gas (argon or nitrogen) source via flexible tubing. Insert the needle through a septum on the flask, ensuring its tip is submerged deep into the solvent.[7]

  • Purge: Begin a steady but not overly vigorous flow of inert gas. You should see a consistent stream of bubbles. Vigorous bubbling can lead to excessive solvent evaporation.[13] For volatile solvents, cooling the flask in an ice bath can minimize loss.[7]

  • Duration: Sparge the solvent for at least 30-60 minutes while stirring.[6] A good rule of thumb is to sparge for 1 minute for every 5 mL of solvent.[7]

  • Completion: Once degassing is complete, raise the needle above the liquid surface while maintaining a positive flow of inert gas to blanket the solvent. The solvent is now ready for use.

Method 2: Freeze-Pump-Thaw (FPT)

This is the most rigorous method for removing dissolved gases and should be used for highly sensitive reactions.

Step-by-Step Protocol:

  • Preparation: Place the solvent in a robust Schlenk flask, filling it no more than halfway.[7] Connect the flask to a Schlenk line. Ensure the vacuum trap is cooled with liquid nitrogen.[7]

  • Freeze: Close the stopcock on the flask's sidearm. Immerse the bottom of the flask in a dewar of liquid nitrogen. Swirl the flask gently to freeze the solvent from the outside in, preventing the flask from cracking. Wait until the solvent is completely frozen solid.[6][9]

  • Pump: Once frozen, open the flask's stopcock to the vacuum manifold. Evacuate the headspace for 5-10 minutes. You are removing the atmosphere above the frozen solid.[6][8]

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You can use a bath of cool water to speed this up.[6][7] As the solvent thaws, you will see bubbles of dissolved gas being released into the evacuated headspace.[9]

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).[6][8] With each cycle, less and less gas will be released upon thawing.

  • Completion: After the final thaw, backfill the flask with your inert gas (e.g., argon or nitrogen). The solvent is now degassed and stored under an inert atmosphere.[6]

Method 3: Atmosphere Exchange Under Sonication

This is a quick method suitable for small volumes.

Step-by-Step Protocol:

  • Setup: Place the solvent in a flask sealed with a septum.

  • Vacuum & Sonicate: Submerge the flask in an ultrasonic bath. Apply a light vacuum to the headspace of the flask (e.g., from a water aspirator or house vacuum line). Turn on the sonicator for 1-2 minutes.[6] The combination of reduced pressure and cavitation will drive out dissolved gases.

  • Inert Gas Backfill: Release the vacuum and backfill the flask with an inert gas.

  • Repeat: Repeat this vacuum-sonication and inert gas backfill cycle 5-10 times for best results.[6]

Q4: My reaction still failed or gave a low yield after I degassed the solvent. What else should I check?

If you've properly degassed your solvent but still observe issues like low yield, no reaction, or the formation of homocoupling byproducts, consider the following points:

  • Leaks in Your Apparatus: Even a perfectly degassed solvent is useless if your reaction vessel is not airtight. Carefully check all ground glass joints, septa, and tubing connections. Ensure joints are properly greased (if appropriate) and that septa are fresh and not punctured excessively. Always maintain a slight positive pressure of inert gas throughout the reaction.[14]

  • Purity of Inert Gas: Ensure you are using high-purity (e.g., 99.998% or higher) argon or nitrogen. Lower-grade gas can contain significant oxygen contamination.

  • Contaminated Reagents: Your starting materials or other reagents may have been compromised. Boronic acids can degrade over time, and bases can absorb atmospheric moisture and CO2. Ensure all reagents are stored correctly and handled using proper air-sensitive techniques.[15][16]

  • Improper Reagent Transfer: Air can be introduced during the addition of reagents. Use gastight syringes or cannula transfer techniques when adding reagents to the reaction flask under a positive flow of inert gas.[17][18]

  • Catalyst Activity: Ensure your palladium catalyst is active. Some Pd(II) pre-catalysts require in-situ reduction to the active Pd(0) state.[4][5] If using a Pd(0) source, ensure it has not been improperly stored and oxidized.

By systematically addressing each of these potential failure points, from solvent preparation to final workup, you can significantly improve the reliability and success rate of your Suzuki-Miyaura coupling reactions.

References

Solvent effects on the reaction rate of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in modulating the reaction rate and success of cross-coupling reactions involving this reagent. As an electron-deficient boronic acid, its reactivity is particularly sensitive to the reaction environment, making solvent selection a crucial parameter for optimization.

Frequently Asked Questions (FAQs)

Q1: I am starting a new Suzuki-Miyaura coupling with this compound. What is a reliable, all-purpose solvent system to begin with?

A robust starting point for many Suzuki-Miyaura couplings is a biphasic mixture of an organic solvent and water.[1] This combination addresses several key requirements of the reaction mechanism.

Recommended Starting Systems:

  • 1,4-Dioxane / Water (e.g., 4:1 v/v): A widely used and effective system. Dioxane is excellent at solubilizing a broad range of organic coupling partners and palladium catalyst complexes.

  • Toluene / Ethanol / Water (e.g., 4:1:1 v/v): Toluene is a nonpolar solvent effective for dissolving many aryl halides, while the ethanol co-solvent improves the solubility of the boronic acid and the inorganic base.

  • Tetrahydrofuran (THF) / Water (e.g., 4:1 v/v): Similar to dioxane, THF is a good general-purpose solvent for solubilizing reagents.[2]

The Rationale: The solvent has multiple roles beyond simple dissolution.[3][4] The aqueous phase is critical for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which is necessary to activate the boronic acid into the more nucleophilic boronate species for the transmetalation step.[5][6] Water itself can also play a direct role in facilitating an efficient transmetalation.[7] The organic solvent ensures that the aryl halide and the palladium catalyst remain in solution. This biphasic approach creates an environment where all components can interact effectively.[1]

Q2: My reaction is giving a very low yield or failing to proceed. How could the solvent be the cause?

Low yields can often be traced back to fundamental issues with reagents or the reaction setup, but the solvent system is a primary diagnostic checkpoint.[8] Several solvent-related problems could be the culprit:

  • Poor Solubility of Reagents: This is the most common issue.[9] If your boronic acid, aryl halide, or catalyst is not fully dissolved at the reaction temperature, the reaction kinetics will be severely hindered.

    • Troubleshooting: Visually inspect the reaction mixture at temperature. If solids remain, consider a solvent system with different polarity. For highly nonpolar coupling partners, toluene may be superior. For more polar systems, a higher ratio of a protic co-solvent or switching to a polar aprotic solvent like DMF or NMP might be necessary.

  • Protodeboronation Side Reaction: this compound is electron-deficient due to the fluoro and amide groups. This makes it particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water) and replaced with a C-H bond, effectively destroying your starting material.[1][8][10]

    • Troubleshooting: This is often exacerbated by prolonged reaction times, high temperatures, and strongly basic, aqueous conditions.[1][9] If you suspect this is occurring (confirmable by LC-MS analysis of your crude reaction mixture), you may need to adjust your solvent system to be less protic. See Q3 for specific strategies.

  • Inefficient Catalyst Activation or Transmetalation: The solvent modulates the activity of the base and the stability of catalytic intermediates.[7][11] If the base is poorly solubilized or the active boronate species is not formed efficiently, the key transmetalation step of the catalytic cycle will be slow or nonexistent.

    • Troubleshooting: Ensure adequate water is present if using a standard inorganic base like K₂CO₃. Paradoxically, while too much water can promote protodeboronation, a small amount is often essential for the reaction to proceed at all.[7]

  • Catalyst Inhibition by a Coordinating Solvent: Some solvents can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[3] Nitrile solvents (e.g., acetonitrile) are known to sometimes poison palladium catalysts under certain conditions.[12]

    • Troubleshooting: If using a less common or coordinating solvent, try switching to a more "standard" Suzuki solvent like dioxane or THF to see if reactivity improves.[2]

Q3: I have confirmed that protodeboronation is the major side reaction. What specific solvent modifications can I implement to minimize it?

Given that this compound is prone to this side reaction, a systematic approach to solvent modification is recommended.[1][8] The goal is to find a balance that suppresses protodeboronation without halting the desired productive coupling.

Strategies to Mitigate Protodeboronation:

  • Reduce Water Content: Gradually decrease the proportion of water in your solvent mixture. Try ratios of 8:1 or 10:1 (organic:water) instead of 4:1. This reduces the concentration of the key reagent for the undesired side reaction.

  • Switch to a Milder Base: The choice of base is intrinsically linked to the solvent. Using a milder base like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can reduce the rate of base-catalyzed protodeboronation.[8] KF, in particular, can often be used under nearly anhydrous conditions.

  • Employ Anhydrous Conditions: In challenging cases, moving to a completely anhydrous system may be necessary.

    • Recommended Anhydrous System: Toluene or 2-MeTHF as the solvent with a base like KF or CsF. This eliminates the primary proton source. The trade-off is that the reaction may be slower, as the transmetalation mechanism may be less efficient without water.

  • Convert the Boronic Acid: While a process change, if solvent modifications are insufficient, consider converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester.[2][8] These are generally more resistant to protodeboronation and can be used under a wider variety of conditions.

Q4: Does a solvent's polarity, such as its dielectric constant, directly predict its effect on the reaction rate?

No, this is a common misconception. While solvent polarity plays a role, there is no simple, direct correlation between a solvent's dielectric constant and the reaction rate or selectivity in Suzuki-Miyaura couplings.[7][13]

Research has shown the solvent's role to be far more complex.[7][11] For instance:

  • Some highly polar aprotic solvents like DMF, DMSO, and acetonitrile can favor different mechanistic pathways or stabilize different catalyst states compared to polar protic solvents like water and alcohols, or nonpolar solvents like toluene.[7]

  • Specific solvent coordination to the palladium catalyst can have a more profound impact than bulk polarity.[11]

  • The ability of the solvent to facilitate the dissolution and activation of the base is often more critical than its general polarity.[5]

Therefore, solvent selection should be based on empirical evidence and an understanding of the specific roles it plays in the catalytic cycle, rather than relying on a single physical parameter like polarity.[14]

Data Summary: Solvent Selection Guide

The following table provides a comparative overview of common solvents used in Suzuki-Miyaura reactions, with specific considerations for an electron-deficient substrate like this compound.

Solvent ClassExample(s)Dielectric Constant (ε)Key AdvantagesPotential Issues & Troubleshooting
Ethers (Aprotic) 1,4-Dioxane, THF, 2-MeTHF2.2, 7.6, 6.2Good general-purpose solvents, balance polarity well, relatively inert.[2]Peroxide formation on storage (can oxidize catalyst/boronic acid)[1]; ensure use of fresh, inhibitor-free solvent.
Aromatics (Nonpolar) Toluene, Xylenes2.4, 2.4Excellent for dissolving nonpolar aryl halides; high boiling point allows for higher reaction temperatures.Poor solubility for inorganic bases and the boronic acid itself; requires a polar co-solvent (e.g., EtOH) and/or water.[15]
Amides (Polar Aprotic) DMF, DMAc, NMP36.7, 37.8, 32.2Excellent solvating power for a wide range of reagents, can accelerate slow reactions.[2]Can promote protodeboronation; may coordinate to Pd[7]; difficult to remove during workup. Use judiciously for stubborn reactions.
Alcohols (Protic) Ethanol, Isopropanol24.6, 19.9Good co-solvents to improve reagent solubility; can be effective reaction media.[14]As a proton source, can directly contribute to protodeboronation. Monitor side-product formation carefully.
Water (Protic) H₂O80.1Essential for dissolving inorganic bases and facilitating transmetalation.[5][7] Green solvent.[11]The primary reagent in protodeboronation.[1] The amount must be carefully optimized.

Visualizing the Process and Problems

A clear understanding of the catalytic cycle and a logical troubleshooting workflow can significantly accelerate reaction optimization.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reagents Pd0 Pd(0)L_n OxAdd R¹-Pd(II)-X Pd0->OxAdd Oxidative Addition (R¹-X) Trans R¹-Pd(II)-R² OxAdd->Trans Transmetalation (R²B(OH)₂) + Base ***Solvent Critical Here*** RedEl R¹-R² Trans->RedEl Reductive Elimination RedEl->Pd0 Catalyst Regeneration ArX Aryl Halide (R¹-X) ArX->OxAdd Boronic Boronic Acid (R²B(OH)₂) Boronic->Trans

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low Yield / No Reaction q_solubility Are all reagents fully dissolved? start->q_solubility sol_change Change solvent system. (e.g., Toluene -> Dioxane or add co-solvent) q_solubility->sol_change No q_deboronation Is protodeboronation observed? (Check by LC-MS) q_solubility->q_deboronation Yes sol_change->start Re-run debor_strat Modify solvent/base. 1. Reduce water content. 2. Use milder base (KF). 3. Try anhydrous conditions. q_deboronation->debor_strat Yes q_catalyst Check catalyst/reagent quality and inert atmosphere. q_deboronation->q_catalyst No debor_strat->start Re-run success Reaction Optimized q_catalyst->success

Caption: Troubleshooting workflow for solvent-related issues.

Experimental Protocol: Rapid Solvent Screening

This protocol outlines a parallel approach to efficiently screen multiple solvent systems to find the optimal conditions for your specific coupling partners.

Objective: To determine the most effective solvent system for the Suzuki-Miyaura coupling of this compound with a specific aryl halide by comparing reaction conversion and side-product formation.

Materials:

  • This compound

  • Aryl halide coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable pre-catalyst/ligand system)

  • Base (e.g., K₂CO₃)

  • Internal standard for analysis (e.g., dodecane for GC, biphenyl for LC)

  • Reaction vials suitable for heating (e.g., microwave vials with stir bars)

  • Anhydrous, degassed solvents: 1,4-Dioxane, Toluene, 2-MeTHF, DMF, Ethanol, Water

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your aryl halide and internal standard in a suitable solvent (e.g., dioxane) to ensure accurate dispensing.

    • Weigh the this compound (e.g., 1.2 eq), base (e.g., 2.0 eq), and catalyst (e.g., 2 mol%) directly into each reaction vial under an inert atmosphere (glovebox or Schlenk line).

  • Reaction Setup (Perform in Parallel for Each Solvent System):

    • Vial 1 (Control): Dioxane/Water (4:1, 0.2 M final concentration)

    • Vial 2: Toluene/Ethanol/Water (4:1:1, 0.2 M)

    • Vial 3: 2-MeTHF/Water (4:1, 0.2 M)

    • Vial 4: DMF/Water (4:1, 0.2 M)

    • To each vial, add the appropriate solvent mixture to achieve the target concentration.

    • Add the stock solution of the aryl halide (1.0 eq) and internal standard.

  • Degassing:

    • Seal the vials. If not done in a glovebox, perform a sparge cycle: bubble argon or nitrogen gas through the liquid for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.[8]

  • Reaction Execution:

    • Place all vials in a heating block or oil bath set to the desired temperature (e.g., 80-100 °C).

    • Stir vigorously for the intended reaction time (e.g., set up time points at 2h, 6h, and 12h).

  • Analysis:

    • At each time point, carefully take a small aliquot from each reaction mixture.

    • Quench the aliquot by diluting it into a vial containing ethyl acetate and a small amount of water.

    • Analyze the organic layer by your chosen method (UPLC-MS or GC-MS).

    • Calculate the % conversion of the limiting reagent (aryl halide) relative to the internal standard.

    • Quantify the formation of the desired product and the key protodeboronation side-product (4-fluoro-3-methylbenzamide).

  • Evaluation:

    • Compare the kinetic profiles for each solvent system. The ideal solvent will show the fastest conversion to the desired product with the lowest formation of the protodeboronation byproduct.

References

Validation & Comparative

A Comparative Guide to Ortho- vs. Meta-Fluorine Substitution in Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in the application of cross-coupling reactions.

Objective: This guide provides an in-depth, objective comparison of 2-fluorophenylboronic acid (ortho) and 3-fluorophenylboronic acid (meta), focusing on their physicochemical properties, stability, and performance in Suzuki-Miyaura cross-coupling. The content herein is supported by experimental data and established chemical principles to empower researchers in making informed decisions for catalyst and building block selection.

Introduction

Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The strategic introduction of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The precise placement of a fluorine substituent on the phenylboronic acid ring—specifically, comparing the ortho versus meta positions—imparts distinct and often non-intuitive characteristics to the molecule. These differences influence everything from the reagent's stability on the benchtop to its kinetic profile in a reaction flask. Understanding these subtleties is critical for reaction optimization, troubleshooting, and the rational design of synthetic routes. This guide aims to elucidate these differences through a detailed examination of their structural, electronic, and reactive properties.

Chapter 1: Fundamental Physicochemical Properties

The position of the fluorine atom directly impacts the electronic environment of the boronic acid moiety, which in turn governs its acidity, stability, and reactivity.

Structural and Electronic Effects

The primary electronic influence of a fluorine substituent is its strong electron-withdrawing inductive effect (-I).[1] In the meta position, this effect dominates, leading to a general increase in the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.[2]

For the ortho isomer, the situation is more complex. While the inductive effect is still potent, the proximity of the fluorine atom to the boronic acid group allows for a potential intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (B–O–H···F).[3] This interaction can stabilize the molecule and significantly influences its acidity.[2][4]

G cluster_ortho Ortho-Fluorophenylboronic Acid cluster_meta Meta-Fluorophenylboronic Acid ortho_node 2-F-C₆H₄B(OH)₂ ortho_effect1 Strong Inductive Effect (-I) ortho_node->ortho_effect1 ortho_effect2 Intramolecular B-O-H···F H-Bond ortho_node->ortho_effect2 ortho_result Enhanced Acidity Stabilized Conformation ortho_effect1->ortho_result ortho_effect2->ortho_result meta_node 3-F-C₆H₄B(OH)₂ meta_effect1 Dominant Inductive Effect (-I) meta_node->meta_effect1 meta_effect2 Weaker Resonance Contribution meta_node->meta_effect2 meta_result Increased Acidity meta_effect1->meta_result meta_effect2->meta_result

Lewis Acidity and pKa

The Lewis acidity of a boronic acid, quantified by its pKa, is a critical parameter influencing its behavior in solution and its rate of transmetalation in the Suzuki-Miyaura cycle. Increased Lewis acidity generally correlates with a lower pKa.

The introduction of an electron-withdrawing fluorine atom increases the acidity of phenylboronic acids.[2] For the meta isomer, the increased acidity is a direct consequence of the fluorine's inductive effect.[2] In the case of the ortho derivative, the acidity is further enhanced by the formation of an intramolecular hydrogen bond, which stabilizes the resulting boronate anion.[2][3]

CompoundIsomerpKaRationale for Acidity
Phenylboronic Acid-~8.8[1]Baseline reference
2-Fluorophenylboronic acid ortho~8.32 (Predicted)[5]Strong -I effect plus stabilization of the boronate via an intramolecular B-O-H···F hydrogen bond.[2]
3-Fluorophenylboronic acid meta~7.50 (Predicted)[6]Strong -I effect from the fluorine atom increases Lewis acidity.[2]

Note: Experimental pKa values can vary based on the method and solvent system used (e.g., potentiometric vs. spectrophotometric titration).[7] The values presented serve as a comparative guide.

Stability: Protodeboronation and Boroxine Formation

A significant challenge in working with boronic acids is their susceptibility to protodeboronation, an undesired side reaction where the C–B bond is cleaved by a proton source (like water), particularly under basic conditions.[8][9] Highly electron-deficient boronic acids, such as fluorinated variants, are more prone to this decomposition pathway.[8]

While both isomers are susceptible, the slightly different electronic natures can lead to subtle differences in stability. It is often assumed that converting boronic acids to their corresponding pinacol esters imparts greater stability, though this is not always the case, as the ester can still hydrolyze back to the acid.[9]

Additionally, boronic acids exist in equilibrium with their cyclic trimer anhydrides, known as boroxines.[8] This equilibrium can complicate stoichiometry and handling. The specific substitution pattern can influence the position of this equilibrium, although comparative data between the ortho and meta fluoro isomers is not extensively documented.

Chapter 2: Performance in Suzuki-Miyaura Cross-Coupling

The ultimate test for these reagents is their performance in synthesis. The structural and electronic differences between the ortho and meta isomers manifest as distinct behaviors within the Suzuki-Miyaura catalytic cycle.

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The properties of the boronic acid are most critical during the transmetalation step, where the organic group is transferred from boron to the palladium center. This step is often rate-determining, and its efficiency is influenced by the Lewis acidity of the boronic acid and the ease of forming the active boronate species.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl boronate R²-B(OH)₃⁻ boronate->transmetalation + Base reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² (Product) reductive_elimination->product

Comparative Reactivity and Yields

Direct, side-by-side kinetic comparisons in the literature are scarce. However, we can infer performance from general principles and related studies.

  • 3-Fluorophenylboronic Acid (meta) : The strong, unhindered inductive effect increases the boron's Lewis acidity, which can facilitate the formation of the boronate anion required for transmetalation. This often leads to robust and predictable reactivity.

  • 2-Fluorophenylboronic Acid (ortho) : The ortho substituent introduces steric hindrance around the reaction center. While the enhanced acidity is beneficial, the steric bulk can slow down the transmetalation step, potentially requiring more forcing conditions (higher temperature, stronger base, or more active catalyst) to achieve comparable reaction rates and yields. However, in some systems, the intramolecular hydrogen bond might pre-organize the molecule in a conformation favorable for reaction.

In a study involving the coupling of various substituted phenylboronic acids with 1-bromo-4-fluorobenzene, it was noted that electron-withdrawing groups on the boronic acid, such as fluorine, generally lead to effective conversions.[10] However, a change from a para- to a meta-halo substituent was observed to sometimes decrease yields, possibly due to an increase in side reactions stemming from the enhanced acidity.[4]

Chapter 3: Experimental Protocols for Characterization and Use

To empower researchers to conduct their own comparative studies, the following validated protocols are provided.

Protocol: Spectrophotometric pKa Determination

This method relies on the change in the UV absorbance spectrum of the phenylboronic acid as it converts to its boronate form with increasing pH.

Materials:

  • 2-Fluorophenylboronic acid and 3-Fluorophenylboronic acid

  • Acetonitrile (ACN)

  • A series of aqueous buffers covering a pH range of ~6 to 10 (e.g., phosphate and borate buffers)[11]

  • UV-Vis spectrophotometer with a 96-well plate reader

Procedure:

  • Stock Solution Preparation: Prepare 2.5 mM stock solutions of each boronic acid in acetonitrile.[11]

  • Buffer Preparation: Prepare a series of buffers with known pH values, ensuring a constant ionic strength (e.g., 0.1 M KCl).[11]

  • Measurement: In a UV-transparent 96-well plate, combine 150 µL of buffer, 40 µL of acetonitrile, and 10 µL of the boronic acid stock solution in each well, covering the desired pH range.

  • Data Acquisition: Record the UV spectrum (e.g., 200-400 nm) for each well.

  • Data Analysis: Plot the difference in absorbance at a chosen wavelength (where the change is maximal) against the pH of the buffer. Fit the resulting sigmoidal curve using a 4-parameter logistic function to determine the inflection point, which corresponds to the pKa.[11]

Protocol: Comparative Kinetic Analysis of Suzuki Coupling by ¹⁹F NMR

¹⁹F NMR is an exceptionally clean and quantitative technique for monitoring the progress of reactions involving fluorinated compounds, as the fluorine nucleus provides a distinct spectroscopic handle with a wide chemical shift range and no background signals.[12]

G step1 1. Reaction Setup Combine Ar-Br, boronic acid, Pd catalyst, base, and solvent in an NMR tube. step2 2. Initial Spectrum (t=0) Acquire a ¹⁹F NMR spectrum immediately after adding the final reagent to start the reaction. step1->step2 step3 3. Time-Course Acquisition Acquire a series of spectra at regular, pre-determined time intervals (e.g., every 10 minutes). step2->step3 step4 4. Data Processing Process all spectra uniformly (phasing, baseline correction). step3->step4 step5 5. Integration & Analysis Integrate signals for the starting boronic acid and the fluorinated biaryl product. step4->step5 step6 6. Plot Kinetics Plot % conversion vs. time to compare reaction rates for ortho and meta isomers. step5->step6

Model Reaction:

  • Aryl Halide: 4-Bromoanisole (1.0 equiv)

  • Boronic Acid: 2-F- or 3-F-Phenylboronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene-d₈ / D₂O (10:1)

Procedure:

  • Sample Preparation: In an NMR tube, combine the aryl halide, boronic acid, base, and catalyst. Add the deuterated solvent mixture.

  • NMR Setup: Place the tube in the NMR spectrometer pre-heated to the desired reaction temperature (e.g., 80 °C). Shim the sample.

  • Acquisition: Acquire a series of 1D ¹⁹F NMR spectra at regular time intervals.[13][14] A sufficient relaxation delay (d1) is crucial for accurate quantification.[13]

  • Analysis: Process the spectra and integrate the signals corresponding to the starting fluorophenylboronic acid and the fluorinated biaryl product. The disappearance of the starting material signal and the appearance of the product signal can be plotted against time to generate a kinetic profile.[12]

Conclusion and Practical Recommendations

The choice between 2-fluorophenylboronic acid and 3-fluorophenylboronic acid is not arbitrary and should be guided by the specific demands of the synthetic target and reaction conditions.

  • Choose 3-Fluorophenylboronic Acid (meta) for General Applications: Its reactivity is primarily driven by a strong inductive effect, making it a reliable and robust coupling partner. It serves as an excellent starting point when a fluorophenyl group is required, and steric hindrance is a concern.

  • Choose 2-Fluorophenylboronic Acid (ortho) for Specific Structural Requirements or When Fine-Tuning is Needed: The proximity of the fluorine atom introduces steric challenges that may require more rigorous optimization (e.g., catalyst, ligand, base). However, its unique electronic properties and potential for intramolecular interactions can be exploited in complex synthetic designs. Be prepared to screen conditions more extensively.

Both isomers are valuable tools in the synthetic chemist's arsenal. By understanding their fundamental differences in acidity, stability, and steric profile, researchers can more effectively troubleshoot reactions, optimize yields, and accelerate the drug development process.

References

Structural validation of Suzuki products using 2D NMR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> A Senior Application Scientist's Guide to Structural Validation of Suzuki Products Using 2D NMR Spectroscopy

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly in the formation of biaryl compounds.[1][2] However, the successful synthesis is only the first step; rigorous and unambiguous structural validation of the product is paramount. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the definitive characterization of Suzuki coupling products.

While traditional one-dimensional (1D) NMR provides essential information, complex molecules with overlapping signals can make interpretation challenging.[3][4] 2D NMR overcomes these limitations by distributing signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei within a molecule.[3][5][6] This allows for a more comprehensive analysis of molecular structure, connectivity, and spatial arrangement.[5]

The Challenge: Beyond Simple Confirmation

Validating a Suzuki product goes beyond simply confirming the presence of a new C-C bond. Key challenges include:

  • Unambiguous Connectivity: Confirming the precise location of the newly formed bond, especially in cases of complex or isomeric starting materials.

  • Regiochemistry: Differentiating between possible regioisomers that may form.

  • Stereochemistry: In cases of atropisomerism, determining the relative orientation of the aryl rings.[7][8]

  • Impurity Identification: Detecting and characterizing common byproducts of the Suzuki reaction, such as homocoupling products, dehalogenated starting materials, and protodeboronation products.[9][10]

The 2D NMR Toolkit: A Comparative Overview

A suite of 2D NMR experiments provides complementary information to construct a complete structural picture. The most crucial for Suzuki product validation are COSY, HSQC, HMBC, and NOESY.

2D NMR Technique Information Provided Application to Suzuki Products Advantages Limitations
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[5][11]Maps out the proton-proton connectivity within each aromatic ring system.Excellent for confirming the substitution pattern on each aryl ring.Does not directly show the connection between the two aryl rings.
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[12][13][14]Unambiguously assigns the chemical shifts of protonated carbons in the molecule.Highly sensitive and provides clear, well-resolved spectra.[14][15]Does not show correlations to quaternary carbons (including the carbons of the newly formed C-C bond).[13]
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to three bonds (and sometimes four).[12][15][16]Crucially, it reveals the correlation between protons on one ring and the carbons of the other ring, directly confirming the C-C bond. Connects different spin systems and confirms the overall carbon skeleton.[16][17]The absence of a correlation does not definitively rule out a long-range coupling.[12]
NOESY (Nuclear Overhauser Effect Spectroscopy)Shows correlations between protons that are close in space, regardless of the number of bonds separating them.[18][19]Can help determine the relative stereochemistry in cases of atropisomerism by identifying through-space interactions between protons on the two aryl rings.Provides information about the 3D structure and conformation.[19][20]The intensity of NOE signals is distance-dependent and can be influenced by molecular motion.

Experimental Workflow: A Step-by-Step Protocol

This protocol outlines the key steps for acquiring a comprehensive 2D NMR dataset for a typical Suzuki product.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Processing & Analysis prep 1. Dissolve 15-25 mg of purified product in ~0.6 mL of deuterated solvent (e.g., CDCl3). filter 2. Filter the solution to remove any particulate matter. prep->filter H1 3. Acquire 1H NMR spectrum to check concentration and chemical shift range. filter->H1 C13 4. Acquire 13C NMR spectrum. H1->C13 cosy 5. Acquire gCOSY spectrum. C13->cosy hsqc 6. Acquire gradient-edited HSQC spectrum. cosy->hsqc hmbc 7. Acquire gHMBC spectrum (optimized for ~8 Hz). hsqc->hmbc noesy 8. (Optional) Acquire NOESY spectrum for stereochemical analysis. hmbc->noesy process 9. Process data with appropriate window functions and Fourier transformation. noesy->process analyze 10. Analyze cross-peaks to build the molecular structure. process->analyze

Figure 1: A generalized workflow for the 2D NMR analysis of Suzuki coupling products.

Data Interpretation: Connecting the Dots

The power of this multi-technique approach lies in the synergistic interpretation of the data.

G NMR_Data 1H NMR 13C NMR COSY HSQC HMBC NOESY Structure_Info Proton Environments & Ratios Carbon Environments H-H Connectivity (within rings) Direct H-C Attachment Long-Range H-C Connectivity (between rings) Through-Space H-H Proximity NMR_Data:f0->Structure_Info:f0 Provides NMR_Data:f1->Structure_Info:f1 Provides NMR_Data:f2->Structure_Info:f2 Provides NMR_Data:f3->Structure_Info:f3 Provides NMR_Data:f4->Structure_Info:f4 Provides NMR_Data:f5->Structure_Info:f5 Provides Final_Structure Unambiguous Structural Validation Structure_Info:f0->Final_Structure Structure_Info:f1->Final_Structure Structure_Info:f2->Final_Structure Structure_Info:f3->Final_Structure Structure_Info:f4->Final_Structure Structure_Info:f5->Final_Structure

Figure 2: The logical relationship between different 2D NMR experiments and the structural information they provide for validation.

A Hypothetical Case Study: Validation of 4-methoxy-4'-methylbiphenyl

Consider the Suzuki coupling of 4-bromoanisole and 4-methylphenylboronic acid.

  • ¹H and ¹³C NMR: Provide the initial chemical shifts and integration, suggesting the presence of both aromatic rings and the methoxy and methyl groups.

  • COSY: Will show two independent spin systems. One for the protons on the methoxy-substituted ring and another for the protons on the methyl-substituted ring. This confirms the substitution pattern within each ring.

  • HSQC: Correlates each aromatic proton to its directly attached carbon.

  • HMBC: This is the key experiment. It will show correlations between the protons on one ring and the carbons of the other. For example, the protons ortho to the new C-C bond on the methoxy-substituted ring will show a correlation to the quaternary carbon of the methyl-substituted ring where the bond was formed. This unequivocally confirms the connectivity between the two rings.

  • NOESY: While not strictly necessary for this achiral molecule, in a sterically hindered analogue, NOESY could reveal through-space interactions between the ortho-protons of the two rings, providing conformational information.

Common Pitfalls and Best Practices

  • Sample Purity: Ensure the sample is of high purity to avoid signals from unreacted starting materials or byproducts complicating the spectra.

  • Concentration: Use an appropriate sample concentration. For most 2D experiments on small molecules, 15-25 mg in 0.6 mL of solvent is a good starting point.[21]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.[22][23]

  • Parameter Optimization: While standard parameters are often sufficient, optimizing parameters like the long-range coupling delay in HMBC can enhance the signal for key correlations.[12]

Conclusion

While 1D NMR is an indispensable tool, a comprehensive 2D NMR analysis provides an unparalleled level of confidence in the structural validation of Suzuki coupling products. By systematically applying COSY, HSQC, and particularly HMBC, researchers can move beyond simple confirmation to achieve unambiguous and definitive characterization. This rigorous approach is essential for ensuring the integrity of research findings and is a critical component of the analytical data package for regulatory submissions in drug development.

References

A Comparative Guide to LC-MS Method Development for Monitoring (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process control. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, frequently utilizes boronic acids as key reagents. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring reactions involving (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid, a common building block in pharmaceutical development.[1][2][3] We will explore the nuances of method development, compare it with alternative analytical techniques, and provide actionable protocols grounded in scientific principles.

The Analytical Challenge of Boronic Acids

Boronic acids, while versatile in synthesis, present unique analytical challenges.[4] Their chemistry is dominated by an empty p-orbital on the boron atom, making them Lewis acids.[5] This property governs their propensity to exist in equilibrium with various species in solution, complicating chromatographic analysis.

Key challenges include:

  • Dehydration and Trimerization: Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines.[6][7] This equilibrium is influenced by solvent, concentration, and temperature, leading to potential chromatographic peak splitting or broadening.

  • Adduct Formation: The Lewis acidic boron can interact with nucleophilic solvents or mobile phase components, forming adducts that can further complicate chromatograms and mass spectra.[6]

  • On-Column Hydrolysis: Boronate esters, often used in conjunction with boronic acids, are susceptible to hydrolysis back to the parent boronic acid on a reversed-phase column under aqueous conditions.[8]

  • Poor Ionization: Some boronic acids exhibit poor ionization efficiency in electrospray ionization (ESI), which can limit sensitivity.[9]

This guide will address these challenges head-on, providing robust LC-MS strategies for the accurate monitoring of reactions involving this compound.

Strategic LC-MS Method Development

A successful LC-MS method for monitoring boronic acid reactions hinges on controlling their solution chemistry to achieve reproducible and accurate quantification of reactants, intermediates, and products.

Chromatographic Considerations: Taming the Boronic Acid

The goal of the chromatographic separation is to resolve the boronic acid from other reaction components while minimizing on-column degradation and peak shape issues.

Experimental Workflow for LC Method Development

LC Method Development Workflow cluster_0 Column & Mobile Phase Screening cluster_1 Sample Preparation & Stability Column Column Selection (C18, Phenyl-Hexyl) MobilePhase Mobile Phase Screening (Ammonium Acetate vs. Formic Acid vs. Ammonia) Column->MobilePhase Initial Testing Gradient Gradient Optimization MobilePhase->Gradient Refinement Diluent Diluent Selection (Aprotic vs. Protic) Gradient->Diluent Stability Analyte Stability Assessment Diluent->Stability end Optimized Method Stability->end start Start start->Column

Caption: A logical workflow for developing a robust LC method for boronic acid analysis.

Column Selection:

A standard C18 column is often a good starting point for the separation of aryl boronic acids.[6] The hydrophobicity of the phenyl ring in this compound allows for good retention on this stationary phase. For challenging separations, a phenyl-hexyl stationary phase can provide alternative selectivity through pi-pi interactions.

Mobile Phase Composition:

The choice of mobile phase additive is critical for controlling the equilibrium of the boronic acid.

  • Ammonium Acetate: A mobile phase containing 10 mM ammonium acetate in water and acetonitrile is a highly effective choice.[6] The acetate can act as a Lewis base, forming a reversible complex with the boronic acid, which helps to suppress the formation of boroxines and improve peak shape.

  • Ammonia: Using a mobile phase with a low concentration of ammonia (e.g., 0.1% in water) can be beneficial, particularly for improving negative mode ionization in the mass spectrometer.[10][11] The basic conditions can also help to deprotonate the boronic acid, leading to a more consistent species for analysis.

  • Formic Acid: While common in reversed-phase chromatography, acidic mobile phases can sometimes exacerbate on-column issues for boronic acids and may not be the optimal first choice.

Sample Diluent:

To prevent degradation before injection, using an aprotic diluent such as acetonitrile for sample preparation is recommended.[8] If aqueous diluents are necessary, samples should be analyzed promptly after preparation.

Mass Spectrometric Detection: Enhancing Sensitivity and Specificity

The mass spectrometer provides the selectivity and sensitivity needed for accurate reaction monitoring.

Ionization Mode:

Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of underivatized boronic acids.[10][12] The boronic acid can readily lose a proton to form a negatively charged ion, [M-H]⁻.

Key Ions to Monitor:

For this compound (MW: 196.97 g/mol ), the following ions should be monitored:

Ionm/zDescription
[M-H]⁻196.0Deprotonated parent molecule
[M+CH₃COO]⁻256.0Acetate adduct (if using ammonium acetate)
[M-H₂O-H]⁻178.0Deprotonated boroxine precursor

Monitoring for the boroxine and adducts can provide diagnostic information about the sample and chromatographic conditions.[6]

Acquisition Mode:

For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offers the highest sensitivity and selectivity.[10][12] A suitable MRM transition for this compound would involve fragmentation of the [M-H]⁻ precursor ion.

Proposed LC-MS Method Protocol

Chromatographic Conditions:

  • Column: C18, 2.7 µm, 150 x 4.6 mm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Negative ESI

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: MRM (transitions to be optimized for the specific instrument)

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques can also be employed for monitoring boronic acid reactions. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, structural information, or high throughput.

TechniquePrincipleAdvantagesDisadvantages
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and selectivity, quantitative, applicable to a wide range of compounds.[13]Can be complex to develop methods, potential for matrix effects.
GC-MS Gas chromatographic separation followed by mass-based detection.High resolution, provides structural information through fragmentation patterns.Requires derivatization for polar and non-volatile boronic acids, potential for thermal degradation.[4][9]
TLC-MS Thin-layer chromatographic separation with direct elution into a mass spectrometer.Rapid, simple, good for qualitative reaction monitoring.[14]Not quantitative, lower resolution than LC or GC.
HPLC-UV Chromatographic separation with UV detection.Widely available, robust, quantitative.Requires a chromophore, may lack selectivity in complex mixtures.[9]
Post-Column Derivatization with Fluorescence HPLC separation followed by reaction with a fluorescent agent (e.g., alizarin) and fluorescence detection.Highly selective for boronic acids, sensitive.[15]Requires additional hardware, method development for the post-column reaction is needed.
NMR Spectroscopy Provides detailed structural information in solution.Non-destructive, excellent for structural elucidation and mechanistic studies.[13]Lower sensitivity than MS, can be complex for quantitative analysis in reaction mixtures.

Decision Logic for Analytical Technique Selection

Analytical Technique Selection start Start: Reaction Monitoring Need quant Quantitative Analysis? start->quant struct Detailed Structural Info? quant->struct Yes high_throughput High Throughput Screening? quant->high_throughput No gc_ms GC-MS (with derivatization) quant->gc_ms Consider if volatile & stable lc_ms LC-MS struct->lc_ms No nmr NMR struct->nmr Yes tlc_ms TLC-MS high_throughput->tlc_ms Yes hplc_uv HPLC-UV high_throughput->hplc_uv No

Caption: A decision tree to guide the selection of the most appropriate analytical technique.

Conclusion and Recommendations

For the routine and quantitative monitoring of reactions involving this compound, a well-developed LC-MS method is the superior choice . Its high sensitivity, selectivity, and applicability to the direct analysis of underivatized boronic acids make it ideal for the complex matrices often encountered in drug development.[10][13] By carefully selecting the chromatographic conditions, particularly the mobile phase, and optimizing the mass spectrometric parameters in negative ion mode, a robust and reliable method can be established.

While other techniques have their merits, they often require compromises in terms of sensitivity, quantitation, or sample preparation complexity. For in-depth mechanistic studies, NMR spectroscopy remains an invaluable, complementary tool. Ultimately, the choice of analytical technique should be guided by the specific goals of the study, but for achieving high-quality, quantitative data for reaction monitoring of this important class of compounds, LC-MS provides a powerful and versatile solution.

References

A Head-to-Head Battle of Boron Reagents: A Performance Comparison of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid and its Trifluoroborate Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical industry, the choice of reagents can dictate the efficiency, reproducibility, and ultimate success of a synthetic campaign. Among the most powerful tools for constructing the carbon-carbon bonds that form the backbone of many drug candidates is the Suzuki-Miyaura cross-coupling reaction.[1] Central to this reaction are organoboron reagents, with boronic acids and their trifluoroborate salts being two of the most prominent classes. This guide provides an in-depth, data-supported comparison of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid and its corresponding potassium trifluoroborate salt, offering insights into their respective performance characteristics to aid in the strategic selection of the optimal reagent for your research needs.

The Contenders: A Structural Overview

This compound is a versatile building block in medicinal chemistry, valued for its role in synthesizing complex molecules.[2][3] The presence of the fluorine atom can enhance metabolic stability and bioavailability, while the methylcarbamoyl group provides a hydrogen bonding motif that can be crucial for target engagement.[1][2] Its trifluoroborate salt counterpart is formed by the reaction of the boronic acid with potassium hydrogen fluoride (KHF₂), resulting in a tetracoordinate boron center.[4][5] This seemingly subtle structural modification has profound implications for the reagent's stability and handling.

Key Performance Metrics: A Comparative Analysis

The decision to employ a boronic acid or its trifluoroborate salt hinges on a trade-off between reactivity and stability. While boronic acids are the directly active species in the Suzuki-Miyaura catalytic cycle, their trifluoroborate salts serve as a more robust and stable precursor.[6]

Stability and Handling: A Clear Winner

One of the most significant advantages of potassium organotrifluoroborates is their enhanced stability.[6] They are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for prolonged storage without significant degradation.[4][6] In contrast, boronic acids are susceptible to several decomposition pathways, including:

  • Protodeboronation: The cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding arene and boric acid. This is a common side reaction, especially under the basic conditions of the Suzuki-Miyaura coupling.

  • Oxidation: The carbon-boron bond can be susceptible to oxidation, particularly in the presence of air.

  • Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimers called boroxines. While this is often a reversible process, it can complicate stoichiometry and affect reactivity.

The tetracoordinate nature of the boron atom in the trifluoroborate salt effectively "protects" it from these degradation pathways, making it a more reliable and easier-to-handle reagent.[7]

Reactivity in Suzuki-Miyaura Cross-Coupling

While boronic acids are the active nucleophilic partner in the transmetalation step of the Suzuki-Miyaura reaction, potassium trifluoroborates require an initial hydrolysis step to generate the corresponding boronic acid in situ.[8][9][10] This "slow-release" mechanism can be advantageous, as maintaining a low concentration of the reactive boronic acid throughout the reaction can minimize side reactions like homocoupling.[11][12]

The efficiency of the trifluoroborate salt in a cross-coupling reaction is therefore dependent on the rate of its hydrolysis, which can be influenced by factors such as the reaction solvent, base, and temperature.[8][10] In many cases, this controlled release of the boronic acid leads to cleaner reactions and higher, more reproducible yields compared to using the boronic acid directly, especially for sensitive or unstable substrates.[13]

Quantitative Performance Comparison

While direct, side-by-side comparative yield data for this compound and its trifluoroborate salt under identical conditions is not extensively published, we can extrapolate a representative comparison based on closely related systems and general principles. The following table illustrates the expected performance differences in a typical Suzuki-Miyaura cross-coupling reaction with an aryl bromide.

Performance MetricThis compoundPotassium (3-Fluoro-4-(methylcarbamoyl)phenyl)trifluoroborateRationale
Purity & Stoichiometry Can be variable due to boroxine formation.High purity, crystalline solid with defined stoichiometry.The stable, crystalline nature of the trifluoroborate salt allows for more accurate measurement and consistent reagent quality.[6]
Shelf-Life & Stability Prone to degradation (protodeboronation, oxidation).Excellent long-term stability to air and moisture.The tetracoordinate boron in the trifluoroborate is less susceptible to decomposition pathways.[4][6]
Handling Requires careful handling to minimize exposure to air and moisture.Easy to handle, free-flowing solid.The enhanced stability of the trifluoroborate simplifies weighing and addition to the reaction.[4]
Typical Reaction Yield Good to excellent, but can be variable.Often higher and more reproducible yields.The "slow-release" of the boronic acid from the trifluoroborate can minimize side reactions, leading to cleaner product formation.[11][12][13]
Reaction Conditions Standard Suzuki-Miyaura conditions.Requires aqueous base for in-situ hydrolysis to the active boronic acid.The hydrolysis step is essential for the trifluoroborate to participate in the catalytic cycle.[8][9][10]

Experimental Protocols

To provide a practical context for this comparison, the following are representative, detailed protocols for a Suzuki-Miyaura cross-coupling reaction using both the boronic acid and its trifluoroborate salt.

Experimental Workflow Visualization

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Aryl Bromide, Boron Reagent, and Base B Add Solvent and Degas A->B C Add Catalyst and Ligand B->C D Heat Reaction Mixture (e.g., 80-100 °C) C->D E Cool to Room Temperature D->E F Aqueous Workup E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I

References

A Senior Application Scientist's Guide to In-Vitro Assays for Determining Biological Activity of Synthesized Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a newly synthesized molecule to a potential therapeutic lead is paved with rigorous testing and validation. The initial, yet most critical, phase of this journey lies in the in-vitro characterization of a compound's biological activity. These assays are the crucible where countless derivatives are tested, and only the most promising candidates are forged for further investigation. This guide provides an in-depth comparison of key in-vitro assay methodologies, moving beyond mere protocols to elucidate the strategic reasoning behind choosing one assay over another. We will explore the foundational principles, provide actionable experimental workflows, and present comparative data to empower you, the researcher, to design a robust screening cascade for your novel chemical entities.

Section 1: The Foundational Screen - Assessing Cellular Viability and Cytotoxicity

Before interrogating a specific molecular target, it is often prudent to understand a compound's general effect on cell health. Cell viability assays serve as a broad-spectrum filter, identifying derivatives that are cytotoxic (kill cells) or cytostatic (inhibit proliferation). The most common methods rely on measuring the metabolic activity of a cell population, with the underlying assumption that viable cells maintain a stable basal metabolic rate.

The Principle of Tetrazolium Salt Reduction Assays

A cornerstone of viability testing is the family of colorimetric assays based on the reduction of tetrazolium salts.[1] The most well-known of these is the MTT assay.[1] The core principle is the enzymatic conversion of a water-soluble yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[1] Therefore, the amount of purple formazan produced is directly proportional to the number of viable cells.[2][3]

This causality is key: we are not directly counting living cells but are using a validated proxy—mitochondrial metabolic function—to quantify viability. This is an efficient and high-throughput compatible method, but it's crucial to recognize this distinction, as compounds that affect mitochondrial function without killing the cell can interfere with the assay.[1][4]

Experimental Protocol: MTT Assay

This protocol is a self-validating system when appropriate controls are included.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control (100% viability) and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[1][3] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the insoluble formazan.[2][3]

  • Absorbance Measurement: Gently mix the plate to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.

MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement seed 1. Seed Cells (96-well plate) treat 2. Add Synthesized Derivatives seed->treat incubate 3. Incubate (24-72h) treat->incubate add_mtt 4. Add MTT Reagent (Incubate 2-4h) incubate->add_mtt solubilize 5. Solubilize Formazan (e.g., DMSO) add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Comparison of Tetrazolium-Based Viability Assays

While MTT is the classic standard, newer generations of tetrazolium dyes have been developed to address some of its limitations, primarily the need for a separate solubilization step.

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial reductases convert yellow MTT to insoluble purple formazan.[1]Cost-effective, robust, extensive historical data.[4]Requires a separate formazan solubilization step; end-point only (destructive).[4]
MTS Mitochondrial reductases convert MTS to a soluble formazan product in the presence of an electron acceptor.[3]Homogeneous assay (no solubilization step), faster protocol.Higher cost, potential for interference from electron acceptor.
XTT Similar to MTS, forms a water-soluble formazan product.[3]Homogeneous, generally more sensitive than MTT for some cell lines.Higher cost, can be less stable than other reagents.
WST-1 Stable tetrazolium salt cleaved to a soluble formazan by a complex cellular mechanism.High sensitivity, broad linear range, homogeneous.Higher cost, can be sensitive to fluctuations in culture medium pH.

Section 2: Target-Based Screening - Enzyme Inhibition Assays

For many drug discovery programs, synthesized derivatives are designed to interact with a specific enzyme implicated in a disease pathway.[5] Enzyme inhibition assays are fundamental for quantifying this interaction and are the workhorse of high-throughput screening (HTS) campaigns.[6]

The Principle of Enzyme Inhibition

Enzyme assays measure the rate at which an enzyme converts its substrate into a product.[6] An inhibitor is a molecule that binds to the enzyme and reduces this rate.[7] Understanding the mechanism of inhibition is crucial for lead optimization. The primary types of reversible inhibition are:

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate.[8]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.[8]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[8]

The goal of the primary screen is to identify "hits"—any compound that shows inhibitory activity. Subsequent mechanism of action (MOA) studies then elucidate the specific type of inhibition.[8]

Experimental Protocol: General Colorimetric Enzyme Inhibition Assay

This protocol describes a typical setup for screening derivatives against a purified enzyme that produces a colored product.

  • Reagent Preparation: Prepare assay buffer, a stock solution of the purified target enzyme, and a stock solution of the enzyme's substrate.

  • Compound Plating: In a 96- or 384-well plate, add a small volume (e.g., 1 µL) of the synthesized derivatives (dissolved in DMSO) at various concentrations.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing enzyme, buffer, and vehicle (DMSO) but no inhibitor. This represents the maximum enzyme activity.

    • Positive Control (100% Inhibition): Wells containing buffer, substrate, and a known potent inhibitor of the enzyme.

    • Background Control: Wells containing buffer and substrate, but no enzyme.

  • Enzyme Addition & Pre-incubation: Add the enzyme (diluted in assay buffer) to all wells except the background control. Allow the plate to pre-incubate for 15-30 minutes at room temperature. This step is critical to allow the inhibitors to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes) during which the product is formed. The reaction should be stopped within the linear range of product formation.

  • Readout: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each derivative concentration relative to the controls. Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Enzyme Inhibition HTS Workflow

HTS_Workflow cluster_screening Primary HTS cluster_validation Hit Validation cluster_moa Lead Optimization primary 1. Screen Compound Library (Single Concentration) hits 2. Identify 'Hits' (>50% Inhibition) primary->hits dose_response 3. Dose-Response Curve (Determine IC50) hits->dose_response counter 4. Counter & Orthogonal Assays (Rule out false positives) dose_response->counter moa 5. Mechanism of Action Studies (e.g., Kinetics) counter->moa sar 6. Structure-Activity Relationship (SAR) moa->sar

Caption: A typical workflow for an enzyme inhibition drug discovery campaign.

Section 3: Target-Based Screening - Ligand-Receptor Binding Assays

Many drugs exert their effects by binding to cellular receptors, such as G-protein coupled receptors (GPCRs) or nuclear hormone receptors.[5] Ligand-binding assays are designed to measure the ability of a synthesized derivative to interact with a specific receptor.[9] These assays are fundamental for determining a compound's binding affinity (how tightly it binds) and specificity.[9]

The Principle of Competitive Binding

Since it is impractical to label every newly synthesized derivative, most binding assays operate on a competitive principle.[5] In this format, the synthesized compound (unlabeled) competes with a known, labeled ligand (the "tracer" or "probe") for binding to the receptor. If the synthesized derivative has a high affinity for the receptor, it will displace the labeled ligand, resulting in a decrease in the measured signal. This approach allows for the rapid screening of large compound libraries.[10][11]

Methodology 1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a versatile plate-based technique that can be adapted for competitive binding analysis.[9][12]

  • Principle: The target receptor is immobilized onto the surface of a microplate well. A known ligand for the receptor, which has been conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP), is used as the probe. When the synthesized derivative is added, it competes with the enzyme-linked ligand for binding to the immobilized receptor. After washing away unbound reagents, a substrate is added that is converted by HRP into a detectable signal (e.g., colorimetric or chemiluminescent). A high concentration of a potent derivative will result in less enzyme-linked ligand binding and thus a weaker signal.[13]

  • Receptor Coating: Coat the wells of a 96-well microplate with the purified target receptor diluted in a coating buffer (e.g., carbonate-bicarbonate buffer). Incubate overnight at 4°C.[12]

  • Blocking: Wash the plate to remove unbound receptor. Add a blocking buffer (e.g., PBS with 1% BSA) to each well to saturate any remaining non-specific binding sites on the plastic surface. Incubate for 1-2 hours at room temperature.

  • Competition: Wash the plate. Add the synthesized derivatives at various concentrations to the wells, immediately followed by a fixed concentration of the enzyme-conjugated ligand. Incubate for 1-2 hours at room temperature to allow competition to reach equilibrium.

  • Washing: Wash the plate thoroughly (e.g., 3-5 times with PBS-Tween) to remove all unbound ligands.

  • Signal Development: Add the enzyme substrate (e.g., TMB for HRP) to each well. Incubate for a set time until sufficient color develops. Stop the reaction with a stop solution (e.g., H₂SO₄).

  • Readout: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal is inversely proportional to the binding affinity of the synthesized derivative.

Methodology 2: Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous assay (no wash steps required) that is particularly well-suited for screening small molecule derivatives.[14][15]

  • Principle: The assay relies on the measurement of fluorescence polarization. A small, fluorescently-labeled ligand (tracer), when unbound in solution, tumbles rapidly, and when excited with plane-polarized light, it emits depolarized light. However, when this tracer binds to a large receptor protein, its tumbling is significantly slowed. As a result, it emits light that remains highly polarized.[14][16] In a competitive FPIA, the synthesized derivative competes with the fluorescent tracer for binding to the receptor. A potent derivative will displace the tracer, causing it to tumble freely again, leading to a decrease in the measured fluorescence polarization.[17]

  • Reagent Preparation: Prepare assay buffer, a solution of the target receptor, and a solution of the fluorescently-labeled ligand (tracer).

  • Assay Plating: In a low-volume black microplate (to minimize background fluorescence), add the synthesized derivatives at various concentrations.

  • Reagent Addition: Add a pre-mixed solution containing the target receptor and the fluorescent tracer to all wells. The concentrations of receptor and tracer must be optimized to give a stable, high polarization window.

  • Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (typically 30 minutes to 2 hours), protected from light.

  • Readout: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters and polarizers. The decrease in polarization (mP) value is proportional to the binding affinity of the synthesized derivative.

FPIA_Principle cluster_low_pol Low Polarization cluster_high_pol High Polarization cluster_competition Competition by Derivative free_tracer Fluorescent Tracer (Small, Tumbles Rapidly) depolarized_light1 free_tracer->depolarized_light1 polarized_light1 polarized_light1->free_tracer bound_complex Tracer + Receptor Complex (Large, Tumbles Slowly) polarized_light_out bound_complex->polarized_light_out polarized_light2 polarized_light2->bound_complex competition Receptor + Derivative + Free Fluorescent Tracer result -> Low Polarization Signal

Caption: Principle of Fluorescence Polarization Immunoassay (FPIA).

Comparison of Common Binding Assay Formats
Assay FormatPrincipleThroughputKey AdvantagesKey Disadvantages
Radioligand Assay Competition with a radiolabeled ligand.[18]Medium-HighHigh sensitivity, "gold standard" for affinity determination.Requires radioactive materials and specialized handling/disposal; separation steps needed.[18]
Competitive ELISA Competition with an enzyme-linked ligand for an immobilized receptor.[9][13]HighNon-radioactive, highly sensitive, established technology.Heterogeneous (requires multiple wash steps), potential for steric hindrance from enzyme label.
FPIA Competition with a fluorescent ligand; measures changes in rotational speed.[14][16]Very HighHomogeneous (mix-and-read), rapid, fewer steps.[14][17]Lower sensitivity than radioligand assays, requires specialized reader, only suitable for small molecule screening.[16][19]

Section 4: Summary and Strategic Recommendations

The selection of an appropriate in-vitro assay is a strategic decision that directly impacts the efficiency and success of a drug discovery campaign. There is no single "best" assay; rather, the optimal choice depends on the research question, the nature of the target, and the stage of the project.

Overall Assay Comparison
ParameterCell Viability (MTT)Enzyme InhibitionBinding Assay (FPIA)Binding Assay (ELISA)
Primary Question Is the compound cytotoxic or cytostatic?Does the compound inhibit the target enzyme?Does the compound bind to the target receptor?Does the compound bind to the target receptor?
Assay Type Cell-based, colorimetricBiochemical, various readoutsBiochemical, fluorescence polarizationBiochemical, various readouts
Throughput HighVery HighVery HighHigh
Complexity Low-MediumLowLowMedium
Key Output % Viability, IC₅₀/GI₅₀% Inhibition, IC₅₀mP value, IC₅₀/KᵢAbsorbance, IC₅₀/Kᵢ
Best Use Case Initial toxicity profiling, oncology screeningPrimary HTS for enzyme targets, MOA studiesPrimary HTS for soluble receptors, PPIsScreening for receptor binders, antibody development
Designing a Screening Cascade

A logical and efficient approach involves a tiered system, or a "screening cascade," where compounds are progressively filtered through assays of increasing complexity and biological relevance.

  • Primary Screen: Begin with a high-throughput, cost-effective assay to screen a large library of synthesized derivatives. For a specific enzyme or receptor target, an enzyme inhibition or FPIA binding assay at a single high concentration (e.g., 10 µM) is ideal to identify initial "hits."[20]

  • Hit Confirmation and Dose-Response: Re-test the initial hits in the same assay to confirm activity. Perform a dose-response analysis by testing the confirmed hits across a range of concentrations to determine their potency (IC₅₀).

  • Orthogonal and Counter-Screens: This step is crucial for trustworthiness. Use an orthogonal assay—one that measures the same endpoint but with a different technology—to ensure the observed activity is not an artifact of the primary assay format. For example, if a hit was found in a fluorescence-based enzyme assay, confirm it with a luminescence-based one. Counter-screens are used to eliminate compounds that interfere with the assay technology itself.

  • Secondary Assays (Cell-Based): Move the most promising compounds into more physiologically relevant cell-based assays. This could involve testing an enzyme inhibitor's ability to modulate a downstream signaling pathway in a cell line or assessing a receptor binder's functional effect (agonist or antagonist activity). Cell viability assays (like MTT) are often run in parallel at this stage to determine the therapeutic window (the concentration range where the compound is effective against its target without causing general cytotoxicity).

  • Mechanism of Action (MOA) Studies: For the final lead candidates, perform detailed in-vitro studies, such as enzyme kinetics or receptor binding kinetics (e.g., using Surface Plasmon Resonance), to fully characterize the molecular interaction.[8]

By employing a strategically designed cascade of these in-vitro assays, researchers can efficiently triage vast numbers of synthesized compounds, identify those with genuine biological activity, and build a robust data package to justify their advancement into more complex pre-clinical models.

References

A Comparative Guide to XPhos and SPhos Ligands for the Suzuki-Miyaura Coupling of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds. The choice of phosphine ligand is paramount to the success of these transformations, profoundly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth technical comparison of two highly effective and widely used Buchwald ligands, XPhos and SPhos, for the coupling of a challenging, electronically-defined substrate: (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid.

The strategic selection between XPhos and SPhos can be the determining factor in overcoming the hurdles presented by sterically hindered and electronically demanding substrates. This guide will delve into the structural nuances of these ligands, their impact on the catalytic cycle, and present a hypothetical, yet realistic, experimental comparison to inform your ligand selection process.

The Critical Role of Ligand Architecture: XPhos vs. SPhos

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are both bulky, electron-rich monophosphine ligands that have demonstrated broad utility in palladium-catalyzed cross-coupling reactions.[1] Their efficacy stems from their ability to promote the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

XPhos is characterized by its substantial steric bulk, arising from the triisopropylphenyl group on one of the biphenyl rings and the dicyclohexylphosphino moiety.[2][3] This steric hindrance is instrumental in promoting the formation of the active, monoligated palladium(0) species, which is crucial for efficient catalysis, particularly with challenging substrates like aryl chlorides.[2] The electron-rich nature of the phosphine enhances the rate of oxidative addition, the initial step in the catalytic cycle.[2]

SPhos , on the other hand, features two methoxy groups on one of the biphenyl rings.[4] While still sterically demanding, the electronic effect of the methoxy groups distinguishes it from XPhos. These electron-donating groups increase the electron density on the palladium center, which can influence the rates of both oxidative addition and reductive elimination.[4] SPhos has proven to be a highly versatile ligand, often providing excellent results with a wide range of substrates, including heteroaryl halides.[1]

Ligand_Structures cluster_xphos XPhos cluster_sphos SPhos xphos_img sphos_img

Figure 1: Chemical Structures of XPhos and SPhos Ligands.

The Suzuki-Miyaura Catalytic Cycle: A Ligand's Influence

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The phosphine ligand plays a critical role in each step:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-halogen bond of the aryl halide. The electron-rich nature of both XPhos and SPhos facilitates this step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst. The steric bulk of the ligands promotes this final, product-forming step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X(L) oxidative_addition->pd_complex1 transmetalation Transmetalation (R-B(OH)2 + Base) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-R(L) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-R

Figure 2: The Suzuki-Miyaura Catalytic Cycle.

Experimental Comparison: Coupling of this compound with 4-Chloroacetophenone

To provide a practical comparison, we present a hypothetical experimental protocol for the Suzuki-Miyaura coupling of this compound with 4-chloroacetophenone, a common and moderately challenging aryl chloride. This setup is designed to highlight potential differences in the performance of XPhos and SPhos.

Materials and Methods

General Procedure:

A 25 mL Schlenk flask equipped with a magnetic stir bar was charged with this compound (1.2 mmol), 4-chloroacetophenone (1.0 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the specified palladium precatalyst and ligand. The flask was evacuated and backfilled with argon three times. Anhydrous solvent (5 mL) was then added via syringe. The reaction mixture was stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Hypothetical Performance Data

The following table summarizes the expected performance of XPhos and SPhos in the model reaction.

LigandPalladium PrecatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
XPhos Pd₂(dba)₃Toluene100492>98
SPhos Pd₂(dba)₃1,4-Dioxane100688>98

Note: This data is hypothetical and intended for illustrative purposes. Actual results may vary depending on specific experimental conditions.

Discussion of Expected Outcomes

Based on the known properties of the ligands, we can anticipate certain performance characteristics:

  • XPhos: Given its significant steric bulk, XPhos is expected to excel in the coupling of the relatively unreactive 4-chloroacetophenone. The bulky nature of the ligand should facilitate the reductive elimination step, leading to a faster reaction time and a high yield of the desired biaryl product.

  • SPhos: SPhos is also anticipated to be an effective ligand for this transformation. The electron-donating methoxy groups can enhance the overall reactivity of the palladium catalyst. While the reaction may proceed at a slightly slower rate compared to XPhos, a high yield of the pure product is still expected.

The choice between XPhos and SPhos may ultimately depend on factors such as cost, availability, and the specific electronic and steric demands of other substrates in a broader synthetic campaign.

Conclusion: Making an Informed Ligand Choice

Both XPhos and SPhos are powerful ligands for facilitating challenging Suzuki-Miyaura cross-coupling reactions. For the coupling of this compound with an aryl chloride like 4-chloroacetophenone, XPhos may offer a slight advantage in terms of reaction speed due to its pronounced steric bulk. However, SPhos remains a highly reliable and versatile alternative that can deliver excellent results.

Ultimately, the optimal ligand choice is best determined through empirical screening for a specific substrate combination. This guide provides a foundational understanding of the structural and electronic factors that should inform this decision-making process, empowering researchers to design more efficient and successful synthetic strategies.

References

Reactivity Comparison Guide: Aryl Chlorides vs. Bromides in Suzuki-Miyaura Coupling with (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] In the landscape of pharmaceutical development, this palladium-catalyzed reaction is indispensable for constructing the biaryl and heteroaryl scaffolds that are prevalent in many active pharmaceutical ingredients (APIs). The choice of coupling partners is critical, and among the most common electrophiles are aryl halides.

This guide provides an objective, data-driven comparison of the reactivity of two such halides—aryl chlorides and aryl bromides—when coupled with (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid. This particular boronic acid serves as a pharmaceutically relevant nucleophile, incorporating both fluorine and an amide moiety, features often used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] We will delve into the mechanistic underpinnings of their reactivity differences, present practical experimental protocols, and offer field-proven insights to guide your synthetic strategy.

Mechanistic Underpinnings: The Catalytic Cycle

To understand the reactivity disparity between aryl chlorides and bromides, one must first grasp the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex, which typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide (C-X) bond of the aryl halide, forming a new Pd(II) species. This step is almost universally regarded as the rate-determining step of the entire cycle.[3]

  • Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_product Output Pd0 Pd(0)L₂ PdII_intermediate Ar-Pd(II)L₂-X Pd0->PdII_intermediate Oxidative Addition (Ar-X) PdII_transmetal Ar-Pd(II)L₂-Ar' PdII_intermediate->PdII_transmetal Transmetalation (Ar'-B(OH)₂ + Base) PdII_transmetal->Pd0 Reductive Elimination (Ar-Ar') Product Biaryl Product (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicAcid Boronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Core Reactivity Difference: C-Cl vs. C-Br Bonds

The fundamental reason aryl bromides are more reactive than aryl chlorides lies in the bond dissociation energy (BDE) of their respective carbon-halogen bonds.

  • C-Br Bond: Weaker, with a BDE of approximately 336 kJ/mol for bromobenzene.

  • C-Cl Bond: Stronger, with a BDE of approximately 401 kJ/mol for chlorobenzene.

This significant difference in bond strength directly impacts the energy barrier of the rate-determining oxidative addition step. Cleaving the stronger C-Cl bond requires more energy, resulting in a slower reaction. The established reactivity trend for aryl halides is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[3][5]

Despite this inherent inertness, aryl chlorides are highly attractive substrates, particularly in industrial settings. They are often significantly less expensive and more widely available than their bromide and iodide counterparts, making them economically compelling for large-scale synthesis.[6][7]

Catalytic Solutions for an Inert Bond

The challenge of activating the robust C-Cl bond has driven extensive innovation in catalyst design. While traditional palladium catalysts like Pd(PPh₃)₄ are often sufficient for aryl bromides, they typically fail with aryl chlorides.[5] The breakthrough came with the development of specialized ligands that enhance the catalytic activity of the palladium center.

Causality Behind Ligand Choice: The key is to make the Pd(0) center more electron-rich and sterically accessible. A more electron-rich palladium is a better nucleophile, facilitating its "attack" on the C-Cl bond during oxidative addition.

  • Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and biarylphosphines (e.g., SPhos, XPhos) are highly effective. Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their electron-donating nature enhances its reactivity.[8]

  • N-Heterocyclic Carbenes (NHCs): These are extremely strong σ-donating ligands that form very stable bonds with palladium.[9] This stability and strong electron donation make NHC-Pd complexes, such as those derived from IMes or IPr, exceptionally potent for activating even the most unreactive aryl chlorides.[6]

Experimental Comparison: A Practical Workflow

To provide a tangible comparison, we outline a representative experimental protocol to couple a model aryl chloride and aryl bromide with this compound.

Model Substrates:

  • Aryl Bromide: 2-Bromo-6-methoxypyridine

  • Aryl Chloride: 2-Chloro-6-methoxypyridine

Catalyst System: A modern, highly active system is chosen to ensure a fair comparison and provide a robust starting point for optimization.

  • Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: K₃PO₄ (Potassium Phosphate)

Experimental_Workflow Comparative Reaction Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis Setup To an oven-dried vial: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) - Pd₂(dba)₃ (1.5 mol%) - XPhos (3.3 mol%) Purge Seal vial, evacuate, and backfill with Argon (x3) Setup->Purge AddSolvent Add degassed solvent (e.g., Dioxane/Water) Purge->AddSolvent Heat Heat reaction at 100 °C with vigorous stirring AddSolvent->Heat Monitor Monitor progress by TLC/LC-MS (Take aliquots at t=1h, 4h, 12h) Heat->Monitor Quench Cool to RT, quench with water Monitor->Quench Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Purify Dry organic layer, concentrate, and purify via column chromatography Extract->Purify Analyze Characterize product and determine isolated yield Purify->Analyze

Caption: A generalized workflow for the comparative Suzuki-Miyaura coupling experiment.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-6-methoxypyridine (1.0 mmol) OR 2-Chloro-6-methoxypyridine (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.033 mmol, 3.3 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Standard glassware, stir plates, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a 20 mL oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (bromide or chloride, 1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.033 mmol).

  • Inerting: Seal the vial with a Teflon-lined cap. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. This step is critical as Pd(0) species are oxygen-sensitive.

  • Solvent Addition: Using a gas-tight syringe, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL). The use of a small amount of water often accelerates the reaction.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, and 12 hours) and analyzing them by LC-MS or TLC.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product (¹H NMR, ¹³C NMR, HRMS) and determine the isolated yield.

Anticipated Results and Data Summary

The experimental protocol described above would be expected to yield a clear difference in reaction kinetics and overall efficiency between the two aryl halides.

Aryl Halide SubstrateTime to >95% Conversion (h)Typical Isolated YieldKey Observations
2-Bromo-6-methoxypyridine1 - 4 hours> 85%Rapid conversion with a clean reaction profile. Standard conditions are highly effective.
2-Chloro-6-methoxypyridine> 12 hours (or incomplete)40 - 70%Significantly slower reaction. May require higher catalyst loading, stronger base, or higher temperatures for complete conversion. Potential for catalyst decomposition over extended reaction times.

Discussion and Field Insights

The expected results clearly illustrate the superior reactivity of the aryl bromide. For laboratory-scale synthesis or when developing an initial synthetic route, using an aryl bromide is often the most pragmatic choice. It provides a higher probability of success with standard, well-established conditions, saving valuable time and resources.

However, for process development and large-scale manufacturing, the cost savings associated with an aryl chloride often justify the significant investment in reaction optimization.[10] This optimization may involve:

  • Screening: Extensive screening of various palladium sources, ligands, bases, and solvent systems is often necessary to find a high-yielding and robust process for an aryl chloride.[11]

  • Higher Temperatures/Pressures: Microwave-assisted synthesis or sealed-vessel reactions at temperatures above the solvent's boiling point can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.[12]

  • Catalyst Loading: While the goal is always to minimize catalyst loading, aryl chlorides may necessitate higher loadings (e.g., >1 mol%) compared to bromides to achieve reasonable reaction times.

It is also important to note that while oxidative addition is the primary differentiator, other factors can play a role. Some studies suggest that the nature of the halide can influence the stability and reactivity of downstream Pd(II) intermediates in the catalytic cycle, adding another layer of complexity.[7][13]

Conclusion

In the Suzuki-Miyaura coupling with this compound, aryl bromides are demonstrably more reactive than aryl chlorides . This difference is rooted in the greater strength of the C-Cl bond, which presents a higher kinetic barrier for the rate-determining oxidative addition step.

  • For discovery chemistry and rapid analog synthesis , aryl bromides are the preferred electrophile due to their reliability and compatibility with milder, more conventional reaction conditions.

  • For process chemistry and large-scale production , the economic advantage of aryl chlorides makes them a compelling target, though their use necessitates a dedicated optimization effort utilizing advanced catalyst systems designed specifically for C-Cl bond activation.

The continuous evolution of catalyst technology is steadily closing the reactivity gap, making the "challenging" aryl chlorides an increasingly viable and strategic choice in modern drug development.

References

A Comparative Spectroscopic Guide to Novel Biaryl Carboxamides Derived from (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the full spectroscopic characterization of novel compounds synthesized from the versatile building block, (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid. This starting material is of significant interest in medicinal chemistry and drug development due to its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry.[1][2][3][4] The presence of a fluorine atom and a methylcarbamoyl group offers unique electronic properties and hydrogen bonding capabilities, making its derivatives prime candidates for exploring structure-activity relationships.[5]

Herein, we present a comparative analysis of the starting boronic acid against two novel, representative biaryl compounds synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This guide is structured to not only present the spectroscopic data but to explain the causal relationships between molecular structure and spectral output, providing a robust framework for researchers characterizing similar molecular entities.

The compounds under comparison are:

  • N1 (Baseline): this compound

  • N2 (Electron-Donating Group): N-methyl-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide

  • N3 (Electron-Withdrawing Group): N-methyl-3-fluoro-4'-cyano-[1,1'-biphenyl]-4-carboxamide

Comparative Spectroscopic Analysis

The unequivocal confirmation of chemical structures relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system. The following sections compare the data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy for our three compounds of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the spectra of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei, we can map the connectivity and chemical environment of atoms within each molecule.

The ¹H NMR spectra provide detailed information about the proton environments. The key differentiating features appear in the aromatic region (7.0-8.5 ppm). In the biphenyl products N2 and N3 , the extension of the aromatic system and the electronic nature of the substituent on the second ring cause predictable shifts compared to the baseline N1 .

  • Baseline (N1): The spectrum shows distinct signals for the three protons on the substituted phenyl ring, the amide N-H proton (often a broad quartet due to coupling with the methyl group), and the methyl group singlet. The protons adjacent to the fluorine and boronic acid groups will exhibit characteristic splitting patterns.

  • Compound N2: The introduction of the electron-donating methoxy group (-OCH₃) on the second ring generally increases electron density, causing an upfield (lower ppm) shift of the protons on that ring compared to those in N3 . A sharp singlet around 3.8-3.9 ppm confirms the presence of the methoxy group.

  • Compound N3: The strongly electron-withdrawing cyano group (-CN) deshields the protons on its attached phenyl ring, shifting them downfield (higher ppm) relative to N2 . The overall complexity of the aromatic region increases due to the presence of two distinct, coupled spin systems.

¹³C NMR complements the proton data by mapping the carbon skeleton. The most telling signal for the success of the Suzuki coupling is the disappearance of the carbon atom directly bonded to boron (C-B) in N1 (typically around 130-140 ppm, but can be broad or unobserved) and the appearance of new aromatic signals corresponding to the biphenyl structure.

Given that approximately 20-30% of all pharmaceuticals contain fluorine, ¹⁹F NMR has become an indispensable tool in drug discovery.[8] Its high sensitivity and the wide chemical shift range make the ¹⁹F nucleus an excellent reporter on the local electronic environment.[9][10][11]

  • For all three compounds, a singlet is expected in the ¹⁹F NMR spectrum.

  • The chemical shift of this fluorine signal is highly sensitive to changes in the molecule's electronic structure. We anticipate a subtle downfield shift in the fluorine resonance of N3 compared to N2 , reflecting the long-range electron-withdrawing effect of the cyano group transmitted through the biphenyl system. This sensitivity makes ¹⁹F NMR a powerful tool for confirming substituent effects and for screening fragment libraries against fluorine-containing targets.[12]

¹¹B NMR is a definitive technique for observing the boron center.[13]

  • Baseline (N1): A characteristic broad signal for the tricoordinate boronic acid is expected in the range of δ 25-35 ppm.[14] The broadness is a result of the quadrupolar nature of the boron nucleus.

  • Compounds N2 & N3: The complete absence of any signal in the ¹¹B NMR spectrum is conclusive evidence that the C-B bond has been consumed and the Suzuki cross-coupling reaction was successful.

Table 1: Comparative NMR Spectroscopic Data (Simulated)

Nucleus Compound N1 Compound N2 Compound N3 Rationale for Differences
¹H (δ, ppm) Aromatic: 7.5-8.0 (m, 3H)NH: ~8.2 (br q, 1H)CH₃: ~2.9 (d, 3H) Aromatic: 7.0-8.2 (m, 7H)NH: ~8.3 (br q, 1H)OCH₃: ~3.8 (s, 3H)CH₃: ~2.9 (d, 3H) Aromatic: 7.6-8.4 (m, 7H)NH: ~8.4 (br q, 1H)CH₃: ~3.0 (d, 3H) Extended conjugation in N2/N3. -OCH₃ (N2) is donating (upfield shift), -CN (N3) is withdrawing (downfield shift).
¹⁹F (δ, ppm) ~ -115.0 ~ -115.2 ~ -114.8 Subtle shifts reflect the electronic effect of the para-substituent on the distal ring.

| ¹¹B (δ, ppm) | ~ +30.0 (broad) | Absent | Absent | Disappearance of the boronic acid signal confirms successful C-C bond formation. |

High-Resolution Mass Spectrometry (HRMS): Unambiguous Formula

HRMS provides an exact mass measurement, allowing for the unambiguous determination of a compound's elemental formula. While boronic acids can be challenging to analyze due to their tendency to dehydrate and form cyclic trimers (boroxines), electrospray ionization (ESI) is an effective technique for their characterization.[15][16][17]

  • Baseline (N1): The mass spectrum will confirm the formula C₈H₉BFNO₃.

  • Compounds N2 & N3: The measured exact mass will correspond to the coupled products, providing definitive proof of the new C-C bond formation and confirming the identity of the coupled partner.

Table 2: Comparative HRMS Data

Compound Molecular Formula Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺
N1 C₈H₉BFNO₃ 198.0732 198.0735
N2 C₁₅H₁₄FNO₂ 259.1003 259.1008

| N3 | C₁₅H₁₁FN₂O | 254.0850 | 254.0855 |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprints

FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The comparison of the spectra for N1 , N2 , and N3 reveals key transformations.

  • Baseline (N1): The spectrum is characterized by a very broad absorption band for the O-H stretching of the boronic acid group (~3200-3500 cm⁻¹), which often overlaps with the N-H stretch. A strong B-O stretching vibration is also observable around 1350 cm⁻¹.[18]

  • Compounds N2 & N3: The most significant change is the complete disappearance of the broad boronic acid O-H stretch and the B-O stretch. This is a critical piece of corroborating evidence for the success of the Suzuki coupling. The amide N-H (~3300 cm⁻¹) and C=O (Amide I, ~1640-1680 cm⁻¹) bands remain present in all three compounds.[19][20]

  • Compound N3: A sharp, strong absorption band will appear around 2220-2230 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration, uniquely identifying this compound.

Table 3: Comparative FT-IR Data (Key Vibrations, cm⁻¹)

Vibration Compound N1 Compound N2 Compound N3 Rationale for Differences
O-H (Boronic Acid) ~3300 (very broad) Absent Absent Consumption of the boronic acid functional group.
N-H (Amide) ~3300 (sharp, on top of O-H) ~3310 (sharp) ~3315 (sharp) Present in all compounds.
C=O (Amide I) ~1650 ~1655 ~1660 Present in all compounds.
C≡N (Nitrile) Absent Absent ~2225 Unique functional group for N3.

| B-O Stretch | ~1350 | Absent | Absent | Consumption of the boronic acid functional group. |

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to the extent of π-conjugation.

  • Baseline (N1): Exhibits absorption maxima (λ_max) characteristic of a substituted benzene ring.

  • Compounds N2 & N3: The formation of the biphenyl system creates a larger, more extended π-conjugated system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecules absorb light at a longer wavelength, resulting in a bathochromic (red) shift of the λ_max compared to the starting material N1 .[21][22]

Table 4: Comparative UV-Vis Data (in Methanol)

Compound λ_max (nm) Rationale for Differences
N1 ~245, ~285 Absorption due to the substituted phenyl ring.
N2 ~275, ~310 Bathochromic shift due to extended conjugation in the biphenyl system.

| N3 | ~280, ~315 | Similar bathochromic shift due to the extended biphenyl π-system. |

Visualizing the Workflow and Synthesis

Clear visualization of synthetic and analytical pathways is crucial for experimental design and communication.

G cluster_0 Synthesis via Suzuki-Miyaura Coupling N1 This compound (N1) N2 N-methyl-3-fluoro-4'-methoxy- [1,1'-biphenyl]-4-carboxamide (N2) N1->N2 Pd Catalyst, Base N3 N-methyl-3-fluoro-4'-cyano- [1,1'-biphenyl]-4-carboxamide (N3) N1->N3 Pd Catalyst, Base reagent1 4-Bromoanisole reagent1->N2 reagent2 4-Bromobenzonitrile reagent2->N3

Caption: Synthetic pathway to novel compounds N2 and N3.

G cluster_1 Spectroscopic Characterization Workflow Sample Purified Novel Compound (N1, N2, or N3) NMR NMR Analysis (¹H, ¹³C, ¹⁹F, ¹¹B) Sample->NMR MS HRMS Analysis (ESI-TOF) Sample->MS IR FT-IR Analysis (ATR) Sample->IR UV UV-Vis Analysis (Solution in MeOH) Sample->UV Data Combined Data Interpretation NMR->Data MS->Data IR->Data UV->Data Structure Structure Confirmed Data->Structure

Caption: General workflow for full spectroscopic characterization.

Standard Operating Protocols

The following protocols are standardized for the acquisition of high-quality, reproducible spectroscopic data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for keeping amide N-H protons from exchanging too rapidly.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and match the respective probes for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei. Ensure the sample is shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Integrate all signals and determine coupling constants.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically needed. Use an appropriate reference standard (e.g., internal CFCl₃).

  • ¹¹B NMR Acquisition: Use a quartz NMR tube if possible to minimize background signals from borosilicate glass.[13] Acquire a proton-decoupled spectrum.

Protocol 2: High-Resolution Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a known calibration standard immediately prior to the analysis to ensure high mass accuracy (<5 ppm).

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes to determine the best ionization conditions. Set the mass range to cover the expected molecular ion.

  • Data Analysis: Determine the exact mass of the most abundant molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺) and use the instrument's software to generate a list of possible elemental formulas that match the measured mass within the error tolerance.

Protocol 3: FT-IR Spectroscopy (ATR)
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid, powdered sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the characteristic absorption frequencies corresponding to the compound's functional groups.

Protocol 4: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Create a dilute solution from the stock in a 1 cm path length quartz cuvette, ensuring the maximum absorbance is below 1.5 AU to maintain linearity.

  • Baseline Correction: Fill a reference cuvette with the same solvent used for the sample and run a baseline scan to zero the instrument.

  • Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the proper handling and disposal of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (CAS No. 849833-86-9). As a crucial reagent in modern synthetic and medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, its responsible management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2] This document provides an in-depth, procedural framework designed for the discerning researcher. Our goal is to move beyond mere instruction and instill a deep understanding of the causality behind each step, ensuring every protocol is a self-validating system of safety.

Part 1: Hazard Characterization and Risk Assessment

Before any disposal protocol can be implemented, a thorough understanding of the compound's chemical identity and associated hazards is essential. This foundational knowledge informs every subsequent step of the waste management process.

This compound is an organoboron compound that, like many arylboronic acids, requires careful handling.[1] While specific toxicity data for this exact molecule is not extensively published, the hazards can be inferred from Safety Data Sheets (SDS) for structurally similar arylboronic acids and general chemical safety principles. The primary risks are associated with irritation and potential mutagenicity.[3][4]

Identifier Value
IUPAC Name [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid[5]
CAS Number 849833-86-9[2][5]
Molecular Formula C₈H₉BFNO₃[1][2][5]
Appearance Typically a solid powder[2]
GHS Hazard Class (Anticipated) Acute Toxicity, Oral (Category 4)[3]
Skin Corrosion/Irritation (Category 2)[3]
Serious Eye Damage/Irritation (Category 2A)[3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (Category 3)[3][6][7]

Core Principle: Based on this hazard profile, all waste streams containing this compound—whether pure, in solution, or as contaminated labware—must be treated as hazardous chemical waste .[8][9] Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[8][10]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to ensure safe, compliant, and logically sound disposal. The foundational principle is waste segregation at the point of generation .

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

All waste handling operations must be conducted with appropriate safety measures to prevent exposure.

  • Engineering Controls: Perform all weighing, solution preparation, and waste collection activities inside a certified chemical fume hood.[9][11] This is critical to prevent the inhalation of fine powders or aerosols.[3]

  • Personal Protective Equipment:

    • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and change them immediately if contamination occurs.

    • Body Protection: A standard laboratory coat is required.

Step 2: Waste Collection and Segregation

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[11][12] Never mix boronic acid waste with incompatible chemicals like strong oxidizing agents, strong acids, or strong bases.[13][14][15]

  • Solid Waste Stream:

    • Description: Includes excess or expired solid reagent, contaminated weighing papers, paper towels, and disposable PPE (gloves, etc.).

    • Procedure: Collect all solid waste in a dedicated, robust container with a secure lid. This container should be clearly labeled for boronic acid solid waste.

  • Liquid Waste Stream:

    • Description: Includes reaction mixtures, unused solutions, and solvent rinses from cleaning glassware (see Part 3).

    • Procedure: Collect all liquid waste in a dedicated, chemically compatible (e.g., HDPE or glass) and leak-proof container with a screw-top cap.[13][16] Ensure at least 10% headspace to allow for vapor expansion.

  • Contaminated Sharps:

    • Description: Needles, syringes, broken glassware, or other items that can puncture skin.

    • Procedure: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container.[11]

Step 3: Containerization and Labeling

Regulatory compliance and safety hinge on proper container management.

  • Container Integrity: All waste containers must be in good condition, free of leaks or cracks, and made of a material compatible with the waste.[12] Keep containers closed at all times except when adding waste.[8][16]

  • Labeling: This is a critical control step. Each container must bear a "Hazardous Waste" label with the following information:

    • The full chemical name: This compound (no abbreviations or formulas).[13]

    • A list of all components in a mixture, including solvents.

    • The associated hazards (e.g., Irritant, Toxic).[13]

    • The date waste was first added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated SAA pending pickup by Environmental Health & Safety (EHS) or a licensed contractor.[13][17]

  • Location: The SAA must be within the laboratory where the waste is generated.[17] It can be a designated portion of a workbench or a secondary containment tray within the fume hood.

  • Segregation: Store the boronic acid waste away from incompatible materials.[13]

  • Inspection: The SAA must be inspected weekly for leaks, proper labeling, and container integrity.[12][13]

Part 3: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not considered non-hazardous until properly decontaminated.

  • Step-by-Step Decontamination:

    • First Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (one that readily dissolves the compound, such as methanol or acetone). Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [9]

    • Subsequent Rinses: Depending on your institution's EHS guidelines, the second and third rinses may also need to be collected as hazardous waste.[8][9] Always consult your local EHS office for specific guidance.

    • Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area (e.g., the back of the fume hood).[9] Once dry, deface or remove the original chemical label. The decontaminated container can now be disposed of as regular laboratory glassware or plastic waste.[8]

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for managing waste streams of this compound.

G cluster_0 Point of Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Management start Waste Generated This compound is_solid Solid Material? (e.g., excess reagent, contaminated gloves) start->is_solid is_liquid Liquid Solution? start->is_liquid is_container Empty Container? start->is_container solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes decon Perform Triple Rinse (in fume hood) is_container->decon Yes storage Store in Satellite Accumulation Area (SAA) Await EHS Pickup solid_waste->storage liquid_waste->storage rinseate Collect First Rinseate as Liquid Hazardous Waste decon->rinseate final_disposal Dispose of Clean, Dry Container in Regular Lab Glass/Plastic Waste decon->final_disposal After drying & defacing label rinseate->liquid_waste

Caption: Decision workflow for the proper segregation and disposal of boronic acid waste.

Part 5: Advanced Considerations and Best Practices

  • Waste Minimization: The most effective disposal method is to not generate waste in the first place. Employ green chemistry principles by ordering the smallest quantity of chemical required, keeping a precise inventory, and reducing the scale of experiments whenever feasible.[17]

  • Deactivation/Neutralization: While chemical deactivation is a valid strategy for some waste streams (e.g., simple acids/bases), it is not recommended for arylboronic acids in a standard laboratory setting without a validated and peer-reviewed protocol.[18] Attempting to neutralize or decompose the compound with reagents like bleach or strong acids could lead to uncontrolled reactions and the generation of unknown, potentially more hazardous byproducts.[10] The safest and most compliant approach is collection by a professional hazardous waste disposal service.[19]

  • Spill Management: In the event of a spill, evacuate personnel from the immediate area. Wearing appropriate PPE, contain the spill and clean it up using an absorbent material. All spill cleanup materials must be collected and disposed of as hazardous solid waste.[8]

Your commitment to rigorous safety protocols is the bedrock of innovative and responsible science. Always prioritize safety and consult your institution's Environmental Health & Safety office for specific guidance that aligns with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.